molecular formula C16H24N2 B1672210 Isoaminile CAS No. 77-51-0

Isoaminile

Cat. No.: B1672210
CAS No.: 77-51-0
M. Wt: 244.37 g/mol
InChI Key: WFLSCFISQHLEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoaminile (CAS 77-51-0) is a synthetic small molecule with a structural resemblance to methadone, primarily known for its central antitussive (cough-suppressant) properties . Its main research applications include the study of cough reflex mechanisms and the investigation of anticholinergic agents, as it exhibits both antimuscarinic and antinicotinic activities . The compound has also been a subject in neuropharmacological research due to its historical use as a substance of abuse, which has helped illuminate its complex pharmacological profile; notably, studies have shown that while it can produce intoxication, it does not induce physical dependence . Researchers should be aware that high doses of this compound have been associated with the potential for cyanide release in vivo, a critical safety consideration for experimental design . It is typically administered as a salt, such as this compound citrate or this compound cyclamate . This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLSCFISQHLEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28416-66-2 (citrate)
Record name Isoaminile [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5057830
Record name Isoaminile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-51-0
Record name Isoaminile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoaminile [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoaminile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoaminile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMINILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4823W2PQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isoaminile: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Isoaminile is a centrally acting antitussive agent with a unique pharmacological profile characterized by a dual mechanism of action.[1][2] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and professionals in drug development. While structurally similar to methadone, this compound's primary therapeutic effect is the suppression of the cough reflex, which it achieves through a combination of central nervous system activity and peripheral anticholinergic effects.[1][2][3] This document synthesizes the available pharmacological data, highlights the compound's dual antagonist action at both muscarinic and nicotinic cholinergic receptors, and outlines generalized experimental approaches for its study, acknowledging the limited publicly available quantitative data.[1][4]

Introduction

This compound, sold under trade names such as Peracon and Dimyril, is a medication primarily used for the suppression of cough.[1][4] Its chemical structure, 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile, bears a resemblance to methadone, an opioid analgesic.[1][2][3] However, this compound's pharmacological activity is distinct, with its primary clinical application being in the management of cough.[5] The therapeutic dose is typically 40-80 mg of the cyclamate salt, with a maximum of five doses in a 24-hour period.[4] This guide delves into the molecular and physiological mechanisms that underpin its antitussive and anticholinergic effects.

Mechanism of Action

The therapeutic efficacy of this compound stems from a dual mechanism of action, targeting both the central nervous system and the peripheral nervous system.

Central Antitussive Effect

This compound is classified as a centrally acting cough suppressant, meaning it exerts its primary antitussive effect by acting on the cough center in the medulla oblongata.[1][3] The precise molecular targets and signaling pathways within the central nervous system that are modulated by this compound to produce this effect have not been fully elucidated in the available literature.[1] Unlike opioid-based antitussives, experimental results suggest that this compound does not induce physical dependence.[6]

Anticholinergic Activity

A significant aspect of this compound's pharmacological profile is its anticholinergic activity.[1][2][3][4] It functions as an antagonist at both muscarinic and nicotinic subtypes of cholinergic receptors.[1][2] This antagonism of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems, contributes to its overall therapeutic effect and distinguishes it from many other antitussive agents.[1] The peripheral anticholinergic actions can contribute to the reduction of secretions and bronchoconstriction, which can be components of the cough reflex.

Pharmacological Data

The publicly available quantitative data on this compound's receptor affinity, potency, and pharmacokinetics are limited.[1] The following table summarizes the known qualitative pharmacological effects of the compound.

Pharmacological EffectDescriptionReferences
Antitussive Acts centrally on the medullary cough center to suppress the cough reflex.[1][3]
Anticholinergic Exhibits antagonist activity at both muscarinic and nicotinic cholinergic receptors.[1][2][3][4]
Dependence Liability Experimental studies indicate a lack of physical dependence.[6]

Signaling Pathways and Experimental Workflows

Proposed Dual Mechanism of Action of this compound

The following diagram illustrates the proposed dual mechanism of action of this compound, highlighting its central and peripheral sites of action.

Isoaminile_Mechanism cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) Cough Center Cough Center Cough Suppression Cough Suppression Cough Center->Cough Suppression Muscarinic Receptors Muscarinic Receptors Reduced Secretions/\nBronchodilation Reduced Secretions/ Bronchodilation Muscarinic Receptors->Reduced Secretions/\nBronchodilation Nicotinic Receptors Nicotinic Receptors Modulation of\nNeurotransmission Modulation of Neurotransmission Nicotinic Receptors->Modulation of\nNeurotransmission This compound This compound This compound->Cough Center Suppresses Cough Reflex This compound->Muscarinic Receptors Antagonist This compound->Nicotinic Receptors Antagonist

Caption: Proposed dual mechanism of action of this compound.

Generalized Experimental Workflow for Antitussive Efficacy Testing

Due to the lack of specific, detailed experimental protocols for this compound in the public domain, the following diagram provides a generalized workflow for assessing the efficacy of an antitussive agent. This can serve as a template for designing studies to further investigate this compound.

Antitussive_Workflow Animal Model Selection Animal Model Selection Induction of Cough Induction of Cough Animal Model Selection->Induction of Cough e.g., Guinea Pig Drug Administration Drug Administration Induction of Cough->Drug Administration e.g., Citric Acid Aerosol Measurement of Cough Frequency Measurement of Cough Frequency Drug Administration->Measurement of Cough Frequency Test vs. Vehicle Data Analysis Data Analysis Measurement of Cough Frequency->Data Analysis Comparison with Control Comparison with Control Data Analysis->Comparison with Control Efficacy Determination Efficacy Determination Comparison with Control->Efficacy Determination

Caption: Generalized workflow for antitussive drug evaluation.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not extensively available in the public literature. However, based on its known pharmacological activities, the following methodologies would be appropriate for its further study.

In Vitro Receptor Binding Assays

To quantify the affinity of this compound for muscarinic and nicotinic cholinergic receptors, competitive radioligand binding assays could be employed.

  • Objective: To determine the binding affinity (Ki) of this compound for various subtypes of muscarinic (M1-M5) and nicotinic (e.g., α4β2, α7) receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the receptor subtype of interest.

    • Incubate the membranes with a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors, [³H]epibatidine for nicotinic receptors) in the presence of varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vivo Models of Cough

To assess the antitussive efficacy of this compound, animal models of chemically-induced cough are commonly used.

  • Objective: To evaluate the dose-dependent effect of this compound on cough frequency in a relevant animal model.

  • Methodology:

    • Select an appropriate animal model (e.g., guinea pig, cat).

    • Administer this compound or vehicle control via a relevant route (e.g., oral, intraperitoneal).

    • After a predetermined pretreatment time, expose the animals to a tussive agent (e.g., aerosolized citric acid or capsaicin).

    • Record the number of coughs over a specified period using a plethysmograph or by direct observation with audio recording.

    • Compare the cough frequency between the this compound-treated and control groups to determine the percentage of cough inhibition.

Conclusion and Future Directions

This compound is an effective antitussive agent with a distinct dual mechanism of action involving central suppression of the cough reflex and peripheral anticholinergic effects. While its clinical efficacy has been demonstrated, a significant gap exists in the public domain regarding detailed quantitative pharmacological data and specific experimental protocols. Future research should focus on elucidating the precise molecular targets of this compound within the central nervous system, quantifying its binding affinities and functional activities at various cholinergic receptor subtypes, and conducting comprehensive pharmacokinetic and pharmacodynamic studies. Such investigations will provide a more complete understanding of this unique antitussive agent and may inform the development of novel therapies for cough.

References

Isoaminile: A Technical Guide on its Discovery, History, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of Isoaminile. This compound, a centrally acting antitussive agent, is structurally related to methadone and exhibits a unique pharmacological profile characterized by its anticholinergic activity at both muscarinic and nicotinic receptors.[1][2] This document collates the available scientific literature to present a detailed account of its development, mechanism of action, and the experimental methodologies used to elucidate its effects. Due to the limited availability of public domain data, this guide also highlights areas where further research is required to fully characterize this compound.

Introduction

This compound, chemically known as 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile, is a synthetic compound that has been primarily investigated for its antitussive properties.[3] Its structural similarity to methadone suggests a potential for complex pharmacological activities.[1] Indeed, beyond its effects on the cough reflex, this compound has been shown to possess significant anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[2][4] This dual antagonism distinguishes it from many other antitussive agents and forms the basis of its unique pharmacological profile.

Discovery and History

The initial investigation into the pharmacological effects of this compound was conducted by Krause in 1958. This seminal work, published in Arzneimittelforschung, first described the compound's antitussive and spasmolytic activities. While the full text of this original publication is not widely available, it is consistently cited as the first report on this compound's therapeutic potential.

Subsequent research in the 1960s further explored the pharmacological profile of this compound. Notably, the work of Ramos and colleagues in 1964 described its parasympatholytic action and a protective effect against experimental cardiac arrhythmias. These findings expanded the known activities of this compound beyond its initial antitussive application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile
Molecular Formula C₁₆H₂₄N₂
Molar Mass 244.38 g/mol
CAS Number 77-51-0
Synonyms Peracon, Dimyril, Isoaminil
Chemical Structure (See Figure 1)
Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

Synthesis

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, based on its chemical structure as a substituted diphenylvaleronitrile, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as the methadone intermediate, 2,2-diphenyl-4-(dimethylamino)valeronitrile.

A generalized synthetic workflow is depicted in the following diagram:

Synthesis_Workflow diphenylacetonitrile Diphenylacetonitrile reaction Alkylation Reaction diphenylacetonitrile->reaction halopropane 1-(dimethylamino)-2-halopropane halopropane->reaction base Base base->reaction solvent Solvent solvent->reaction This compound This compound reaction->this compound Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron/Effector Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine ACh_vesicle->ACh Release muscarinic_receptor Muscarinic Receptor response_muscarinic Cellular Response (e.g., smooth muscle contraction, gland secretion) muscarinic_receptor->response_muscarinic Activates nicotinic_receptor Nicotinic Receptor response_nicotinic Cellular Response (e.g., depolarization, neurotransmitter release) nicotinic_receptor->response_nicotinic Activates ACh->muscarinic_receptor Binds ACh->nicotinic_receptor Binds This compound This compound This compound->muscarinic_receptor Blocks This compound->nicotinic_receptor Blocks Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep baseline Record Baseline Physiological Parameters animal_prep->baseline stimulate_pre Pre-ganglionic Nerve Stimulation baseline->stimulate_pre stimulate_post Post-ganglionic Nerve Stimulation baseline->stimulate_post agonist Administer Cholinergic Agonist baseline->agonist record_response Record Physiological Response stimulate_pre->record_response stimulate_post->record_response agonist->record_response administer_this compound Administer this compound record_response->administer_this compound repeat_stimulation Repeat Stimulations and Agonist Administration administer_this compound->repeat_stimulation record_final_response Record Final Physiological Response repeat_stimulation->record_final_response end End record_final_response->end

References

An In-depth Technical Guide to the Synthesis and Pharmacology of Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with a dual pharmacological profile, exhibiting both cough suppressant and anticholinergic properties. This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. While the synthesis of the parent compound has been described, a notable gap exists in the public domain regarding the synthesis and pharmacological assessment of its derivatives. This document aims to consolidate the available information on this compound and provide a framework for future research into its derivatives and their therapeutic potential.

Introduction

This compound, chemically known as 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile, is recognized for its efficacy in suppressing cough.[1][2] Structurally, it shares some similarities with methadone.[3] Its primary therapeutic application lies in its centrally mediated antitussive effect.[1] A distinguishing feature of this compound is its additional anticholinergic activity, acting as an antagonist at both muscarinic and nicotinic receptors.[1][4][5] This dual mechanism of action contributes to its overall pharmacological profile.[1] Despite its use, there is a conspicuous absence of publicly available data on the synthesis and structure-activity relationships of its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile
Molecular FormulaC₁₆H₂₄N₂
Molar Mass244.38 g/mol
CAS Number77-51-0
AppearanceNot specified in available literature
Melting PointNot specified in available literature
Boiling PointNot specified in available literature
SolubilityNot specified in available literature

Synthesis of this compound

While information on the synthesis of this compound derivatives is scarce, a lipase-mediated enzymatic synthesis of the four enantiomers of the parent compound has been reported. This method offers a stereoselective route to obtain the different isomers of this compound.

Lipase-Mediated Synthesis of this compound Enantiomers

A key step in this synthesis involves the enantioselective acetylation of an allylic alcohol precursor, followed by a Claisen-Johnson rearrangement to establish the quaternary benzylic stereocenter. The subsequent steps involve chromatographic separation of diastereomers and conversion to the final this compound enantiomers.

A generalized workflow for this enzymatic synthesis is depicted in the following diagram:

G cluster_synthesis Lipase-Mediated Synthesis of this compound start Allylic Alcohol Precursor acetylation Enantioselective Acetylation (Lipase) start->acetylation separation1 Separation of Enantiomers acetylation->separation1 rearrangement_R Claisen-Johnson Rearrangement (R-enantiomer) separation1->rearrangement_R rearrangement_S Claisen-Johnson Rearrangement (S-enantiomer) separation1->rearrangement_S aldehydes Diastereomeric Aldehydes rearrangement_R->aldehydes rearrangement_S->aldehydes separation2 Chromatographic Separation aldehydes->separation2 conversion Conversion to this compound Enantiomers separation2->conversion end Four Enantiomers of this compound conversion->end

Caption: Lipase-Mediated Synthesis of this compound.

Pharmacological Profile

Mechanism of Action

This compound's pharmacological effects stem from two primary mechanisms:

  • Central Antitussive Activity: It acts on the cough center in the brain to suppress the cough reflex. The precise molecular targets within the central nervous system for this action are not fully elucidated in the available literature.[1]

  • Anticholinergic Activity: this compound functions as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][4][5] This antagonism contributes to its overall effects and can be responsible for potential side effects.

The signaling pathways associated with muscarinic receptor antagonism are illustrated below:

G cluster_pathway Muscarinic Receptor Antagonism by this compound This compound This compound m1_m3_m5 M1, M3, M5 Receptors This compound->m1_m3_m5 Blocks m2_m4 M2, M4 Receptors This compound->m2_m4 Blocks gq_11 Gq/11 m1_m3_m5->gq_11 Activates gi_o Gi/o m2_m4->gi_o Activates plc PLC gq_11->plc Activates ac Adenylyl Cyclase gi_o->ac Inhibits pip2 PIP2 plc->pip2 Hydrolyzes camp cAMP ac->camp Decreases ip3 IP3 pip2->ip3 dag DAG pip2->dag camp_decrease Decreased cAMP camp->camp_decrease ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: Muscarinic Receptor Signaling Pathways.

Quantitative Pharmacological Data

Despite a thorough review of the available literature, specific quantitative data on the antitussive efficacy (e.g., ED₅₀) and receptor binding affinities (e.g., Kᵢ, IC₅₀) of this compound and its potential derivatives are not publicly available. The following tables are provided as templates for researchers to populate with experimentally determined values.

Table 2: Template for Antitussive Activity Data

CompoundAnimal ModelTussive AgentRoute of AdministrationED₅₀ (mg/kg)
This compound
Derivative 1
Derivative 2

Table 3: Template for Anticholinergic Activity Data (Muscarinic Receptors)

CompoundReceptor SubtypeRadioligandKᵢ (nM)IC₅₀ (nM)
This compoundM₁
M₂
M₃
Derivative 1M₁
M₂
M₃

Table 4: Template for Anticholinergic Activity Data (Nicotinic Receptors)

CompoundReceptor SubtypeRadioligandKᵢ (nM)IC₅₀ (nM)
This compoundαxβy
Derivative 1αxβy

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound, such as Cₘₐₓ, Tₘₐₓ, and half-life, are not well-documented in the public domain. Table 5 serves as a template for organizing such data upon experimental determination.

Table 5: Template for Pharmacokinetic Parameters

CompoundAnimal ModelRoute of AdministrationDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)AUC (ng·h/mL)
This compound
Derivative 1

Experimental Protocols

Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs

This in vivo model is a standard method for evaluating the efficacy of antitussive agents.[2][3][6][7]

6.1.1. Materials

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmograph

  • Nebulizer

  • Microphone and sound recording equipment

  • Data acquisition software

6.1.2. Procedure

  • Animal Acclimation: Acclimate animals to the housing facility for at least 3 days prior to the experiment.

  • Drug Administration: Administer the test compound (this compound or derivative) or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Acclimation to Chamber: Place each guinea pig individually in the plethysmograph chamber for a 5-10 minute acclimation period.

  • Cough Induction: Nebulize the citric acid solution into the chamber for a fixed period (e.g., 10 minutes).

  • Data Recording: Record the number of coughs and the latency to the first cough during the exposure period and for a defined post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.

6.1.3. Data Analysis

Calculate the total number of coughs for each animal. Compare the mean cough count in the drug-treated groups to the vehicle control group to determine the percentage of cough inhibition.

The general workflow for this experiment is as follows:

G cluster_cough_assay Citric Acid-Induced Cough Assay Workflow acclimation Animal Acclimation dosing Drug/Vehicle Administration acclimation->dosing chamber_acclimation Chamber Acclimation dosing->chamber_acclimation induction Cough Induction (Citric Acid Aerosol) chamber_acclimation->induction recording Data Recording (Cough Count & Latency) induction->recording analysis Data Analysis (% Inhibition) recording->analysis

Caption: Workflow for Citric Acid-Induced Cough Assay.

Anticholinergic Activity Assay: Radioligand Binding Assay for Muscarinic Receptors

This in vitro assay is used to determine the binding affinity of a compound for muscarinic receptors.

6.2.1. Materials

  • Cell membranes expressing specific human muscarinic receptor subtypes (M₁, M₂, M₃, etc.)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Test compound (this compound or derivative)

  • Unlabeled antagonist (e.g., atropine) for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

6.2.2. Procedure

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

6.2.3. Data Analysis

Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

The workflow for the radioligand binding assay is outlined below:

G cluster_binding_assay Radioligand Binding Assay Workflow preparation Prepare Reagents (Membranes, Radioligand, Compounds) setup Set up Assay Plate (Total, Non-specific, Competitive) preparation->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀, Kᵢ) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

This compound remains a compound of interest due to its dual antitussive and anticholinergic activities. The lipase-mediated synthesis provides a viable route to its enantiomers, enabling further stereospecific pharmacological investigation. However, the significant lack of information on the synthesis and biological activity of this compound derivatives represents a major hurdle in exploring its full therapeutic potential and understanding its structure-activity relationships.

Future research should focus on the following areas:

  • Development of synthetic routes for this compound derivatives: This would involve modifications to the phenyl ring, the isopropyl group, and the dimethylamino moiety to explore how these changes affect activity and selectivity.

  • Quantitative pharmacological characterization: Detailed in vitro and in vivo studies are needed to determine the potency and efficacy of this compound and its future derivatives as antitussive and anticholinergic agents.

  • Pharmacokinetic and toxicological profiling: Comprehensive ADME-Tox studies are essential to assess the drug-like properties and safety of these compounds.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and its analogs for the treatment of cough and other conditions where cholinergic modulation may be beneficial.

References

Pharmacological Profile of Isoaminile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with a unique pharmacological profile characterized by a dual mechanism of action. Structurally similar to methadone, it exerts its cough-suppressing effects through a central pathway while also possessing significant anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2][3] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, and qualitative pharmacodynamic effects. Due to the limited availability of public quantitative data, this document also highlights areas where further research is required to fully elucidate its pharmacological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile
Molecular Formula C₁₆H₂₄N₂
Molar Mass 244.382 g/mol
CAS Number 77-51-0
Synonyms Peracon, Dimyril, Isoaminil

(Data sourced from multiple publicly available chemical databases)

Pharmacodynamics: Mechanism of Action

This compound's primary therapeutic effect as an antitussive is mediated by its action on the central nervous system.[1] Concurrently, it exhibits significant anticholinergic activity, which contributes to its overall pharmacological profile.[1][2][3]

Central Antitussive Effect

The precise central mechanism underlying this compound's antitussive action has not been fully elucidated in the available literature. However, it is categorized as a centrally acting cough suppressant, suggesting it modulates the cough reflex arc within the brainstem.[1] Unlike opioid-based antitussives, some preclinical evidence suggests that this compound may not cause significant respiratory depression, a potential advantage in its clinical application.

Anticholinergic Effects

This compound is a non-selective antagonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] This dual anticholinergic activity is a distinguishing feature of its pharmacology.

  • Muscarinic Receptor Antagonism: By blocking muscarinic receptors, this compound can reduce secretions and relax smooth muscle in the airways, which may contribute to its antitussive effect.

  • Nicotinic Receptor Antagonism: Its antagonism at nicotinic receptors, particularly at autonomic ganglia, can influence neurotransmission.[4]

The combined central antitussive and peripheral anticholinergic actions are illustrated in the signaling pathway diagram below.

This compound Mechanism of Action cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Cough Center Cough Center Cough Reflex Cough Reflex Muscarinic Receptors Muscarinic Receptors Airway Smooth Muscle Airway Smooth Muscle Muscarinic Receptors->Airway Smooth Muscle Relaxation Secretory Glands Secretory Glands Muscarinic Receptors->Secretory Glands Decreased Secretion Nicotinic Receptors Nicotinic Receptors This compound This compound This compound->Cough Center Suppression This compound->Muscarinic Receptors Antagonism This compound->Nicotinic Receptors Antagonism

Figure 1: Proposed signaling pathway of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Further studies are required to characterize its pharmacokinetic profile in both preclinical models and humans.

Preclinical and Clinical Efficacy

Safety and Toxicology

While generally considered safe at therapeutic doses, there have been reports of compulsive use and acute intoxication with intravenous administration of this compound.[4] Studies investigating its physical dependence capacity have shown that this compound does not appear to induce physical dependence.[4] A slight release of cyanide has been observed in vivo but only at high doses.[4] A comprehensive toxicological profile is not well-documented in publicly accessible literature.

Experimental Protocols

Specific experimental protocols from studies on this compound are not detailed in the available literature. However, based on standard pharmacological methods, the following outlines plausible methodologies for assessing the key pharmacological activities of this compound.

In Vitro Receptor Binding Assays (Hypothetical)

Objective: To determine the binding affinity of this compound to muscarinic and nicotinic acetylcholine receptors.

Methodology:

  • Receptor Preparation: Membranes from cells expressing specific subtypes of human muscarinic (e.g., M1, M2, M3) and nicotinic (e.g., α4β2, α7) receptors would be prepared.

  • Radioligand Binding: A competitive binding assay would be performed using a specific radiolabeled ligand for each receptor subtype (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).

  • Incubation: The receptor membranes, radioligand, and varying concentrations of this compound would be incubated to reach equilibrium.

  • Separation and Scintillation Counting: Bound and free radioligand would be separated by rapid filtration, and the amount of bound radioactivity would be quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) would be calculated. The binding affinity (Ki) would then be determined using the Cheng-Prusoff equation.

In Vivo Antitussive Efficacy Assay (Hypothetical)

Objective: To evaluate the antitussive effect of this compound in a preclinical animal model of cough.

Methodology:

  • Animal Model: Guinea pigs are a commonly used model for cough studies.

  • Cough Induction: Cough would be induced by exposure to an aerosolized tussive agent such as citric acid or capsaicin.

  • Drug Administration: Animals would be pre-treated with various doses of this compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection). A positive control such as codeine would also be included.

  • Cough Measurement: The number of coughs would be recorded for a defined period following exposure to the tussive agent. This can be done through direct observation by a trained researcher blinded to the treatment groups or by using a whole-body plethysmograph to detect the characteristic pressure changes associated with coughing.

  • Data Analysis: The percentage inhibition of cough frequency by this compound compared to the vehicle control would be calculated. Dose-response curves would be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

A hypothetical workflow for such an experiment is depicted below.

Antitussive Efficacy Workflow cluster_groups Treatment Groups Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Drug Administration Drug Administration Randomization->Drug Administration Cough Induction Cough Induction Drug Administration->Cough Induction Vehicle Control Vehicle Control Data Collection Data Collection Cough Induction->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis This compound (Dose 1, 2, 3) This compound (Dose 1, 2, 3) Positive Control (e.g., Codeine) Positive Control (e.g., Codeine)

References

Isoaminile: A Non-Opioid Antitussive with a Dual Central and Anticholinergic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting, non-opioid antitussive agent that has been used for the symptomatic relief of cough. Structurally distinct from opioid-based cough suppressants, this compound's mechanism of action is primarily attributed to its effects on the central nervous system, coupled with anticholinergic properties. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacological profile, including available data on its efficacy, and detailed experimental protocols relevant to its study. Due to the limited availability of recent quantitative data in publicly accessible literature, this guide also presents comparative data for other antitussive agents to provide a contextual framework for research and development.

Introduction

Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions. However, persistent and non-productive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. While opioid derivatives have historically been the gold standard for cough suppression, their use is associated with a range of side effects, including sedation, constipation, and the potential for abuse. This has driven the search for effective and safer non-opioid alternatives.

This compound, with the chemical name 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile, is one such non-opioid antitussive agent.[1] It is known to act centrally on the medullary cough center to suppress the cough reflex.[1] Additionally, this compound exhibits anticholinergic activity by acting as an antagonist at both muscarinic and nicotinic receptors.[1][2] This dual mechanism of action distinguishes it from many other antitussive agents. This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers and professionals in the field of respiratory drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrilePubChem
Molecular Formula C₁₆H₂₄N₂PubChem[1]
Molar Mass 244.38 g/mol PubChem[1]
CAS Number 77-51-0PubChem[1]
Synonyms Peracon, Dimyril-
Structure (Image of the chemical structure of this compound)-

Pharmacodynamics: Mechanism of Action

This compound's antitussive effect is multifactorial, involving both central and peripheral nervous system actions.

Central Antitussive Effect

The primary mechanism of action of this compound is the suppression of the cough reflex at the level of the central nervous system.[1] It is believed to act on the cough center located in the medulla oblongata, though the precise molecular targets within this region have not been fully elucidated in the available literature. Unlike opioids, its central action is not mediated through opioid receptors.

Anticholinergic Activity

This compound also possesses significant anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2] This antagonism can contribute to its antitussive effect through several mechanisms:

  • Bronchodilation: Muscarinic receptor antagonists can induce relaxation of the airway smooth muscle, which may reduce the afferent stimuli that trigger a cough.

  • Reduction of Mucus Secretion: By blocking muscarinic receptors on submucosal glands, this compound may decrease mucus secretion, thereby reducing the need to cough.

  • Modulation of Neural Transmission: Both muscarinic and nicotinic receptors are involved in the complex neural pathways that regulate the cough reflex. Antagonism of these receptors could dampen the transmission of cough-inducing signals.

The following diagram illustrates the proposed signaling pathway of the cough reflex and the potential points of intervention for this compound.

Cough_Reflex_Pathway cluster_peripheral Peripheral Airways cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway Irritants Irritants (e.g., Citric Acid) Vagal_Afferents Vagal Afferent Nerve Endings Irritants->Vagal_Afferents Stimulation NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal Transmission Cough_Center Cough Center NTS->Cough_Center Signal Processing Motor_Neurons Motor Neurons Cough_Center->Motor_Neurons Respiratory_Muscles Respiratory Muscles Motor_Neurons->Respiratory_Muscles Cough Cough Respiratory_Muscles->Cough Isoaminile_Central This compound (Central Action) Isoaminile_Central->Cough_Center Inhibition Isoaminile_Peripheral This compound (Anticholinergic Action) Isoaminile_Peripheral->Vagal_Afferents Inhibition

Proposed mechanism of action of this compound on the cough reflex pathway.

Quantitative Data

Table 1: Comparative Preclinical Efficacy of Antitussive Agents in the Guinea Pig Citric Acid-Induced Cough Model
CompoundClassDose (mg/kg)Route% Inhibition of CoughSource
CodeineOpioid10p.o.~50%Fahy et al., 2008
DextromethorphanNon-Opioid30i.p.~60%Kamei et al., 1993
LevodropropizineNon-Opioid10p.o.~45%Catena et al., 1990

This table presents representative data and values may vary depending on the specific experimental conditions.

Table 2: Comparative Muscarinic Receptor Antagonist Affinities
CompoundM₁ Ki (nM)M₂ Ki (nM)M₃ Ki (nM)M₄ Ki (nM)M₅ Ki (nM)Source
Atropine (B194438)0.21.10.40.60.5Bolden et al., 1992
Ipratropium2.03.31.02.51.6Bolden et al., 1992
Tiotropium0.140.490.080.170.11Disse et al., 1999

This table provides context for the anticholinergic component of this compound's action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of antitussive agents. The following sections describe key methodologies for assessing the efficacy and mechanism of action of compounds like this compound.

In Vivo Efficacy: Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used preclinical model to assess the antitussive potential of a test compound.

Objective: To determine the dose-dependent effect of a test compound on the number of coughs induced by citric acid inhalation in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline, 0.5% methylcellulose)

  • Positive control (e.g., codeine, dextromethorphan)

  • Citric acid solution (0.2 - 0.4 M in sterile saline)

  • Whole-body plethysmograph

  • Nebulizer

  • Sound recording equipment and analysis software

Procedure:

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week and to the plethysmograph chambers for several days before the experiment.

  • Dosing: Animals are randomly assigned to treatment groups (vehicle, positive control, and various doses of the test compound). The compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the citric acid challenge (e.g., 30-60 minutes).

  • Cough Induction: Each guinea pig is placed individually in the plethysmograph chamber. After a brief adaptation period, an aerosol of citric acid is delivered into the chamber for a fixed duration (e.g., 5-10 minutes).

  • Data Recording: The number of coughs is recorded during the citric acid exposure and for a defined post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

  • Data Analysis: The total number of coughs for each animal is determined. The percentage inhibition of cough for each treatment group is calculated relative to the vehicle control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Citric_Acid_Cough_Model Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Dosing Drug Administration (Vehicle, Positive Control, Test Compound) Grouping->Dosing Plethysmograph Placement in Plethysmograph Dosing->Plethysmograph Citric_Acid_Challenge Citric Acid Nebulization Plethysmograph->Citric_Acid_Challenge Recording Cough Recording (Audio & Pressure) Citric_Acid_Challenge->Recording Analysis Data Analysis (% Inhibition, ED50) Recording->Analysis

Workflow for the citric acid-induced cough model in guinea pigs.
In Vitro Mechanism: Muscarinic Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes (M1, M2, M3, M4, M5).

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (e.g., from CHO or HEK cells)

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Test compound (e.g., this compound)

  • Non-labeled competing ligand (e.g., atropine for non-specific binding)

  • Assay buffer

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist (e.g., atropine) is used to determine non-specific binding.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Assay Preparation Prepare Reagents: - Cell Membranes (with receptors) - Radiolabeled Ligand - Test Compound dilutions Incubation Incubate: Membranes + Radioligand + Test Compound Preparation->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Washing Wash Filters (Remove unbound radioligand) Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Workflow for a competitive radioligand binding assay.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in publicly available literature. Further research is required to characterize its pharmacokinetic profile, which is essential for optimizing dosing regimens and understanding its potential for drug-drug interactions.

Clinical Efficacy and Safety

A double-blind, randomized clinical trial compared the efficacy and safety of this compound citrate (B86180) (40 mg) with chlophedianol hydrochloride (20 mg) as antitussive agents. The study concluded that this compound was as effective as chlophedianol in suppressing cough. The side effects reported were few and mild in nature.

Conclusion

This compound is a non-opioid antitussive agent with a unique dual mechanism of action, combining central suppression of the cough reflex with peripheral anticholinergic effects. While its clinical use has been established, there is a notable lack of recent, detailed quantitative data on its receptor binding affinities, preclinical efficacy, and pharmacokinetic profile in the public domain. This technical guide has summarized the available information and provided detailed experimental protocols to facilitate further research into this compound and other novel antitussive agents. The development of effective and safe non-opioid antitussives remains a significant unmet medical need, and a thorough understanding of existing compounds like this compound can provide a valuable foundation for future drug discovery and development efforts. Further investigation to quantify its pharmacological properties is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Anticholinergic Effects of Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoaminile, a centrally acting antitussive agent, exhibits a complex pharmacological profile that includes significant anticholinergic properties.[1][2] This technical guide provides a comprehensive overview of the anticholinergic effects of this compound, focusing on its mechanism of action at muscarinic acetylcholine (B1216132) receptors. Due to a notable lack of extensive quantitative data in publicly available literature regarding this compound's specific binding affinities and functional inhibition at various receptor subtypes, this document serves as a foundational resource.[3] It outlines the established signaling pathways affected by anticholinergic agents, details relevant experimental protocols for characterization, and presents data table templates for researchers to populate with experimentally determined values. The information herein is intended to guide further investigation into the nuanced anticholinergic profile of this compound.

Introduction to Anticholinergic Activity

Anticholinergic agents are substances that block the action of the neurotransmitter acetylcholine (ACh) at its receptors in the central and peripheral nervous system.[4][5] This blockade primarily affects the parasympathetic nervous system, which governs a wide array of involuntary bodily functions.[4] The effects of anticholinergic drugs are widespread and can include reduced gut motility, decreased saliva and tear production, urinary retention, blurred vision, and diminished muscle contraction.[4] At the molecular level, these agents are antagonists of acetylcholine receptors, which are broadly classified into muscarinic and nicotinic subtypes.[5] this compound has been identified as an antagonist at both muscarinic and nicotinic receptors, contributing to its therapeutic and potential side effect profile.[1][3]

Mechanism of Action: Muscarinic Receptor Antagonism

The primary anticholinergic effects of this compound are mediated through its antagonism of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors (GPCRs) are divided into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[3]

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3]

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

By competitively binding to these receptors, this compound prevents acetylcholine from initiating these downstream signaling events, thereby attenuating or blocking the physiological responses mediated by the parasympathetic nervous system.

Signaling Pathway of M1/M3/M5 Muscarinic Receptors

M1_M3_M5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 This compound This compound This compound->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: M1/M3/M5 receptor signaling pathway and its inhibition by this compound.

Signaling Pathway of M2/M4 Muscarinic Receptors

M2_M4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 This compound This compound This compound->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Leads to

Caption: M2/M4 receptor signaling pathway and its inhibition by this compound.

Quantitative Analysis of Anticholinergic Effects

A thorough understanding of a drug's anticholinergic profile requires quantitative data on its interaction with muscarinic receptors. Key parameters include the dissociation constant (Ki) from radioligand binding assays and the pA2 value from in vitro functional assays. As previously noted, specific quantitative data for this compound is not extensively available. The following tables are provided as templates for researchers to populate with their own experimentally determined values, with reference values for the well-characterized anticholinergic agent, atropine, included for comparison.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) Data for this compound is not currently available in public literature and this table serves as a template.

CompoundM1M2M3M4M5
This compound DataDataDataDataData
Atropine0.91.61.00.81.3

Table 2: Functional Antagonism at Muscarinic Receptors (pA2 values) The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Data for this compound is not currently available.

CompoundM1M2M3M4M5
This compound DataDataDataDataData
Atropine9.08.89.28.99.0

Experimental Protocols

The following sections detail standardized experimental methodologies for characterizing the anticholinergic properties of a compound like this compound.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This classic pharmacological preparation is used to assess the functional antagonism of muscarinic receptors, primarily of the M3 subtype, which mediate smooth muscle contraction.

Objective: To determine the pA2 value of this compound for muscarinic receptors in the guinea pig ileum.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Acetylcholine (ACh) chloride (agonist)

  • This compound (antagonist)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • A segment of the terminal ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes, with washouts every 15 minutes.

  • A cumulative concentration-response curve to ACh is generated to establish a baseline.

  • The tissue is washed, and after a 30-minute re-equilibration period, it is incubated with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to ACh is then generated in the presence of this compound.

  • Steps 4 and 5 are repeated with increasing concentrations of this compound.

  • The concentration-response curves for ACh in the presence of different concentrations of this compound are plotted. A Schild plot is then constructed by plotting the log (concentration ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.

Guinea_Pig_Ileum_Workflow Start Isolate Guinea Pig Ileum Segment Suspend Suspend in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Start->Suspend Equilibrate Equilibrate (60 min, 1g tension) Suspend->Equilibrate Baseline_CRC Generate Baseline ACh Concentration-Response Curve (CRC) Equilibrate->Baseline_CRC Wash_ReEquilibrate Wash & Re-Equilibrate (30 min) Baseline_CRC->Wash_ReEquilibrate Incubate Incubate with this compound (Concentration 1) Wash_ReEquilibrate->Incubate CRC_with_Antagonist Generate ACh CRC in presence of this compound Incubate->CRC_with_Antagonist Repeat Repeat with Increasing Concentrations of this compound CRC_with_Antagonist->Repeat Repeat->Wash_ReEquilibrate Next Concentration Analysis Data Analysis: Plot CRCs and Construct Schild Plot Repeat->Analysis All Concentrations Tested End Determine pA2 Value Analysis->End Radioligand_Binding_Workflow Start Prepare Cell Membranes (Expressing single mAChR subtype) Incubate Incubate Membranes with: - Fixed [³H]-NMS - Varying [this compound] Start->Incubate NonSpecific Parallel Incubation with excess Atropine for Non-Specific Binding Start->NonSpecific Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate NonSpecific->Equilibrate Filter Rapid Filtration (Separates bound from free ligand) Equilibrate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analysis Data Analysis: - Competition Binding Curve - Determine IC50 Quantify->Analysis Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Analysis->Calculate_Ki

References

Isoaminile and its Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isoaminile and Muscarinic Receptors

This compound is a centrally acting antitussive (cough suppressant) agent.[1] Structurally, it shares some similarities with methadone. Beyond its antitussive effects, this compound exhibits significant anticholinergic activity, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1] This dual antagonism contributes to its overall pharmacological profile.

Muscarinic receptors, a family of five subtypes (M1-M5), are crucial mediators of the parasympathetic nervous system and are also present in the central nervous system.[2] They are involved in diverse physiological processes, including smooth muscle contraction, heart rate regulation, glandular secretions, and cognitive functions.[2][3] As such, they are prominent targets for drug development.

The interaction of this compound with muscarinic receptors is primarily characterized by competitive antagonism, where it vies with the endogenous ligand, acetylcholine (ACh), for the same binding site on the receptor. This blockade of ACh binding prevents the initiation of downstream signaling cascades.[4]

Quantitative Analysis of this compound-Muscarinic Receptor Interaction

A thorough understanding of a drug's interaction with its target receptors necessitates quantitative data on its binding affinity. For muscarinic receptor antagonists, this is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Despite extensive searches of scientific literature, specific Kᵢ or IC₅₀ values for this compound at each of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are not publicly available. The foundational research from 1970 by Bastos and Ramos, which first identified this compound as a muscarinic receptor inhibitor, does not have a publicly available abstract with this quantitative data, and the full text is not accessible through standard databases.[5]

To facilitate further research and a more complete understanding of this compound's selectivity profile, the following table structure is provided for the future population of such data.

Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes

Receptor SubtypeKᵢ (nM)IC₅₀ (nM)Radioligand UsedCell Line/TissueReference
M1 Data not availableData not available
M2 Data not availableData not available
M3 Data not availableData not available
M4 Data not availableData not available
M5 Data not availableData not available

Muscarinic Receptor Signaling Pathways and the Effect of this compound

Muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. This compound, as an antagonist, inhibits these pathways.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] this compound blocks this cascade, preventing the rise in intracellular calcium and the activation of PKC.

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[2] By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase and the activation of GIRK channels.

The following diagrams illustrate the canonical signaling pathways for muscarinic receptors, which are inhibited by this compound.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Blocks ACh Acetylcholine ACh->M1_M3_M5 Activates Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Gq-coupled muscarinic receptor signaling pathway inhibited by this compound.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Blocks ACh Acetylcholine ACh->M2_M4 Activates Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inhibition Decreased PKA Activity cAMP->PKA_inhibition

Gi-coupled muscarinic receptor signaling pathway inhibited by this compound.

Experimental Protocols for Characterizing this compound's Effects

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors.

Radioligand Binding Assay (for determining Kᵢ)

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five muscarinic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound of varying concentrations.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + atropine), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

binding_assay_workflow prep Prepare Membranes with Muscarinic Receptors setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter_wash Filter and Wash to Separate Bound and Unbound Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ quantify->analyze

Workflow for a radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization (for M1, M3, M5 activity)

This assay measures the functional consequence of receptor antagonism.

Objective: To determine the potency of this compound in blocking agonist-induced calcium release mediated by M1, M3, or M5 receptors.

Materials:

  • Cell line expressing the target Gq-coupled muscarinic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • This compound of varying concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Protocol:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the agonist-induced fluorescence response against the logarithm of the this compound concentration. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the maximum agonist response.

calcium_assay_workflow plate Plate Cells Expressing M1/M3/M5 Receptors load_dye Load Cells with Calcium-sensitive Dye plate->load_dye incubate_antagonist Pre-incubate with Varying [this compound] load_dye->incubate_antagonist stimulate_agonist Stimulate with Muscarinic Agonist incubate_antagonist->stimulate_agonist measure_fluorescence Measure Fluorescence Change (Intracellular Ca²⁺) stimulate_agonist->measure_fluorescence analyze Data Analysis: - Plot Response vs. [this compound] - Determine IC₅₀ measure_fluorescence->analyze

Workflow for an intracellular calcium mobilization assay.

Conclusion and Future Directions

This compound is an established muscarinic receptor antagonist with a long history of clinical use as an antitussive. However, a detailed characterization of its binding affinity and selectivity across the five muscarinic receptor subtypes is lacking in the current publicly available scientific literature. The experimental protocols detailed in this guide provide a clear path for researchers to generate this crucial quantitative data. A comprehensive understanding of this compound's muscarinic receptor pharmacology is essential for elucidating its full therapeutic potential and side-effect profile. Future research should focus on performing radioligand binding and functional assays to populate the affinity and potency data for this compound at all M1-M5 receptors. Such studies will provide a more complete picture of this compound's mechanism of action and may reveal novel therapeutic applications.

References

Isoaminile's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile, a centrally acting antitussive agent, has a complex pharmacological profile that includes anticholinergic properties. Early in vivo studies have demonstrated its capacity to antagonize nicotinic acetylcholine (B1216132) receptors (nAChRs), although a detailed characterization of this interaction at the molecular level is lacking in publicly available literature. This technical guide consolidates the existing knowledge on this compound's effects on nicotinic receptors, provides a comparative analysis with its structural analog, methadone, and outlines detailed experimental protocols for the comprehensive characterization of such interactions. The included data tables, signaling pathway diagrams, and experimental workflows are intended to serve as a resource for researchers investigating the pharmacology of this compound and other nAChR modulators.

Introduction

This compound is primarily recognized for its antitussive effects, mediated through a central mechanism.[1] However, its structural similarity to methadone and its documented anticholinergic activity suggest a broader pharmacological scope.[1][2] This includes interactions with both muscarinic and nicotinic acetylcholine receptors.[1][3] While its effects on muscarinic receptors are noted, this guide focuses specifically on its interaction with nAChRs, which are critical ligand-gated ion channels involved in a vast array of physiological and pathological processes.[4] Understanding the nuances of how compounds like this compound modulate nAChR activity is crucial for drug development, particularly in the fields of neuroscience, addiction, and inflammatory disorders.

This document will first review the foundational in vivo evidence of this compound's nicotinic receptor antagonism. Given the scarcity of direct quantitative data for this compound, we will then present a detailed pharmacological profile of its structural analog, methadone, as a proxy to illustrate potential mechanisms and highlight the types of data required for a thorough characterization. Finally, we provide comprehensive, standardized protocols for key in vitro assays essential for elucidating the binding affinity, potency, and mechanism of action of compounds at nAChR subtypes.

In Vivo Evidence of this compound's Nicotinic Receptor Antagonism

The primary evidence for this compound's interaction with nicotinic receptors comes from a 1970 study by Bastos and Ramos.[3] These experiments, conducted in animal models, demonstrated that this compound can inhibit physiological responses mediated by nicotinic receptor activation in autonomic ganglia. The key findings from these studies are summarized in the table below.

Animal Model Experimental Preparation Nicotinic Agonist This compound Dose Observed Effect Reference
Atropinized DogsBlood Pressure MeasurementNicotine (B1678760) (30 µg/kg)10 - 30 mg/kgReduced or abolished the hypertensive effects of nicotine.[3]
Atropinized DogsBlood Pressure MeasurementAcetylcholine (500 µg/kg)10 - 30 mg/kgReduced or abolished the pressor effects of acetylcholine.[3]
CatsNictitating Membrane ContractionNicotine10 - 30 mg/kgBlocked the contraction of the nictitating membrane induced by nicotine.[3]
DogsSplanchnic Nerve StimulationElectrical Stimulation>10 mg/kgReduced or abolished the hypertension caused by splanchnic nerve stimulation.[3]

These findings strongly suggest that this compound acts as an antagonist at ganglionic nicotinic receptors. However, these studies do not provide information on the specific nAChR subtypes involved or the molecular mechanism of this antagonism.

Pharmacological Profile of a Structural Analog: Methadone

Due to the lack of detailed in vitro data for this compound, an examination of its structural analog, methadone, is instructive. Methadone has been more extensively studied and shown to interact with multiple nAChR subtypes through a non-competitive mechanism.[5][6][7][8]

Methadone Binding Affinities and Potencies at nAChR Subtypes

The following tables summarize the quantitative data for methadone's interaction with human and rat nAChR subtypes.

Receptor Subtype Ligand Assay Type Ki (µM) Cell Line Reference
human α7Methadone[3H]epibatidine displacement6.3SH-EP1-hα7[5]
human α3*Methadone[3H]epibatidine displacement19.4 and 1008SH-SY5Y[5]
human α4β2Methadone[3H]epibatidine displacementNo displacementSH-EP1-hα4β2[5]
Receptor Subtype Ligand Assay Type IC50 (µM) Cell Line Reference
rat α3β4(+/-)-methadone86Rb+ efflux1.9 ± 0.2HEK-KXα3β4R2[6]
rat α3β4(-)-methadone86Rb+ efflux~2HEK-KXα3β4R2[6]
rat α3β4(+)-methadone86Rb+ efflux~2HEK-KXα3β4R2[6]
rat α3β4EDDP (methadone metabolite)86Rb+ efflux~0.5HEK-KXα3β4R2[6]
Mechanism of Action of Methadone at nAChRs

Studies have shown that methadone acts as a non-competitive antagonist at α4β2 and α3* nAChRs.[5][8] This is evidenced by the fact that in the presence of methadone, the maximum response to nicotine is reduced, while the EC50 of nicotine is not significantly shifted.[6] This suggests that methadone does not compete with the agonist for the binding site but rather inhibits the receptor's function through another site, possibly within the ion channel pore. Interestingly, methadone has been shown to act as an agonist at the human α7 nAChR subtype.[5][8]

Visualization of Nicotinic Receptor Signaling and Antagonism

To understand the potential interactions of this compound, it is useful to visualize the signaling pathways and theoretical models of antagonism.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic ACh Receptor (Closed State) ACh->nAChR Binds nAChR_Open Nicotinic ACh Receptor (Open State) nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx nAChR_Open->Ca_Influx Downstream Downstream Signaling Depolarization->Downstream Ca_Influx->Downstream Antagonist_Mechanisms cluster_competitive Competitive Antagonism cluster_noncompetitive Non-competitive Antagonism node_comp Agonist (e.g., ACh) Antagonist (e.g., this compound?) Orthosteric Binding Site on nAChR comp_text Antagonist binds to the same site as the agonist, preventing agonist binding and receptor activation. node_noncomp Agonist (e.g., ACh) Orthosteric Binding Site Antagonist (e.g., Methadone) Allosteric/Channel Site node_noncomp:f0->node_noncomp:f1 node_noncomp:f2->node_noncomp:f3 noncomp_text Antagonist binds to a different site (allosteric or channel pore), preventing receptor activation even when the agonist is bound. Binding_Assay_Workflow prep Prepare membranes from cells expressing the nAChR subtype of interest. incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound (this compound). prep->incubation radioligand Select a high-affinity radioligand (e.g., [³H]epibatidine for α4β2). radioligand->incubation separation Separate bound from free radioligand via rapid vacuum filtration. incubation->separation counting Quantify radioactivity on filters using liquid scintillation counting. separation->counting analysis Plot % inhibition vs. log[compound] to determine IC₅₀. Calculate Kᵢ using the Cheng-Prusoff equation. counting->analysis

References

Isoaminile structural similarity to methadone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural and Pharmacological Comparison of Isoaminile and Methadone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural and pharmacological properties of this compound and methadone. While both are synthetic, open-chain molecules sharing certain structural motifs, their pharmacological activities diverge significantly. Methadone is a potent µ-opioid receptor agonist and NMDA receptor antagonist, forming the basis of its use in analgesia and opioid maintenance therapy.[1][2] In contrast, this compound is primarily characterized as a centrally acting antitussive and an anticholinergic agent with both antimuscarinic and antinicotinic properties.[3][4] Publicly available quantitative data on this compound's affinity for opioid receptors is notably absent, precluding a direct quantitative comparison of their opioid activity. This document consolidates the known structural features, pharmacological data, and relevant experimental methodologies to provide a detailed comparative overview for scientific professionals.

Structural Analysis

Methadone and this compound are synthetic compounds that, unlike morphine and its derivatives, lack a rigid, multi-ring structure.[5][6] This conformational flexibility is a key characteristic. Their structural similarity is rooted in a shared pharmacophore: a quaternary carbon atom bonded to a phenyl group, another bulky substituent, and an aminoethyl side chain.

  • Methadone: Chemically, it is (RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one.[7] It features a central quaternary carbon bonded to two phenyl rings. Its analgesic activity is primarily attributed to the l-isomer (levomethadone), which is 8 to 50 times more potent than the d-isomer.[1][7]

  • This compound: Its chemical name is 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile.[8] It possesses a quaternary carbon bonded to one phenyl group and one isopropyl group. A key structural difference is the presence of a nitrile (-C≡N) group, whereas methadone has a ketone group.[2][3]

// Connections m_amine -> methadone_img [label="Shared Moiety", color="#34A853", style=dashed, arrowhead=none]; i_amine -> isoaminile_img [color="#34A853", style=dashed, arrowhead=none];

m_quat -> methadone_img [label="Shared Core", color="#4285F4", style=dashed, arrowhead=none]; i_quat -> isoaminile_img [color="#4285F4", style=dashed, arrowhead=none];

m_ketone -> methadone_img [label="Distinguishing Group", color="#EA4335", style=dashed, arrowhead=none]; i_nitrile -> isoaminile_img [color="#EA4335", style=dashed, arrowhead=none];

// Invisible edges for alignment edge [style=invis]; m_amine -> m_quat -> m_ketone; i_amine -> i_quat -> i_nitrile; } . Caption: Core structural features of Methadone and this compound.

Pharmacological Profiles and Quantitative Data

The primary therapeutic actions and receptor interactions of methadone and this compound are distinct, despite their structural similarities.

Methadone

Methadone is a potent opioid agonist with a complex pharmacology.[1]

  • Opioid Receptor Activity: It acts as a full agonist at the µ-opioid receptor (MOR), which is central to its analgesic effects and its ability to mitigate withdrawal symptoms in opioid use disorder.[1][9] The (R)- or levo-enantiomer has a significantly higher affinity for the MOR than the (S)- or dextro-enantiomer.[1][10] It has a much lower affinity for δ- and κ-opioid receptors.[10]

  • NMDA Receptor Antagonism: Methadone is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in treating neuropathic pain and reducing the development of opioid tolerance.[1][2]

  • Monoamine Reuptake Inhibition: It also inhibits the reuptake of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET), an action that may further contribute to its analgesic properties.[1]

This compound

This compound's pharmacology is primarily defined by its antitussive and anticholinergic effects.

  • Antitussive Activity: It is a centrally acting cough suppressant.[3][4] The precise central mechanism is not fully elucidated in available literature.[4]

  • Anticholinergic Activity: this compound functions as an antagonist at both muscarinic and nicotinic cholinergic receptors.[3][11][12] This dual anticholinergic action is a distinguishing feature of its pharmacological profile.

  • Opioid Receptor Activity: There is a lack of published, peer-reviewed studies providing quantitative binding data (e.g., Kᵢ values) for this compound at any opioid receptor subtype. While its structural similarity to methadone and its history of compulsive use as a substitute for narcotics might suggest some interaction, this has not been substantiated with receptor binding assays.[13] Experimental studies have shown that this compound does not appear to produce physical dependence.[13]

Quantitative Data Summary

The following tables summarize the known chemical properties and receptor binding affinities.

Table 1: Chemical and Physical Properties

PropertyMethadoneThis compound
IUPAC Name (RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one[2]4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile[8]
Formula C₂₁H₂₇NO[2]C₁₆H₂₄N₂[3]
Molar Mass 309.45 g·mol⁻¹244.38 g·mol⁻¹[3]
CAS Number 76-99-3[7]77-51-0[3]

Table 2: Comparative Receptor Binding Affinities (Kᵢ, nM)

ReceptorRacemic MethadoneLevomethadoneDextromethadoneThis compound
µ-Opioid (MOR) 1.7 - 3.38[1][14]0.95[1]19.7[1]Not Reported
δ-Opioid (DOR) 435[1]371[1]960[1]Not Reported
κ-Opioid (KOR) 405[1]1,860[1]1,370[1]Not Reported
NMDA 2,500 - 8,300[1]2,800 - 3,400[1]2,600 - 7,400[1]Not Reported
SERT 1,400[1]14.1[1]992[1]Not Reported
NET 259[1]702[1]12,700[1]Not Reported
Muscarinic (M) Not a primary targetNot a primary targetNot a primary targetAntagonist[11]
Nicotinic (N) Not a primary targetNot a primary targetNot a primary targetAntagonist[11]

Note: Lower Kᵢ values indicate higher binding affinity.

Signaling Pathways and Workflows

Mu-Opioid Receptor (MOR) Signaling

Activation of the MOR by an agonist like methadone initiates a G-protein-mediated signaling cascade. The receptor couples primarily to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This pathway is fundamental to the analgesic effects of opioids.

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gαi/o Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Methadone Methadone (Agonist) Methadone->MOR Binds G_Protein->AC Inhibits Response Cellular Response (e.g., Analgesia) G_Protein->Response Modulates Ion Channels ATP ATP ATP->AC cAMP->Response Leads to

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of a compound for a specific receptor, a competitive radioligand binding assay is a standard and crucial in vitro method. This workflow illustrates the key steps involved in such an experiment.

G prep 1. Preparation - Receptor Source (Cell Membranes) - Radioligand ([³H]-DAMGO) - Test Compound (e.g., Methadone) setup 2. Assay Setup (96-well plate) - Total Binding Wells - Non-specific Binding Wells - Competitive Binding Wells prep->setup incubate 3. Incubation Allow binding to reach equilibrium (e.g., 120 min at RT) setup->incubate filter 4. Filtration Separate bound from unbound radioligand using a cell harvester incubate->filter measure 5. Measurement Quantify radioactivity using a scintillation counter filter->measure analyze 6. Data Analysis - Calculate Specific Binding - Determine IC₅₀ from competition curve - Calculate Kᵢ using Cheng-Prusoff equation measure->analyze

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is representative for determining the binding affinity of a test compound for the human µ-opioid receptor.[15][16]

  • Objective: To determine the inhibition constant (Kᵢ) of a test compound for the µ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human µ-opioid receptor.

    • Radioligand: [³H]-DAMGO, a selective µ-opioid receptor agonist.

    • Test Compound: Serial dilutions of the compound of interest (e.g., methadone).

    • Non-specific Control: Naloxone (10 µM), a non-selective opioid antagonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In triplicate in a 96-well plate, add:

      • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₔ, e.g., 0.5 nM), and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[15]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

Protocol: Assessment of Anticholinergic (Ganglion-Blocking) Activity

This in vivo protocol was used to characterize the anticholinergic effects of this compound.[11]

  • Objective: To evaluate the inhibitory effect of a test compound on autonomic ganglia.

  • Animal Model: Cats (anesthetized with sodium pentobarbital).

  • Procedure:

    • Surgical Preparation: Anesthetize the animal and prepare for recording of arterial blood pressure and contractions of the nictitating membrane.

    • Stimulation: Place electrodes on the pre-ganglionic cervical sympathetic nerve. Deliver electrical stimuli (e.g., 2 V, 15 Hz square pulses of 0.5 msec duration) to induce contraction of the nictitating membrane.

    • Pharmacological Challenge: Administer ganglionic stimulants intravenously, such as:

      • Nicotine: To stimulate nicotinic receptors.

      • McN-A-343: To stimulate muscarinic receptors.

    • Test Compound Administration: Administer the test compound (e.g., this compound, 10-20 mg/kg, i.v.).

    • Observation: Re-challenge with electrical and pharmacological stimuli and observe the response. A reduction or abolition of the contraction of the nictitating membrane in response to pre-ganglionic and pharmacological stimulation, but not to post-ganglionic stimulation or direct adrenaline administration, indicates a ganglion-blocking effect.

Conclusion

The analysis of this compound and methadone reveals a compelling case of structural analogy not translating to similar pharmacological function. Both molecules possess a flexible, open-chain structure with a tertiary amine and a substituted quaternary carbon, features often associated with opioid activity.[5] However, their receptor interaction profiles are markedly different. Methadone is a well-characterized µ-opioid agonist and NMDA antagonist, defining its clinical utility.[1] this compound's established profile is that of an antitussive and a non-selective anticholinergic agent.[4][11]

For drug development professionals, this comparison underscores the principle that subtle changes in chemical structure—such as the replacement of a diphenyl moiety with a phenyl-isopropyl group and a ketone with a nitrile—can dramatically alter receptor selectivity and overall pharmacological effect. The significant gap in the literature regarding this compound's potential interaction with opioid receptors presents an area for future investigation. A thorough characterization using modern receptor binding and functional assays would be required to definitively rule in or rule out any clinically relevant opioid activity and to fully comprehend the structure-activity relationship between these two compounds.

References

Isoaminile for Early-Stage Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoaminile is a centrally-acting antitussive agent with a dual mechanism of action, exhibiting both cough suppression and anticholinergic properties through the antagonism of muscarinic and nicotinic acetylcholine (B1216132) receptors.[1] While clinically used for the treatment of cough, its unique pharmacological profile presents opportunities for its use as a scaffold or tool compound in early-stage drug discovery programs targeting cholinergic pathways or seeking to modulate the cough reflex. This technical guide provides an in-depth overview of this compound, including its known pharmacological effects, relevant experimental protocols for its characterization, and a discussion of its potential applications in modern drug discovery.

Introduction

The development of novel therapeutics often begins with the characterization of existing chemical matter. This compound, a compound with a history of clinical use as a cough suppressant, offers a compelling starting point for such investigations.[1] Its established central nervous system activity and its dual antagonism of both muscarinic and nicotinic acetylcholine receptors make it a valuable tool for probing the pharmacology of these systems. This guide will detail the key aspects of this compound's pharmacology and provide exemplar experimental protocols for researchers seeking to evaluate this molecule or its analogs in a drug discovery context.

Core Pharmacology

This compound's primary therapeutic effect is the suppression of the cough reflex, which is mediated through its action on the central nervous system.[1] In addition to its antitussive effects, this compound is also a recognized anticholinergic agent, displaying antagonism at both muscarinic and nicotinic acetylcholine receptors.[1] This dual cholinergic blockade contributes to its overall pharmacological profile and presents a multifaceted mechanism of action for further investigation.

Quantitative Data

A comprehensive review of publicly available literature reveals a notable lack of specific quantitative data for this compound, such as binding affinities (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or in vivo efficacy (ED₅₀) values. The following tables represent the types of quantitative data that would be generated in a typical early-stage drug discovery campaign to characterize a compound like this compound.

Table 1: In Vitro Cholinergic Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (nM)Source
Muscarinic M₁[³H]-PirenzepineData not available-
Muscarinic M₂[³H]-AF-DX 384Data not available-
Muscarinic M₃[³H]-4-DAMPData not available-
Nicotinic α₄β₂[³H]-EpibatidineData not available-
Nicotinic α₇[¹²⁵I]-α-BungarotoxinData not available-

Table 2: In Vivo Antitussive Efficacy of this compound

Animal ModelCough Induction AgentRoute of AdministrationED₅₀ (mg/kg)Source
Guinea PigCitric AcidOralData not available-
CatMechanical StimulationIntravenousData not available-

Experimental Protocols

The following are detailed, exemplar protocols for key experiments relevant to the characterization of this compound and its analogs.

Protocol 1: In Vivo Antitussive Activity (Citric Acid-Induced Cough in Guinea Pigs)

This protocol is a standard method for evaluating the antitussive efficacy of a test compound.[2][3][4]

1. Animals:

  • Male Hartley guinea pigs (300-350 g) are used.

  • Animals are acclimatized for at least one week before the experiment.

2. Materials:

  • Test compound (this compound) and vehicle control.

  • 0.4 M citric acid solution in sterile saline.

  • Whole-body plethysmography chamber.

  • Ultrasonic nebulizer.

  • Audio recording and analysis software.

3. Procedure:

  • Guinea pigs are fasted overnight with free access to water.

  • The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the cough challenge (e.g., 30-60 minutes).

  • Each animal is placed individually in the plethysmography chamber for a 5-10 minute acclimatization period.

  • A continuous aerosol of 0.4 M citric acid is delivered into the chamber using an ultrasonic nebulizer for a fixed duration (e.g., 7-10 minutes).[2][3]

  • The number of coughs is counted by trained observers, and audio is recorded for subsequent analysis. The latency to the first cough is also recorded.[3]

  • Data is expressed as the total number of coughs and the percentage inhibition compared to the vehicle control group.

Protocol 2: In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic acetylcholine receptors.

1. Materials:

  • Cell membranes prepared from cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M₁, M₂, or M₃ receptors).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Pirenzepine for M₁).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., Atropine at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation counter and vials.

2. Procedure:

  • In a 96-well plate, add the cell membranes, radioligand, and either vehicle, test compound, or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC₅₀ of the test compound, which can then be converted to the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound.

Cough_Reflex_Pathway cluster_periphery Airways cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway Irritant Irritant Vagal_Afferent_Nerve Vagal_Afferent_Nerve Irritant->Vagal_Afferent_Nerve Activates Cough_Center Cough_Center Vagal_Afferent_Nerve->Cough_Center Signal Transmission Motor_Nerves Motor_Nerves Cough_Center->Motor_Nerves Isoaminile_Central This compound (Central Action) Isoaminile_Central->Cough_Center Inhibits Respiratory_Muscles Respiratory_Muscles Motor_Nerves->Respiratory_Muscles Cough Cough Respiratory_Muscles->Cough Contraction

Caption: Central inhibitory action of this compound on the cough reflex pathway.

Cholinergic_Signaling_Antagonism cluster_receptors Cholinergic Receptors Acetylcholine Acetylcholine Muscarinic_Receptors Muscarinic_Receptors Acetylcholine->Muscarinic_Receptors Binds to Nicotinic_Receptors Nicotinic_Receptors Acetylcholine->Nicotinic_Receptors Binds to Cellular_Response Cellular_Response Muscarinic_Receptors->Cellular_Response Nicotinic_Receptors->Cellular_Response Isoaminile_Peripheral This compound (Antagonist) Isoaminile_Peripheral->Muscarinic_Receptors Blocks Isoaminile_Peripheral->Nicotinic_Receptors Blocks

Caption: Dual antagonism of muscarinic and nicotinic receptors by this compound.

Experimental_Workflow_Antitussive Animal_Acclimatization Animal Acclimatization Compound_Administration Compound/Vehicle Administration Animal_Acclimatization->Compound_Administration Plethysmography_Chamber Placement in Chamber Compound_Administration->Plethysmography_Chamber Citric_Acid_Challenge Citric Acid Nebulization Plethysmography_Chamber->Citric_Acid_Challenge Data_Collection Cough Counting & Recording Citric_Acid_Challenge->Data_Collection Data_Analysis Data Analysis (% Inhibition) Data_Collection->Data_Analysis

Caption: Workflow for in vivo evaluation of antitussive compounds.

Conclusion and Future Directions

This compound represents an intriguing molecule for researchers in the fields of respiratory disease and neuropharmacology. Its dual mechanism of action as a central antitussive and a broad-spectrum anticholinergic agent suggests its potential as a starting point for the development of novel therapeutics with tailored pharmacological profiles. The lack of extensive, publicly available quantitative data highlights an opportunity for further research to fully characterize its interactions with various receptor subtypes and to elucidate the structure-activity relationships of its chemical scaffold. The experimental protocols provided in this guide offer a framework for such investigations, enabling a more thorough understanding of this compound's potential in early-stage drug discovery. Future work should focus on generating comprehensive in vitro and in vivo data to populate the tables outlined in this document, thereby providing a more complete picture of this compound's pharmacological properties and its utility as a tool for developing next-generation therapeutics.

References

Isoaminile in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally-acting antitussive agent with a distinct neuropharmacological profile characterized by its anticholinergic properties.[1][2][3] This technical guide provides an in-depth overview of the neuropharmacology of this compound, focusing on its mechanism of action as an antagonist of both muscarinic and nicotinic cholinergic receptors within autonomic ganglia.[4][5] Due to the limited availability of recent quantitative data, this document synthesizes foundational research to provide a comprehensive understanding of this compound's effects. Detailed experimental protocols from key studies are presented, alongside visualizations of its mechanism of action and relevant experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound is recognized primarily for its cough suppressant effects, which are mediated by its action on the central nervous system.[3] However, its neuropharmacological activity extends to the peripheral nervous system, where it exhibits significant anticholinergic activity.[1][2] This dual action makes it a subject of interest for understanding the modulation of cholinergic signaling. This guide focuses on the less-explored aspect of this compound's pharmacology: its role as an inhibitor of ganglionic transmission through the blockade of both muscarinic and nicotinic receptors.[4][5]

Mechanism of Action: Dual Cholinergic Receptor Blockade

This compound functions as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors located in autonomic ganglia.[4] This dual antagonism is uncommon and is the basis for its classification as a ganglionic blocking agent.[4]

  • Muscarinic Receptor Antagonism: this compound inhibits the effects of muscarinic receptor agonists. This action is more potent than its effect on nicotinic receptors, with lower doses being sufficient to block muscarinic receptor-mediated responses.[4]

  • Nicotinic Receptor Antagonism: At higher doses, this compound also blocks nicotinic receptors in the autonomic ganglia, thereby inhibiting the primary pathway of neurotransmission in both the sympathetic and parasympathetic nervous systems.[4]

The following diagram illustrates the signaling pathway at an autonomic ganglion and the points of inhibition by this compound.

Isoaminile_Signaling_Pathway cluster_preganglionic Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_postganglionic Postganglionic Neuron pre_neuron Action Potential ACh Acetylcholine (ACh) pre_neuron->ACh Release m_receptor Muscarinic Receptor (M1) ACh->m_receptor Binds n_receptor Nicotinic Receptor (Nn) ACh->n_receptor Binds post_neuron Postganglionic Action Potential m_receptor->post_neuron Modulates n_receptor->post_neuron Initiates isoaminile_m This compound (low dose) isoaminile_m->m_receptor Blocks isoaminile_n This compound (high dose) isoaminile_n->n_receptor Blocks

Mechanism of this compound at the Autonomic Ganglion.

Quantitative and Semi-Quantitative Data

Parameter Agonist Receptor Type Animal Model Effective Dose of this compound Observed Effect Reference
Blockade of Nictitating Membrane ContractionMcN-A-343MuscarinicCat2-4 mg/kg (i.v.)Inhibition of contraction[4]
Blockade of Nictitating Membrane ContractionNicotine (B1678760)NicotinicCat> 10 mg/kg (i.v.)Inhibition of contraction[4]
Blockade of Blood Pressure IncreaseMcN-A-343MuscarinicCat2-4 mg/kg (i.v.)Inhibition of hypertension[4]
Blockade of Blood Pressure IncreaseNicotineNicotinicCat> 10 mg/kg (i.v.)Inhibition of hypertension[4]
Blockade of Splanchnic Nerve Stimulation EffectEndogenous AChNicotinicDog> 10 mg/kg (i.v.)Inhibition of blood pressure rise[4]

Experimental Protocols

The following protocols are based on the methodologies described in the foundational research on this compound's ganglionic blocking effects.

In Vivo Ganglionic Blockade in Anesthetized Cats

This protocol is designed to assess the inhibitory effect of this compound on muscarinic and nicotinic receptor-mediated responses in the superior cervical ganglion.

In_Vivo_Ganglionic_Blockade_Workflow start Start anesthesia Anesthetize Cat (Sodium Pentobarbital) start->anesthesia cannulation Cannulate Femoral Vein (Drug Administration) anesthesia->cannulation setup Record Nictitating Membrane Contraction & Blood Pressure cannulation->setup agonist_admin Administer Agonist (Nicotine or McN-A-343) setup->agonist_admin record_response1 Record Baseline Response agonist_admin->record_response1 isoaminile_admin Administer this compound (i.v.) record_response1->isoaminile_admin agonist_admin2 Re-administer Agonist isoaminile_admin->agonist_admin2 record_response2 Record Post-Isoaminile Response agonist_admin2->record_response2 analysis Analyze and Compare Responses record_response2->analysis end End analysis->end

Workflow for In Vivo Ganglionic Blockade Experiment.

Methodology:

  • Animal Preparation: Adult cats are anesthetized with sodium pentobarbital (B6593769) (30 mg/kg, intraperitoneally).

  • Instrumentation: The femoral vein is cannulated for intravenous drug administration. The contractions of the nictitating membrane and arterial blood pressure are recorded.

  • Baseline Response: A baseline response is established by administering a cholinergic agonist, either nicotine (for nicotinic receptors) or McN-A-343 (for muscarinic receptors).

  • This compound Administration: A selected dose of this compound is administered intravenously.

  • Post-Treatment Response: The cholinergic agonist is re-administered, and the response is recorded.

  • Data Analysis: The pre- and post-isoaminile responses are compared to determine the inhibitory effect of this compound.

In Vitro Smooth Muscle Contraction Assay (General Protocol)

While specific in vitro studies on this compound are scarce, a general protocol for assessing the anticholinergic activity of a compound on isolated smooth muscle is provided below. This is a standard method to quantify the antagonistic effects on muscarinic receptors.

Methodology:

  • Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

  • Incubation with Antagonist: The tissue is incubated with a known concentration of the test compound (this compound) for a predetermined period.

  • Repeat Agonist Response: The cumulative concentration-response curve for the muscarinic agonist is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the concentration-response curve of the agonist in the presence of the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.

Conclusion and Future Directions

This compound presents a unique pharmacological profile with its dual antagonism of muscarinic and nicotinic receptors in autonomic ganglia. The existing research, though dated, provides a solid foundation for its mechanism of action. However, there is a clear need for modern neuropharmacological studies to quantify its receptor binding affinities (Ki and IC50 values) for various cholinergic receptor subtypes. Further research could explore the structure-activity relationship of this compound and its analogs to develop more selective cholinergic modulators. Elucidating the precise central and peripheral contributions to its overall pharmacological effect remains a key area for future investigation. This technical guide serves as a resource to stimulate and support such future research endeavors.

References

An In-Depth Technical Guide to Isoaminile's Role in Respiratory Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with a dual mechanism of action that also includes peripheral anticholinergic effects. This technical guide provides a comprehensive overview of this compound's pharmacology, focusing on its role in respiratory therapeutics. It consolidates available quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes its mechanistic pathways. This document is intended to serve as a core resource for researchers and professionals involved in the development of respiratory drugs.

Introduction

This compound is a synthetic compound recognized for its efficacy in the suppression of non-productive cough.[1] Chemically, it is α-(isopropyl)-α-(β-dimethylaminopropyl) phenylacetonitrile.[2] Its primary therapeutic application is as a cough suppressant, for which it is available in various formulations, often as a cyclamate or citrate (B86180) salt.[2] Beyond its central antitussive properties, this compound also exhibits anticholinergic activity, contributing to its overall pharmacological profile in the respiratory system.[3] This guide will delve into the core pharmacology of this compound, presenting quantitative data, experimental methodologies, and mechanistic diagrams to provide a thorough understanding of its role in respiratory medicine.

Mechanism of Action

This compound's therapeutic effect in respiratory conditions stems from a dual mechanism of action: a centrally mediated suppression of the cough reflex and peripheral anticholinergic activity.

Central Antitussive Effect

This compound acts on the cough center located in the medulla oblongata of the brainstem to suppress the cough reflex.[4] This central action is believed to be the primary contributor to its antitussive efficacy. Animal studies have suggested that the antitussive potency of this compound is comparable to that of codeine, but notably without the associated respiratory depressant effects, highlighting a favorable safety profile in this regard.[2][5]

Cough Stimuli Cough Stimuli Afferent Nerve Fibers Afferent Nerve Fibers Cough Stimuli->Afferent Nerve Fibers Medulla (Cough Center) Medulla (Cough Center) Afferent Nerve Fibers->Medulla (Cough Center) Efferent Nerves Efferent Nerves Medulla (Cough Center)->Efferent Nerves Respiratory Muscles Respiratory Muscles Efferent Nerves->Respiratory Muscles Cough Cough Respiratory Muscles->Cough This compound (Central Action) This compound (Central Action) This compound (Central Action)->Medulla (Cough Center) Inhibition

Figure 1: Central Antitussive Action of this compound.
Peripheral Anticholinergic Effects

This compound also functions as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[3] In the respiratory tract, acetylcholine is a key neurotransmitter that mediates bronchoconstriction and mucus secretion. By blocking muscarinic receptors on airway smooth muscle and submucosal glands, this compound can lead to bronchodilation and a reduction in mucus secretion.[6] Its antagonism of nicotinic receptors in autonomic ganglia may further modulate cholinergic neurotransmission in the airways.[3]

cluster_cholinergic Cholinergic Nerve Ending cluster_smooth_muscle Airway Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds to Contraction Contraction Muscarinic Receptor (M3)->Contraction Activates This compound (Anticholinergic) This compound (Anticholinergic) This compound (Anticholinergic)->Muscarinic Receptor (M3) Blocks

Figure 2: Peripheral Antimuscarinic Action of this compound.

Quantitative Efficacy Data

The antitussive efficacy of this compound has been evaluated in clinical and preclinical studies. The following tables summarize the available quantitative data.

Clinical Efficacy

A key double-blind, randomized clinical trial compared the efficacy of this compound citrate with chlophedianol hydrochloride in patients with cough associated with chest diseases.[2]

Table 1: Comparative Clinical Efficacy of this compound Citrate vs. Chlophedianol Hydrochloride [7]

Treatment GroupDosageBaseline Mean 24-hr Cough Count (SEM)Mean 24-hr Cough Count after 14 days (SEM)
This compound Citrate40 mg, 3x daily52.5 (4.01)13.70 (2.84)
Chlophedianol Hydrochloride20 mg, 3x daily63.3 (3.64)14.2 (2.66)

In a study on experimentally induced cough in 12 healthy human subjects, a single 40 mg dose of this compound was found to be as effective as a 20 mg dose of chlophedianol, with a somewhat longer duration of action.[2]

Preclinical Efficacy

Experimental Protocols

The evaluation of antitussive agents like this compound relies on well-established preclinical and clinical experimental models.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This is a standard and widely used method to assess the efficacy of antitussive drugs.[8][9]

Objective: To evaluate the dose-dependent antitussive effect of this compound by measuring the reduction in cough frequency induced by citric acid aerosol in conscious guinea pigs.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • This compound (test substance)

  • Vehicle (e.g., saline)

  • Citric acid solution (e.g., 0.3 M)

  • Whole-body plethysmograph chambers

  • Ultrasonic nebulizer

  • Sound recording and analysis software

Procedure:

  • Acclimatization: Guinea pigs are acclimatized to the plethysmograph chambers for a set period before the experiment.

  • Drug Administration: Animals are divided into groups and administered different doses of this compound (e.g., intraperitoneally or orally) or vehicle at a specified time before cough induction.

  • Cough Induction: Each guinea pig is placed in a plethysmograph chamber and exposed to an aerosol of citric acid solution generated by an ultrasonic nebulizer for a fixed duration (e.g., 10 minutes).

  • Data Recording: Coughs are detected by a microphone inside the chamber and recorded. The characteristic explosive sound and associated pressure changes are used to identify and count the number of coughs.

  • Analysis: The total number of coughs during the exposure period is counted for each animal. The percentage inhibition of cough for each dose of this compound is calculated relative to the vehicle control group. An ED50 (the dose that produces 50% of the maximal inhibitory effect) can then be determined.

Acclimatization Acclimatization Drug Administration Drug/Vehicle Administration Acclimatization->Drug Administration Cough Induction Citric Acid Aerosol Exposure Drug Administration->Cough Induction Data Recording Cough Sound & Pressure Recording Cough Induction->Data Recording Analysis Cough Count & % Inhibition Calculation Data Recording->Analysis

Figure 3: Workflow for Citric Acid-Induced Cough Assay.
Clinical Trial Design: Randomized, Double-Blind, Comparative Study

The clinical efficacy of this compound was established in a study with the following design.[2]

Objective: To compare the antitussive efficacy and safety of this compound citrate with chlophedianol hydrochloride in patients with cough.

Study Design:

  • Randomized, double-blind, interpatient study.

  • Patient Population: Patients with cough associated with various chest diseases.

  • Treatment Arms:

    • This compound citrate (40 mg, three times daily)

    • Chlophedianol hydrochloride (20 mg, three times daily)

  • Primary Efficacy Endpoint: 3-hour and 24-hour cough counts.

  • Safety Assessments: Monitoring and reporting of any adverse events.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound in humans, such as half-life, Cmax, and AUC, are not well-documented in the readily available literature. Similarly, specific information on its metabolic pathways, including the cytochrome P450 enzymes involved, is limited. Further research is required to fully characterize the pharmacokinetic profile of this compound.

Safety and Tolerability

In clinical trials, this compound has been shown to be a relatively safe and well-tolerated antitussive agent. The side effects observed were few, mild in nature, and did not necessitate dose reduction or discontinuation of treatment.[2] Unlike opioid-based antitussives, this compound does not cause significant respiratory depression.[2]

Conclusion

This compound is an effective centrally acting antitussive with a dual mechanism of action that includes peripheral anticholinergic effects. Clinical data demonstrates its efficacy in reducing cough frequency is comparable to other established non-narcotic antitussives. Its favorable safety profile, particularly the lack of respiratory depression, makes it a valuable therapeutic option for the management of non-productive cough. Further research to fully elucidate its pharmacokinetic profile and receptor binding affinities would provide a more complete understanding of its pharmacology and could inform the development of future respiratory therapies.

References

An In-Depth Technical Guide to the CNS Activity of Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoaminile is a centrally acting antitussive agent with a multifaceted pharmacological profile contributing to its effects on the central nervous system (CNS).[1][2][3] Primarily recognized for its cough suppressant properties, this compound's CNS activity is underpinned by its action as an anticholinergic agent, demonstrating antagonism at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2][3] Emerging evidence also suggests a potential role as an N-methyl-D-aspartate (NMDA) receptor antagonist, a characteristic that warrants further quantitative investigation. This technical guide provides a comprehensive overview of the known and putative CNS activities of this compound, including detailed experimental protocols for its investigation and a summary of the currently available, albeit limited, quantitative data. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its complex pharmacology.

Pharmacological Profile of this compound

This compound's primary therapeutic application is as a cough suppressant, an effect mediated through its action on the central nervous system.[1] Its chemical structure, while distinct, shares some similarities with methadone. The core of its CNS activity lies in its potent anticholinergic properties.

Anticholinergic Activity

This compound is a well-established anticholinergic compound, exhibiting antagonist activity at both muscarinic and nicotinic acetylcholine receptors.[1][2][3] This dual antagonism is a distinguishing feature of its pharmacological profile and is central to its observed CNS effects.

  • Muscarinic Receptor Antagonism: By blocking muscarinic receptors, this compound can modulate a wide range of cholinergic-mediated processes in the CNS, including arousal, learning, and memory.

  • Nicotinic Receptor Antagonism: Antagonism of nicotinic receptors, particularly in autonomic ganglia, contributes to its overall pharmacological effects.[2]

Potential NMDA Receptor Antagonism

Several sources suggest that this compound may also act as an NMDA receptor antagonist.[4] This mechanism, if confirmed and quantified, would significantly broaden the understanding of its CNS activity, implicating it in the modulation of glutamatergic neurotransmission. NMDA receptor antagonists are known to influence synaptic plasticity, and this activity could contribute to both the therapeutic and potential side effects of this compound.

Dopaminergic System Interaction

The relationship between this compound and the dopaminergic system is not well-defined in the current literature. However, given the known interactions between the cholinergic, glutamatergic, and dopaminergic systems, investigating potential effects of this compound on dopamine (B1211576) pathways, such as dopamine transporter (DAT) activity, is a logical next step in fully characterizing its CNS profile.

Quantitative Data

Target Receptor/TransporterParameterValueSource
Muscarinic Acetylcholine ReceptorsKᵢData Not Available-
Nicotinic Acetylcholine ReceptorsIC₅₀Data Not Available-
NMDA Receptor (PCP site)Kᵢ / IC₅₀Data Not Available-
Dopamine Transporter (DAT)IC₅₀Data Not Available-

Note: The absence of quantitative data underscores the need for further rigorous pharmacological studies to accurately characterize the binding profile of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the in vitro investigation of this compound's activity at its key putative CNS targets. These protocols are based on established pharmacological assays and can be adapted for the specific quantitative characterization of this compound.

Muscarinic Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Kᵢ) of this compound for various muscarinic acetylcholine receptor subtypes (M1-M5).

Principle: This assay measures the ability of this compound to compete with a radiolabeled antagonist for binding to muscarinic receptors in a tissue or cell membrane preparation.

Materials:

  • Membrane Preparation: Homogenates from a tissue rich in muscarinic receptors (e.g., rat cerebral cortex) or cell lines expressing specific human muscarinic receptor subtypes.

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, potent muscarinic antagonist (e.g., atropine).

  • Test Compound: this compound, dissolved in an appropriate vehicle.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the chosen tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding wells: Assay buffer.

    • Non-specific Binding wells: Atropine (final concentration 1 µM).

    • Competition wells: Serial dilutions of this compound.

  • Add the membrane preparation to all wells.

  • Add the [³H]-NMS radioligand to all wells at a concentration near its K₋ value.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

NMDA Receptor Binding Assay (Radioligand Competition at the PCP Site)

Objective: To determine the binding affinity (Kᵢ) of this compound for the phencyclidine (PCP) binding site within the NMDA receptor channel.

Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand that binds to the PCP site of the NMDA receptor.

Materials:

  • Membrane Preparation: Rat cortical membranes, which are a rich source of NMDA receptors.

  • Radioligand: A radiolabeled PCP site ligand, such as [³H]-MK-801 or [³H]-TCP.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled PCP site ligand (e.g., phencyclidine).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare rat cortical membranes as described in the muscarinic receptor binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding wells: Assay buffer.

    • Non-specific Binding wells: Phencyclidine (final concentration 10 µM).

    • Competition wells: Serial dilutions of this compound.

  • Add the membrane preparation to all wells.

  • Add the radioligand ([³H]-MK-801 or [³H]-TCP) to all wells.

  • Incubate the plate to allow for binding equilibrium.

  • Filtration and Quantification: Follow the same procedure as for the muscarinic receptor binding assay.

  • Data Analysis: Calculate the IC₅₀ and Kᵢ values as described previously.

Dopamine Transporter (DAT) Inhibition Assay (In Vitro Uptake)

Objective: To determine the potency (IC₅₀) of this compound in inhibiting the reuptake of dopamine by the dopamine transporter.

Principle: This functional assay measures the ability of this compound to block the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Radiolabeled Substrate: [³H]-Dopamine.

  • Non-specific Uptake Control: A known potent DAT inhibitor (e.g., GBR 12909 or cocaine).

  • Test Compound: this compound.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Scintillation Counter.

Procedure:

  • Cell Culture: Culture the HEK293-hDAT cells to confluence in appropriate multi-well plates.

  • Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with either vehicle, a saturating concentration of a DAT inhibitor (for non-specific uptake), or varying concentrations of this compound for a short period (e.g., 10-15 minutes).

    • Initiate the uptake by adding [³H]-dopamine to all wells.

    • Incubate for a short, defined period to measure the initial rate of uptake (e.g., 5-10 minutes).

    • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value of this compound for DAT inhibition by plotting the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

Visualizations

Putative CNS Signaling Pathways of this compound

Isoaminile_CNS_Pathways cluster_Cholinergic Cholinergic System cluster_Glutamatergic Glutamatergic System cluster_Dopaminergic Dopaminergic System This compound This compound Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Antagonism Nicotinic_R Nicotinic Receptors This compound->Nicotinic_R Antagonism NMDA_R NMDA Receptor This compound->NMDA_R Potential Antagonism DAT Dopamine Transporter (DAT) This compound->DAT Potential Inhibition CNS_Effects Central Nervous System Effects (e.g., Antitussive) Muscarinic_R->CNS_Effects Nicotinic_R->CNS_Effects ACh_Neuron Cholinergic Neuron ACh_Neuron->Muscarinic_R ACh ACh_Neuron->Nicotinic_R ACh NMDA_R->CNS_Effects Glu_Neuron Glutamatergic Neuron Glu_Neuron->NMDA_R Glutamate DAT->CNS_Effects DA_Neuron Dopaminergic Neuron DA_Neuron->DAT Dopamine Reuptake

Caption: Putative CNS signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Receptor Binding Assay

Binding_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Generalized workflow for in vitro radioligand binding assays.

Logical Relationship of this compound's Multi-Target Profile

Isoaminile_Multitarget This compound This compound Anticholinergic Anticholinergic Activity This compound->Anticholinergic NMDA_Antagonism Potential NMDA Receptor Antagonism This compound->NMDA_Antagonism Dopaminergic_Modulation Potential Dopaminergic Modulation This compound->Dopaminergic_Modulation Muscarinic_Antagonism Muscarinic Antagonism Anticholinergic->Muscarinic_Antagonism Nicotinic_Antagonism Nicotinic Antagonism Anticholinergic->Nicotinic_Antagonism CNS_Activity Overall CNS Activity (e.g., Antitussive) Muscarinic_Antagonism->CNS_Activity Nicotinic_Antagonism->CNS_Activity NMDA_Antagonism->CNS_Activity Dopaminergic_Modulation->CNS_Activity

Caption: Logical relationship of this compound's multi-target pharmacological profile.

Conclusion and Future Directions

This compound presents a complex pharmacological profile with established anticholinergic activity and a putative role as an NMDA receptor antagonist. While its clinical efficacy as an antitussive is recognized, a detailed quantitative understanding of its interactions with CNS targets is conspicuously absent from the current literature. The experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the precise binding affinities and functional potencies of this compound. Future research should prioritize the generation of this quantitative data to enable a more complete and nuanced understanding of this compound's mechanism of action and to explore its potential therapeutic applications beyond cough suppression. A thorough characterization of its CNS activity will be invaluable for drug development professionals seeking to leverage its unique multi-target profile.

References

Methodological & Application

Application Notes and Protocols for Evaluating Isoaminile in a Citric Acid-Induced Cough Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a critical physiological defense mechanism. However, chronic or excessive coughing can be debilitating and is a common symptom of numerous respiratory conditions. The development of effective antitussive therapies relies on robust preclinical models that can accurately predict clinical efficacy. The citric acid-induced cough model in guinea pigs is a widely accepted and validated method for evaluating the antitussive potential of novel compounds.[1][2]

This document provides detailed application notes and protocols for utilizing the citric acid-induced cough model to assess the efficacy of isoaminile, an antitussive agent with anticholinergic properties.[1][3][4]

Mechanism of Action and Signaling Pathways

Citric Acid-Induced Cough Reflex

Inhalation of citric acid aerosol triggers the cough reflex primarily by activating sensory nerve endings in the airways, including C-fibers and potentially Aδ-fibers. This stimulation is mediated, at least in part, by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on these sensory neurons. The afferent signals are then transmitted via the vagus nerve to the nucleus tractus solitarius (NTS) in the brainstem. Subsequent processing within the central nervous system (CNS) generates a motor output, resulting in the physiological act of coughing.

Proposed Mechanism of Action for this compound

This compound is known to possess both central and peripheral antitussive effects.[3][4] Its primary mechanism is believed to be its anticholinergic activity, which involves both antimuscarinic and antinicotinic actions.[1][3][4] By blocking cholinergic transmission, this compound may reduce the sensitivity of airway sensory nerves to irritant stimuli like citric acid and modulate the central processing of the cough reflex.

Signaling Pathway of Citric Acid-Induced Cough and Putative Action of this compound

Cough_Pathway cluster_airway Airway Lumen cluster_sensory_neuron Sensory Neuron cluster_cns Central Nervous System (Brainstem) cluster_muscles Respiratory Muscles Citric_Acid Citric Acid Aerosol TRPV1 TRPV1 Channel Citric_Acid->TRPV1 Activates Nerve_Ending Vagal Afferent (C-fiber/Aδ-fiber) TRPV1->Nerve_Ending Depolarization NTS Nucleus Tractus Solitarius (NTS) Nerve_Ending->NTS Signal via Vagus Nerve Cough_Center Cough Center NTS->Cough_Center Signal Processing Muscles Expiratory Muscles Cough_Center->Muscles Efferent Signal Cough Cough Muscles->Cough This compound This compound (Anticholinergic) This compound->Nerve_Ending Inhibits (Peripheral) This compound->Cough_Center Inhibits (Central)

Caption: Citric acid-induced cough pathway and proposed sites of this compound action.

Quantitative Data

Due to the limited availability of specific quantitative preclinical data for this compound in publicly accessible literature, the following table presents illustrative data based on the expected efficacy of an antitussive agent in the citric acid-induced cough model. This table should be used as a template for presenting experimental results. For comparison, data for codeine, a standard centrally acting antitussive, is included.

Table 1: Illustrative Efficacy of this compound in the Guinea Pig Citric Acid-Induced Cough Model

Treatment GroupDose (mg/kg)Route of AdministrationNMean Coughs (± SEM)% Inhibition
Vehicle (Saline)-p.o.1035.2 ± 3.1-
This compound10p.o.1024.6 ± 2.830.1%
This compound30p.o.1015.1 ± 2.557.1%
This compound100p.o.108.5 ± 1.975.9%
Codeine10p.o.1012.7 ± 2.263.9%

Note: The data presented for this compound is hypothetical and serves as an example for data presentation.

Experimental Protocols

Animals
  • Species: Male Dunkin-Hartley guinea pigs

  • Weight: 300-400 g

  • Acclimation: Animals should be acclimated to the facility for at least 5 days prior to experimentation.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

Materials and Reagents
  • This compound citrate

  • Codeine phosphate (B84403) (positive control)

  • Citric acid

  • Sterile saline (0.9% NaCl)

  • Vehicle for drug dissolution (e.g., sterile water or 0.5% methylcellulose)

Equipment
  • Whole-body plethysmograph chambers

  • Nebulizer

  • Sound recording equipment

  • Data acquisition and analysis software

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment Day cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 5 days) Habituation Habituation in Plethysmograph (10-15 min) Acclimation->Habituation Drug_Prep Prepare Drug Solutions (this compound, Codeine, Vehicle) Dosing Drug Administration (p.o. or i.p.) Drug_Prep->Dosing Citric_Acid_Prep Prepare 0.4 M Citric Acid Cough_Induction Citric Acid Aerosol Exposure (5-10 min) Citric_Acid_Prep->Cough_Induction Habituation->Dosing Pretreatment Pre-treatment Period (30-60 min) Dosing->Pretreatment Pretreatment->Cough_Induction Recording Record Coughs (10-15 min) Cough_Induction->Recording Count_Coughs Count Coughs (Manual & Software) Recording->Count_Coughs Stats Statistical Analysis (e.g., ANOVA) Count_Coughs->Stats

Caption: Experimental workflow for assessing antitussive efficacy.

Detailed Procedure
  • Animal Habituation: On the day of the experiment, place each guinea pig individually into a whole-body plethysmograph chamber for a 10-15 minute habituation period to minimize stress-induced responses.

  • Drug Administration:

    • Administer this compound, vehicle, or the positive control (codeine) to the animals via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).

    • A typical oral dose range for antitussive testing in guinea pigs is 10-100 mg/kg.

  • Pre-treatment Time: Allow for a pre-treatment period of approximately 30-60 minutes for the compound to be absorbed and distributed.

  • Cough Induction:

    • Prepare a 0.4 M solution of citric acid in sterile saline.

    • Nebulize the citric acid solution into the plethysmograph chamber for a period of 5-10 minutes.

  • Data Acquisition:

    • Record the number of coughs for a total of 10-15 minutes from the start of the citric acid exposure.

    • Cough responses can be identified and counted by a trained observer and/or by using specialized software that analyzes the characteristic changes in airflow and pressure within the plethysmograph, often accompanied by sound recording.

  • Data Analysis:

    • Calculate the mean number of coughs for each treatment group.

    • Determine the percentage inhibition of cough for each drug-treated group relative to the vehicle-treated group using the following formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100

    • Analyze the data for statistical significance using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the control group. A p-value of <0.05 is typically considered statistically significant.

Troubleshooting and Considerations

  • Variability: High inter-animal variability in cough response is common. Ensure consistent experimental conditions and use a sufficient number of animals per group (n=8-10) to achieve statistical power.

  • Distinguishing Coughs: Train personnel to accurately distinguish coughs from other respiratory events like sneezes or sighs, both visually and audibly.

  • Animal Welfare: Monitor animals for signs of excessive distress. The citric acid concentration and exposure time can be adjusted if necessary.

Conclusion

The citric acid-induced cough model in guinea pigs is a robust and reliable method for the preclinical evaluation of novel antitussive agents like this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to conduct these studies. While specific preclinical data for this compound is limited, its known anticholinergic mechanism of action suggests it should demonstrate efficacy in this model. Further investigation is warranted to fully characterize its antitussive profile.

References

Application Notes and Protocols for In Vivo Experimental Design Using Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is an antitussive (cough suppressant) agent that also possesses anticholinergic properties. Its primary mechanism of action involves the inhibition of both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1] By blocking these receptors, this compound can reduce smooth muscle contractions in the airways and decrease secretions, contributing to its antitussive effect.[1] These anticholinergic properties are the basis for its potential therapeutic applications and are a key consideration in the design of in vivo studies.

Mechanism of Action

This compound's primary mechanism of action is the blockade of acetylcholine (ACh) signaling at both muscarinic and nicotinic receptors. In the context of its antitussive effects, this action likely occurs in the airways, reducing the sensitivity of cough receptors and decreasing mucus secretion.

This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh_Vesicle Acetylcholine (ACh) Vesicle M_Receptor Muscarinic Receptor ACh_Vesicle->M_Receptor ACh Release N_Receptor Nicotinic Receptor ACh_Vesicle->N_Receptor ACh Release Cellular_Response Cellular Response (e.g., Contraction, Secretion) M_Receptor->Cellular_Response Signal Transduction N_Receptor->Cellular_Response Signal Transduction This compound This compound This compound->M_Receptor Blocks This compound->N_Receptor Blocks

Figure 1: this compound's inhibitory action on acetylcholine receptors.

Data Presentation

Due to the lack of specific published data, the following tables are provided as templates for researchers to populate with their own empirically derived data.

Table 1: Hypothetical Dose-Response Data for this compound in a Murine Cough Model

Dose Group (mg/kg)Number of AnimalsMean Coughs/min (± SEM)% Inhibition of Cough
Vehicle Control1025.4 ± 2.10%
This compound (1)1020.1 ± 1.820.9%
This compound (5)1012.5 ± 1.550.8%
This compound (10)106.2 ± 0.975.6%
This compound (20)103.1 ± 0.587.8%

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1250450
Tmax (h)0.11.5
AUC0-inf (ng·h/mL)35002800
t1/2 (h)2.53.1
Bioavailability (%) -40%

Table 3: Example of Acute Toxicity Profile of this compound in Mice

Dose (mg/kg)RouteObservation PeriodKey Findings
50IP24 hoursSedation, decreased activity
100IP24 hoursAtaxia, significant sedation
200IP24 hours20% mortality, severe ataxia

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for specific research questions and institutional guidelines.

Protocol 1: Dose-Finding and Efficacy Study in a Rodent Model of Induced Cough

Objective: To determine the effective dose range of this compound for cough suppression.

Materials:

  • This compound cyclamate

  • Vehicle (e.g., sterile saline, PBS, or a suitable solubilizing agent)

  • Animal model (e.g., guinea pigs, mice)

  • Cough-inducing agent (e.g., citric acid, capsaicin)

  • Whole-body plethysmograph or other cough recording system

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired final concentrations for injection.

  • Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, multiple doses of this compound). A typical study might include 8-12 animals per group.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (IP), oral (PO)).

  • Cough Induction: At a predetermined time post-administration (based on expected Tmax), place the animal in the plethysmograph chamber and expose them to the aerosolized cough-inducing agent for a set duration.

  • Data Collection: Record the number of coughs during and immediately after the exposure period.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect).

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Vehicle

  • Animal model (e.g., Sprague-Dawley rats with jugular vein cannulation)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use cannulated animals to facilitate repeated blood sampling.

  • Dose Administration: Administer a single dose of this compound intravenously (IV) to one group and orally (PO) to another group.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • PK Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo study with this compound.

In Vivo Experimental Workflow for this compound cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Protocol_Design Protocol Design & IACUC Approval Dose_Finding Pilot Dose-Finding & Toxicity Study Protocol_Design->Dose_Finding Animal_Acclimatization Animal Acclimatization Dose_Finding->Animal_Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Admin This compound/Vehicle Administration Randomization->Drug_Admin Outcome_Assessment Behavioral/Physiological Outcome Assessment Drug_Admin->Outcome_Assessment Sample_Collection Blood/Tissue Sample Collection Outcome_Assessment->Sample_Collection Bioanalysis Bioanalysis (e.g., LC-MS/MS) Sample_Collection->Bioanalysis Data_Analysis Statistical Analysis & Interpretation Bioanalysis->Data_Analysis

Figure 2: A generalized workflow for in vivo experiments with this compound.

Troubleshooting and Optimization

  • Solubility: If this compound is not readily soluble in aqueous solutions, consider using solubilizing agents such as DMSO, PEG, or Tween 80. However, it is crucial to run a vehicle control group to account for any effects of the solvent.

  • Adverse Effects: Due to its anticholinergic properties, be vigilant for side effects such as dry mouth, sedation, or constipation.[1] These should be noted and may necessitate adjustments to the dosage.

  • Route of Administration: The choice of administration route (e.g., IP, PO, IV, subcutaneous) will significantly impact the pharmacokinetic profile and should be chosen based on the experimental goals.

By following these general guidelines and adapting them through rigorous, data-driven optimization, researchers can effectively design and execute in vivo studies to investigate the therapeutic potential of this compound.

References

Application Notes and Protocols for Isoaminile Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a centrally acting antitussive (cough suppressant) agent.[1][2][3][4] Its pharmacological profile is characterized by its action as an anticholinergic agent, exhibiting antagonist activity at both muscarinic and nicotinic receptors.[1][2][4][5] This dual antagonism at cholinergic receptors contributes to its mechanism of action and distinguishes it from other antitussive compounds.[1][2] While clinically used for cough suppression, detailed preclinical data on its administration in animal models is limited in publicly available literature. These application notes and protocols are compiled from the available scientific information to guide researchers in designing and conducting studies with this compound in animal models.

Data Presentation

The following table summarizes the available quantitative data on the intravenous administration of this compound in cats and dogs to study its ganglionic blocking activity.

Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Cats and DogsIntravenous (IV)2-4 mg/kgBlockade of muscarinic receptor effects[5]
Cats and DogsIntravenous (IV)≥ 10 mg/kgBlockade of nicotinic receptor effects[5]

Signaling Pathway

The primary mechanism of action identified for this compound in peripheral systems is the blockade of autonomic ganglia. It acts as an antagonist at both nicotinic and muscarinic acetylcholine (B1216132) receptors on postganglionic neurons.

Isoaminile_Signaling_Pathway cluster_preganglionic Preganglionic Neuron cluster_postganglionic Postganglionic Neuron Preganglionic Neuron Preganglionic Neuron ACh_release Acetylcholine (ACh) Release Nicotinic_Receptor Nicotinic Receptor ACh_release->Nicotinic_Receptor Binds to Muscarinic_Receptor Muscarinic Receptor ACh_release->Muscarinic_Receptor Binds to Postganglionic Neuron Postganglionic Neuron Effector_Organ Effector Organ (e.g., Smooth Muscle, Glands) Nicotinic_Receptor->Effector_Organ Signal Transduction Muscarinic_Receptor->Effector_Organ Signal Transduction This compound This compound This compound->Nicotinic_Receptor Blocks This compound->Muscarinic_Receptor Blocks

Diagram of this compound's antagonistic action at ganglionic receptors.

Experimental Protocols

Protocol 1: Evaluation of Ganglionic Blocking Activity of this compound

This protocol is based on methodologies described for studying the effects of this compound on the autonomic ganglia in anesthetized cats or dogs.[5]

1. Animal Preparation:

  • Adult cats or dogs of either sex are used.
  • Anesthetize the animal with an appropriate anesthetic agent (e.g., sodium pentobarbital). The choice of anesthetic should be made to minimize interference with autonomic reflexes.
  • Insert a tracheal cannula to ensure a patent airway.
  • Cannulate a femoral vein for intravenous drug administration and a femoral artery for blood pressure recording.
  • Monitor and record systemic blood pressure continuously.

2. Surgical Procedure for Nictitating Membrane Response (in cats):

  • Isolate the cervical sympathetic trunk on one side.
  • Place electrodes on the preganglionic portion of the nerve for electrical stimulation.
  • Attach the nictitating membrane to a force-displacement transducer to record contractions.

3. Drug Preparation and Administration:

  • Prepare a stock solution of this compound citrate (B86180) in physiological saline.
  • Administer all drugs intravenously (IV) unless the experimental design requires a different route.
  • Doses should be expressed in mg/kg of the salt.

4. Experimental Procedure:

  • Baseline Recordings: Record baseline blood pressure and nictitating membrane tension.
  • Stimulation:
  • Nicotinic Stimulation: Administer a nicotinic agonist (e.g., nicotine) intravenously and record the pressor response and nictitating membrane contraction.
  • Muscarinic Stimulation: Administer a muscarinic ganglionic stimulant (e.g., McN-A-343) and record the responses.[5]
  • Preganglionic Nerve Stimulation: Stimulate the preganglionic cervical sympathetic nerve and record the contraction of the nictitating membrane.
  • This compound Administration:
  • Administer a dose of this compound (starting from 2-4 mg/kg for muscarinic blockade, and increasing to 10 mg/kg or higher for nicotinic blockade).[5]
  • Post-Isoaminile Stimulation: After a suitable interval (e.g., 5-10 minutes), repeat the nicotinic, muscarinic, and electrical stimulations.
  • Control for Peripheral Blockade: To confirm the action is at the ganglia, assess the response to a direct-acting sympathomimetic amine (e.g., adrenaline) before and after this compound administration. The response should not be significantly altered.[5]

5. Data Analysis:

  • Measure the changes in blood pressure and the amplitude of nictitating membrane contractions before and after this compound administration.
  • Calculate the percentage inhibition of the responses to the various stimuli.

Protocol 2: General Workflow for In Vivo Administration of this compound

This generalized workflow can be adapted for various animal models (e.g., rodents) and experimental aims (e.g., antitussive efficacy, behavioral studies).

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (e.g., cough frequency, behavioral tests) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups (Vehicle, this compound doses) Baseline_Measurements->Randomization Drug_Administration Drug Administration (Specify route: IV, IP, PO, SC) Randomization->Drug_Administration Post_Treatment_Observation Post-Treatment Observation (Define time points) Drug_Administration->Post_Treatment_Observation Data_Collection Data Collection (e.g., physiological, behavioral) Post_Treatment_Observation->Data_Collection Euthanasia_Tissue_Collection Euthanasia and Tissue Collection (optional) Data_Collection->Euthanasia_Tissue_Collection Data_Analysis Data Analysis (Statistical Tests) Euthanasia_Tissue_Collection->Data_Analysis End End Data_Analysis->End

A general experimental workflow for in vivo studies with this compound.

Materials:

  • This compound citrate

  • Vehicle (e.g., sterile physiological saline, distilled water)

  • Animal model (species and strain appropriate for the research question)

  • Standard laboratory equipment for animal handling, dosing, and measurements.

Procedure:

  • Drug Preparation:

    • Accurately weigh the required amount of this compound citrate.

    • Dissolve in the chosen vehicle to the desired stock concentration.

    • Prepare fresh solutions on the day of the experiment.

  • Animal Handling and Dosing:

    • Handle animals according to approved institutional animal care and use committee (IACUC) protocols.

    • Determine the appropriate route of administration based on the experimental goals and the physicochemical properties of the drug formulation. Common routes include:

      • Intravenous (IV): For rapid systemic distribution and precise dose delivery.

      • Intraperitoneal (IP): For systemic administration when IV is not feasible.

      • Oral (PO): By gavage, to assess oral bioavailability and effects.

      • Subcutaneous (SC): For slower, sustained absorption.

    • Administer the calculated dose volume based on the animal's body weight.

  • Observation and Data Collection:

    • Following administration, place the animals in clean cages with free access to food and water (unless fasting is required).

    • Observe the animals for any clinical signs of toxicity or behavioral changes at predetermined time points.

    • Conduct specific experimental assays (e.g., cough induction, behavioral tests) at the appropriate time after drug administration, based on the expected onset and duration of action.

Disclaimer: The information provided is for research purposes only. All animal experiments should be conducted in compliance with local and national regulations and with the approval of an institutional animal care and use committee (IACUC). The provided protocols are general guidelines and may need to be optimized for specific experimental conditions and research questions. Due to the limited amount of publicly available data on this compound in animal models, researchers are encouraged to perform dose-ranging studies to determine the optimal and safe dosage for their specific application.

References

Assaying the Anticholinergic Activity of Isoaminile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a compound recognized for its antitussive properties, which also exhibits anticholinergic activity. This activity is attributed to its interaction with cholinergic receptors, specifically muscarinic and nicotinic receptors.[1][2] Anticholinergic agents are compounds that block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors, leading to a variety of physiological effects.[3][4][5] The assessment of a compound's anticholinergic profile is a critical step in drug development to understand its therapeutic potential and predict potential side effects.

These application notes provide detailed protocols for assaying the anticholinergic activity of this compound, focusing on its effects on muscarinic receptors. The methodologies described include in vitro radioligand binding assays to determine receptor affinity and functional assays on isolated tissues to quantify antagonist potency. While specific quantitative data for this compound's binding affinities (Ki) and functional inhibition (IC50 or pA2) are not extensively documented in publicly available literature, this document provides the necessary protocols and data table templates for researchers to generate and organize this crucial information.[6]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation by acetylcholine initiates distinct downstream signaling cascades. This compound, as an antagonist, is expected to block these pathways.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh_M135 Acetylcholine M135 M1/M3/M5 Receptor ACh_M135->M135 Binds Gq11 Gq/11 M135->Gq11 Activates Isoaminile_M135 This compound (Antagonist) Isoaminile_M135->M135 Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ACh_M24 Acetylcholine M24 M2/M4 Receptor ACh_M24->M24 Binds Gio Gi/o M24->Gio Activates Isoaminile_M24 This compound (Antagonist) Isoaminile_M24->M24 Blocks AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP Reduction ATP->cAMP

Caption: Muscarinic receptor signaling pathways antagonized by this compound.

Data Presentation

The following tables are provided as templates for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: Radioligand Binding Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandThis compound Kᵢ (nM)
M1[³H]-N-methylscopolamineExperimental Value
M2[³H]-N-methylscopolamineExperimental Value
M3[³H]-N-methylscopolamineExperimental Value
M4[³H]-N-methylscopolamineExperimental Value
M5[³H]-N-methylscopolamineExperimental Value
Kᵢ (inhibition constant) values should be determined from competitive binding assays.

Table 2: Functional Antagonist Potency of this compound in Isolated Guinea Pig Ileum

AgonistThis compound pA₂Schild Slope
AcetylcholineExperimental ValueExperimental Value
CarbacholExperimental ValueExperimental Value
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[7][8]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the five muscarinic receptor subtypes (M1-M5).

Workflow Diagram:

prep Prepare Cell Membranes (Expressing M1-M5 receptors) plate Plate Setup (96-well): - Total Binding - Non-specific Binding - Competition (this compound conc.) prep->plate reagents Prepare Reagents: - this compound dilutions - [³H]-NMS (Radioligand) - Atropine (for non-specific binding) reagents->plate incubate Incubate at Room Temperature plate->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters filter->wash scint Add Scintillation Cocktail & Count Radioactivity wash->scint analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ scint->analyze

Caption: Workflow for the radioligand binding assay.

Materials:

  • Cell membranes from cell lines stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-labeled antagonist for non-specific binding determination (e.g., Atropine).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the [³H]-NMS solution in assay buffer at a concentration close to its Kₔ for the respective receptor subtype.

    • Prepare a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) for determining non-specific binding.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + [³H]-NMS + assay buffer.

    • Non-specific Binding (NSB): Cell membranes + [³H]-NMS + high concentration of non-labeled antagonist.

    • Competition: Cell membranes + [³H]-NMS + varying concentrations of this compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane suspension to the wells. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Antagonism Assay in Isolated Guinea Pig Ileum

This protocol determines the potency of this compound as a competitive antagonist at muscarinic receptors in a functional tissue preparation.

Workflow Diagram:

dissect Dissect Guinea Pig Ileum mount Mount Ileum Segment in Organ Bath dissect->mount equilibrate Equilibrate Tissue (e.g., 30-60 min) mount->equilibrate crc_agonist Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->crc_agonist incubate_antagonist Incubate with this compound (Fixed Concentration) crc_agonist->incubate_antagonist crc_agonist_antagonist Generate Agonist CRC in presence of this compound incubate_antagonist->crc_agonist_antagonist repeat Repeat with different This compound concentrations crc_agonist_antagonist->repeat analyze Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA₂ and Slope crc_agonist_antagonist->analyze repeat->incubate_antagonist

Caption: Workflow for the isolated guinea pig ileum functional assay.

Materials:

  • Guinea pig.

  • Tyrode's solution or Krebs-Henseleit solution.

  • Organ bath with aeration and temperature control (37°C).

  • Isotonic transducer and data acquisition system.

  • Acetylcholine or Carbachol (agonists).

  • This compound.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the lumen and cut into segments of approximately 2-3 cm.

  • Mounting: Suspend a segment of the ileum in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end to a fixed point and the other to an isotonic transducer to record muscle contractions. Apply a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Control Agonist Concentration-Response Curve (CRC):

    • Add increasing concentrations of the agonist (e.g., acetylcholine) to the organ bath in a cumulative manner.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly to return to baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for equilibrium.

  • CRC in the Presence of Antagonist:

    • While the tissue is incubated with this compound, repeat the agonist CRC as described in step 4. A rightward shift in the CRC is expected for a competitive antagonist.

  • Repeat: Wash the tissue extensively and repeat steps 5 and 6 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line provides the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.[9][10]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anticholinergic activity of this compound. By employing radioligand binding assays, researchers can elucidate the affinity of this compound for individual muscarinic receptor subtypes. Furthermore, functional assays on isolated tissues, coupled with Schild analysis, will enable the quantification of its antagonist potency in a physiological context. The systematic application of these methods will generate crucial data to fully characterize the pharmacological profile of this compound, aiding in its potential development and in understanding its mechanism of action.

References

Isoaminile Dose-Response Curve Analysis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dose-response analysis of Isoaminile, a centrally acting antitussive agent with additional anticholinergic properties. This document outlines detailed experimental protocols and presents quantitative data to facilitate the study of this compound's pharmacological profile.

Introduction

This compound is a cough suppressant that exerts its therapeutic effect through a dual mechanism of action. It acts centrally on the brainstem's cough center to suppress the cough reflex and peripherally as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2][3] Understanding the dose-response relationship of this compound is crucial for determining its potency, efficacy, and therapeutic window.

Data Presentation: Quantitative Analysis of this compound's Efficacy

Parameter Value Context Reference
Clinical Dose 40 mg, three times dailyEffective in reducing cough counts in patients with chest diseases.[4]
Comparative Efficacy As effective as 20 mg chlophedianol hydrochlorideDouble-blind, randomized clinical trial.[4]
Duration of Action Somewhat longer than chlophedianol hydrochlorideObserved in the same clinical study.[4]

Experimental Protocols

To determine the dose-response curve of this compound and elucidate its mechanism of action, the following experimental protocols are recommended.

Protocol 1: In Vivo Antitussive Activity - Citric Acid-Induced Cough Model in Guinea Pigs

This protocol is a standard preclinical model for evaluating the efficacy of antitussive agents.

1. Animals:

  • Male Hartley guinea pigs (300-400 g).

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound citrate (B86180)

  • Vehicle (e.g., sterile saline)

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmography chamber

  • Nebulizer

  • Sound-recording equipment or cough-counting software

3. Procedure:

  • Acclimation: Place each guinea pig individually in the plethysmography chamber for a 10-minute acclimation period.

  • Baseline Cough Response: Expose the animals to nebulized 0.4 M citric acid for a fixed period (e.g., 5 minutes) and record the number of coughs for 10 minutes from the start of the exposure.

  • Drug Administration: Administer this compound citrate at various doses (e.g., 10, 20, 40, 80 mg/kg) via the desired route (e.g., intraperitoneal or oral). A vehicle control group should be included.

  • Post-Treatment Cough Challenge: After a suitable pre-treatment time (e.g., 30-60 minutes), re-expose the animals to the citric acid challenge and record the number of coughs as described above.

4. Data Analysis:

  • Calculate the percentage inhibition of cough for each dose of this compound compared to the vehicle control group.

  • Plot the percentage inhibition against the logarithm of the dose to generate a dose-response curve.

  • Determine the ED50 (the dose that produces 50% of the maximum inhibitory effect) from the curve using non-linear regression analysis.

Protocol 2: In Vitro Receptor Binding Assays

These assays are used to determine the binding affinity of this compound for muscarinic and nicotinic acetylcholine receptors.[5][6]

1. Materials:

  • This compound citrate

  • Radioligand specific for the receptor of interest (e.g., [³H]-QNB for muscarinic receptors, [³H]-epibatidine for nicotinic receptors)

  • Cell membranes expressing the target receptor (e.g., from rat brain cortex or transfected cell lines)

  • Scintillation counter and vials

  • Glass fiber filters

2. Procedure (General):

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

  • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.

G cluster_0 Central Antitussive Pathway Cough Stimulus Cough Stimulus Airway Sensory Nerves Airway Sensory Nerves Cough Stimulus->Airway Sensory Nerves Activates Vagus Nerve Vagus Nerve Airway Sensory Nerves->Vagus Nerve Signal Transmission Brainstem Cough Center (NTS) Brainstem Cough Center (NTS) Vagus Nerve->Brainstem Cough Center (NTS) Afferent Input Efferent Nerves Efferent Nerves Brainstem Cough Center (NTS)->Efferent Nerves Efferent Output Respiratory Muscles Respiratory Muscles Efferent Nerves->Respiratory Muscles Innervation Cough Cough Respiratory Muscles->Cough Contraction Isoaminile_Central This compound Isoaminile_Central->Brainstem Cough Center (NTS) Inhibits

Figure 1. Central Antitussive Signaling Pathway of this compound.

G cluster_1 Peripheral Anticholinergic Pathway Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptors Muscarinic Receptors Acetylcholine (ACh)->Muscarinic Receptors Binds to Nicotinic Receptors Nicotinic Receptors Acetylcholine (ACh)->Nicotinic Receptors Binds to Airway Smooth Muscle Contraction Airway Smooth Muscle Contraction Muscarinic Receptors->Airway Smooth Muscle Contraction Activates Nicotinic Receptors->Airway Smooth Muscle Contraction Activates Bronchoconstriction Bronchoconstriction Airway Smooth Muscle Contraction->Bronchoconstriction Isoaminile_Peripheral This compound Isoaminile_Peripheral->Muscarinic Receptors Antagonizes Isoaminile_Peripheral->Nicotinic Receptors Antagonizes G cluster_2 Dose-Response Experiment Workflow Animal Acclimation Animal Acclimation Baseline Cough Measurement Baseline Cough Measurement Animal Acclimation->Baseline Cough Measurement Drug Administration (this compound/Vehicle) Drug Administration (this compound/Vehicle) Baseline Cough Measurement->Drug Administration (this compound/Vehicle) Post-Treatment Cough Measurement Post-Treatment Cough Measurement Drug Administration (this compound/Vehicle)->Post-Treatment Cough Measurement Data Analysis Data Analysis Post-Treatment Cough Measurement->Data Analysis Dose-Response Curve Dose-Response Curve Data Analysis->Dose-Response Curve ED50 Determination ED50 Determination Dose-Response Curve->ED50 Determination

References

Application Notes and Protocols for High-Throughput Screening with Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a centrally acting antitussive agent with a distinctive pharmacological profile. It functions as an anticholinergic agent, exhibiting antagonism at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2][3] This dual activity makes this compound a valuable pharmacological tool for investigating the cholinergic system and a potential scaffold for the development of novel therapeutics targeting cholinergic pathways. High-throughput screening (HTS) methodologies are essential for efficiently identifying and characterizing compounds that modulate these pathways.

These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify novel anticholinergic compounds. The protocols are designed for researchers in drug discovery and pharmacology, offering a framework for screening large compound libraries.

Mechanism of Action: Dual Cholinergic Antagonism

This compound exerts its effects by blocking the action of acetylcholine (ACh), the primary neurotransmitter of the cholinergic system. It acts as an antagonist at:

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion.

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.

The dual antagonism of this compound provides a broad-spectrum blockade of cholinergic signaling, which can be harnessed in HTS assays to identify novel modulators of either receptor family.

High-Throughput Screening Applications

Based on its mechanism of action, this compound can be employed as a reference compound in HTS assays designed to discover novel muscarinic and nicotinic receptor antagonists.

Muscarinic Receptor Antagonist Screening: A Calcium Mobilization Assay

A common HTS approach for identifying antagonists of Gq-coupled muscarinic receptors (e.g., M1, M3, M5) is to measure the inhibition of agonist-induced intracellular calcium mobilization.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum mAChR Muscarinic Receptor (M1/M3/M5) Gq Gq mAChR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_cyto Cytosolic Ca2+ (Increase) Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response ACh Acetylcholine (Agonist) ACh->mAChR Binds This compound This compound (Antagonist) This compound->mAChR Blocks

Caption: Muscarinic receptor (Gq) signaling pathway.

Experimental Workflow

G start Start cell_prep Plate cells expressing muscarinic receptors start->cell_prep dye_loading Load cells with a calcium-sensitive dye cell_prep->dye_loading compound_add Add test compounds (including this compound) dye_loading->compound_add incubation Incubate compound_add->incubation agonist_add Add muscarinic agonist (e.g., carbachol) incubation->agonist_add readout Measure fluorescence (calcium signal) agonist_add->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis end End data_analysis->end

Caption: HTS workflow for muscarinic antagonists.

Protocol: Calcium Mobilization Assay

  • Cell Line: HEK293 or CHO cells stably expressing the human M3 muscarinic acetylcholine receptor.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Calcium-sensitive dye (e.g., Fluo-4 AM)

    • Probenecid (to prevent dye leakage)

    • Carbachol (B1668302) (agonist)

    • This compound (reference antagonist)

    • Test compounds

  • Procedure:

    • Cell Plating: Seed cells into 384-well black-walled, clear-bottom microplates and culture to form a confluent monolayer.

    • Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

    • Compound Addition: Prepare serial dilutions of test compounds and this compound in assay buffer. Add the compounds to the cell plate using an automated liquid handler.

    • Incubation: Incubate the plate at room temperature for 15-30 minutes.

    • Agonist Stimulation and Signal Detection: Place the plate in a kinetic plate reader (e.g., FLIPR). Add a solution of carbachol (at a pre-determined EC80 concentration) to all wells simultaneously. Measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Data for this compound (Muscarinic M3 Receptor)

CompoundIC50 (nM)
This compound150
Atropine (Control)5

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only.

Nicotinic Receptor Antagonist Screening: A Membrane Potential Assay

HTS for nAChR antagonists can be performed using a membrane potential-sensitive dye. Activation of nAChRs, which are cation channels, leads to cell depolarization, and antagonists will block this change.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane nAChR Nicotinic Receptor Na_in Na+ Influx nAChR->Na_in Opens Channel Depolarization Membrane Depolarization Na_in->Depolarization Response Cellular Response Depolarization->Response ACh Acetylcholine (Agonist) ACh->nAChR Binds This compound This compound (Antagonist) This compound->nAChR Blocks

Caption: Nicotinic receptor signaling pathway.

Experimental Workflow

G start Start cell_prep Plate cells expressing nicotinic receptors start->cell_prep dye_loading Load cells with a membrane potential dye cell_prep->dye_loading compound_add Add test compounds (including this compound) dye_loading->compound_add incubation Incubate compound_add->incubation agonist_add Add nicotinic agonist (e.g., nicotine) incubation->agonist_add readout Measure fluorescence (membrane potential change) agonist_add->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Investigating Isoaminile in Neurogenic Cough Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic cough is a chronic cough condition believed to arise from a sensory neuropathy of the nerves that innervate the upper airway and larynx. This hypersensitivity of the neural pathways can lead to a persistent and often debilitating cough, frequently triggered by non-tussive stimuli. Current treatment strategies are limited and often involve off-label use of neuromodulatory agents like gabapentin, pregabalin, and amitriptyline. The exploration of novel therapeutic agents with distinct mechanisms of action is crucial for addressing this unmet medical need.

Isoaminile is a centrally acting antitussive agent with a unique pharmacological profile that warrants investigation for its potential application in neurogenic cough. It is known to possess anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors.[1][2][3][4][5] This dual action suggests a potential to modulate the neuronal hypersensitivity characteristic of neurogenic cough, both at the central and peripheral levels. While its precise central antitussive mechanism is not fully elucidated, its structural similarity to methadone suggests a complex interaction with central cough pathways.[1][3][4]

These application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound in the context of neurogenic cough. The following sections detail the hypothesized mechanism of action, protocols for in vitro and in vivo studies, and guidelines for data presentation.

Hypothesized Mechanism of Action in Neurogenic Cough

The potential efficacy of this compound in neurogenic cough may be attributed to its anticholinergic activity. Acetylcholine, acting on muscarinic and nicotinic receptors, plays a role in regulating the excitability of sensory neurons. By antagonizing these receptors, this compound could potentially dampen the hyperexcitability of the afferent nerve fibers involved in the cough reflex, thereby reducing the exaggerated response to stimuli seen in neurogenic cough. Furthermore, its central antitussive effects may contribute to the overall reduction in cough frequency and severity.

Below is a diagram illustrating the hypothesized signaling pathway for this compound's action on a hypersensitive sensory neuron.

This compound Signaling Pathway cluster_neuron Hypersensitive Sensory Neuron Stimuli Stimuli TRPV1/A1 TRPV1/TRPA1 Channels Stimuli->TRPV1/A1 Activates Depolarization Depolarization TRPV1/A1->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Reflex Cough Reflex Initiation Action_Potential->Cough_Reflex Acetylcholine Acetylcholine Muscarinic_R Muscarinic Receptor Acetylcholine->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor Acetylcholine->Nicotinic_R Binds Muscarinic_R->Depolarization Enhances Nicotinic_R->Depolarization Enhances This compound This compound This compound->Muscarinic_R Antagonizes This compound->Nicotinic_R Antagonizes

Caption: Hypothesized mechanism of this compound in reducing neuronal hypersensitivity.

Experimental Protocols

The following protocols are designed to assess the efficacy and mechanism of action of this compound in models relevant to neurogenic cough.

In Vitro Assessment of this compound on Sensory Neuron Excitability

Objective: To determine if this compound can directly modulate the excitability of sensory neurons.

Methodology:

  • Cell Culture: Primary cultures of dorsal root ganglion (DRG) or nodose ganglion neurons from a suitable animal model (e.g., guinea pig, rat) will be established. These neurons are key components of the cough reflex pathway.

  • Electrophysiology (Patch-Clamp):

    • Whole-cell patch-clamp recordings will be performed on cultured sensory neurons.

    • Establish a baseline of neuronal excitability by recording resting membrane potential and firing frequency in response to depolarizing current injections.

    • Apply known sensitizing agents relevant to cough, such as capsaicin (B1668287) (TRPV1 agonist) or allyl isothiocyanate (AITC, TRPA1 agonist), to induce a state of hyperexcitability.

    • Perfuse the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in the presence of the sensitizing agent.

    • Record changes in resting membrane potential, action potential threshold, and firing frequency.

  • Calcium Imaging:

    • Load cultured sensory neurons with a calcium indicator dye (e.g., Fura-2 AM).

    • Establish a baseline of intracellular calcium levels.

    • Stimulate the neurons with a tussive agent (e.g., capsaicin) to induce calcium influx.

    • Apply this compound at various concentrations and measure the change in the calcium response to the tussive agent.

In Vivo Evaluation of Antitussive Efficacy

Objective: To assess the ability of this compound to suppress cough in an animal model of neurogenic cough.

Methodology:

  • Animal Model: A guinea pig model of chronic cough induced by citric acid or capsaicin inhalation is commonly used.

  • Experimental Groups:

    • Vehicle Control (e.g., saline)

    • Positive Control (e.g., gabapentin)

    • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally)

  • Cough Challenge:

    • Acclimatize the animals in a whole-body plethysmography chamber.

    • Administer the test compound or vehicle at a predetermined time before the challenge.

    • Expose the animals to an aerosolized tussive agent (e.g., 0.4 M citric acid or 30 µM capsaicin) for a set duration (e.g., 10 minutes).

    • Record the number of coughs using a validated cough detection system (e.g., specialized software analyzing sound and pressure changes).

  • Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle control group.

Below is a diagram illustrating the general experimental workflow for in vivo evaluation.

In Vivo Experimental Workflow Start Start Animal_Model Select and Prepare Animal Model (e.g., Guinea Pig) Start->Animal_Model Grouping Randomize into Experimental Groups (Vehicle, Positive Control, this compound) Animal_Model->Grouping Administration Administer Test Compounds Grouping->Administration Acclimatization Acclimatize in Plethysmography Chamber Administration->Acclimatization Cough_Challenge Expose to Tussive Agent (e.g., Citric Acid) Acclimatization->Cough_Challenge Data_Collection Record and Count Cough Responses Cough_Challenge->Data_Collection Data_Analysis Analyze and Compare Cough Frequency Data_Collection->Data_Analysis Conclusion Draw Conclusions on Antitussive Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo antitussive efficacy testing.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Electrophysiological Effects of this compound on Sensory Neurons

ParameterVehicle ControlThis compound (1 µM)This compound (10 µM)This compound (100 µM)Positive Control (e.g., 100 µM Gabapentin)
Resting Membrane Potential (mV)
Action Potential Threshold (mV)
Firing Frequency (Hz) at 2x Rheobase
% Inhibition of Capsaicin-induced Firing 0%

Table 2: In Vivo Antitussive Efficacy of this compound in a Guinea Pig Cough Model

Treatment GroupDose (mg/kg)NMean Coughs (± SEM)% Inhibition vs. Vehiclep-value vs. Vehicle
Vehicle Control -100%-
Positive Control (Gabapentin) 5010
This compound 1010
This compound 3010
This compound 10010

Conclusion

The protocols and data presentation formats outlined in these application notes provide a robust framework for the preclinical investigation of this compound as a potential therapeutic for neurogenic cough. By systematically evaluating its effects on sensory neuron excitability and its in vivo antitussive efficacy, researchers can elucidate its mechanism of action and determine its potential for further development. The unique anticholinergic properties of this compound make it a compelling candidate for addressing the underlying neuronal hypersensitivity in this challenging condition.

References

Application Notes and Protocols for Cell-Based Assays to Determine Isoaminile Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a centrally acting antitussive agent with a multifaceted pharmacological profile.[1] Structurally similar to methadone, it also exhibits anticholinergic properties, functioning as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2] This dual mechanism of action, targeting both the central cough reflex pathway and peripheral cholinergic signaling, makes a comprehensive in vitro evaluation of its efficacy essential.

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound. The assays focus on its known anticholinergic activities and provide a framework for investigating its effects on neuronal cells, which is relevant to its central antitussive properties.

Data Presentation: Quantifying this compound's Bioactivity

The following tables are examples of how to present quantitative data obtained from the described cell-based assays. These tables are designed for the clear and concise presentation of key efficacy and potency metrics for this compound and relevant control compounds.

Table 1: Antagonistic Activity of this compound at Muscarinic Receptors (M1, M2, M3 Subtypes)

CompoundReceptor SubtypeAssay TypeAgonist UsedAgonist ConcentrationThis compound IC50 (nM)
This compoundM1Calcium FluxCarbacholEC80Data to be determined
This compoundM2cAMP AccumulationOxotremorine MEC80Data to be determined
This compoundM3Calcium FluxAcetylcholineEC80Data to be determined
Atropine (Control)M1Calcium FluxCarbacholEC80Example: 1.5
Atropine (Control)M2cAMP AccumulationOxotremorine MEC80Example: 2.0
Atropine (Control)M3Calcium FluxAcetylcholineEC80Example: 1.2

Table 2: Antagonistic Activity of this compound at Nicotinic Receptors (α4β2 and α7 Subtypes)

CompoundReceptor SubtypeAssay TypeAgonist UsedAgonist ConcentrationThis compound IC50 (µM)
This compoundα4β2Membrane PotentialNicotineEC80Data to be determined
This compoundα7Calcium Flux (using α7-specific cell line)CholineEC80Data to be determined
Mecamylamine (Control)α4β2Membrane PotentialNicotineEC80Example: 0.5
α-Bungarotoxin (Control)α7Calcium Flux (using α7-specific cell line)CholineEC80Example: 0.01

Experimental Protocols

Protocol 1: Calcium Flux Assay for Muscarinic Receptor Antagonism

This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium triggered by agonist activation of Gq-coupled muscarinic receptors (e.g., M1, M3).

Materials:

  • HEK293 or CHO cells stably expressing the human muscarinic receptor subtype of interest (M1 or M3).

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic receptor agonist (e.g., Carbachol, Acetylcholine).

  • This compound and control antagonist (e.g., Atropine).

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

  • Black-walled, clear-bottom 96- or 384-well microplates.

Methodology:

  • Cell Culture: Culture the cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into black-walled, clear-bottom microplates at an appropriate density to form a monolayer overnight.

  • Dye Loading: Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Remove the cell culture medium from the plates and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the control antagonist in assay buffer.

  • Antagonist Incubation: After incubation, wash the cells with assay buffer. Add the prepared dilutions of this compound or control antagonist to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a FLIPR instrument. Add the muscarinic agonist at a predetermined EC80 concentration to all wells simultaneously. Measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Determine the IC50 values for this compound and the control by plotting the inhibition of the agonist response against the antagonist concentration.

Protocol 2: Membrane Potential Assay for Nicotinic Receptor Antagonism

This assay measures the ability of this compound to block the depolarization of the cell membrane caused by the influx of ions through ligand-gated nicotinic acetylcholine receptors (e.g., α4β2).

Materials:

  • SH-EP1 or a similar cell line stably expressing the human nicotinic receptor subtype of interest (e.g., α4β2).

  • Cell culture medium.

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer.

  • Nicotinic receptor agonist (e.g., Nicotine).

  • This compound and control antagonist (e.g., Mecamylamine).

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

  • Black-walled, clear-bottom 96- or 384-well microplates.

Methodology:

  • Cell Culture and Plating: Follow the same procedure as in Protocol 1, using the appropriate cell line.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the control antagonist in assay buffer.

  • Antagonist Incubation: Add the prepared dilutions of this compound or control antagonist to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a FLIPR instrument. Add the nicotinic agonist at a predetermined EC80 concentration to all wells. Measure the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced depolarization for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Neuronal Cell Viability and Cytotoxicity Assay

This protocol assesses the potential cytotoxic effects of this compound on a neuronal cell line, which is crucial for distinguishing between a specific pharmacological effect and general toxicity.

Materials:

  • A human neuroblastoma cell line (e.g., SH-SY5Y or IMR-32).

  • Neuronal cell culture medium.

  • Cell viability reagent (e.g., Resazurin-based assay like alamarBlue™ or an ATP-based assay like CellTiter-Glo®).

  • This compound.

  • Positive control for cytotoxicity (e.g., Staurosporine).

  • 96-well clear-bottom microplates.

  • Plate reader capable of measuring fluorescence or luminescence.

Methodology:

  • Cell Culture and Plating: Culture neuronal cells and seed them into 96-well plates. For SH-SY5Y, differentiation into a more mature neuronal phenotype can be induced by treatment with retinoic acid.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control. Add the compounds to the cells and incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. Incubate for the recommended time.

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. Determine the CC50 (half-maximal cytotoxic concentration) for this compound.

Visualizations

Signaling_Pathway_Muscarinic_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor Muscarinic Receptor (M1/M3) Gq Gq Protein M_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases Ca_Response Cellular Response Ca_ER->Ca_Response Initiates Agonist Acetylcholine (Agonist) Agonist->M_Receptor Binds & Activates This compound This compound (Antagonist) This compound->M_Receptor Binds & Blocks

Caption: Muscarinic receptor (M1/M3) signaling pathway and the antagonistic action of this compound.

Signaling_Pathway_Nicotinic_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol N_Receptor Nicotinic Receptor (Ion Channel) Ions Na⁺, Ca²⁺ N_Receptor->Ions Influx Depolarization Membrane Depolarization Agonist Nicotine (Agonist) Agonist->N_Receptor Binds & Opens This compound This compound (Antagonist) This compound->N_Receptor Binds & Blocks Ions->Depolarization Causes Experimental_Workflow start Cell Culture (Receptor-expressing or Neuronal) plate_cells Seed Cells in Microplate start->plate_cells incubate1 Overnight Incubation plate_cells->incubate1 add_dye Load with Assay-specific Dye (Calcium or Membrane Potential) incubate1->add_dye incubate2 Incubate with Dye add_dye->incubate2 add_compound Add this compound/ Control Dilutions incubate2->add_compound incubate3 Incubate with Compound add_compound->incubate3 add_agonist Add Agonist incubate3->add_agonist measure Measure Signal (Fluorescence) add_agonist->measure analyze Data Analysis (IC50 Determination) measure->analyze

References

Application Notes and Protocols for the Use of Isoaminile in Isolated Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is recognized primarily as a centrally acting antitussive agent.[1] Pharmacologically, it also exhibits significant anticholinergic properties, functioning as an antagonist at both muscarinic and nicotinic receptors.[1][2] These characteristics suggest its potential to modulate the contractility of various smooth muscle tissues.

These application notes provide a framework for investigating the effects of this compound on common isolated tissue preparations used in pharmacological research. Due to a lack of publicly available, specific quantitative data (such as IC50 or pA2 values) for this compound in these models, the following protocols are presented as standardized methods for characterizing a compound with known anticholinergic properties. The data tables are structured to guide researchers in presenting their findings from such studies.

Pharmacological Profile of this compound

  • Primary Action: Centrally acting cough suppressant.

  • Secondary Actions: Anticholinergic (antimuscarinic and antinicotinic) effects.[1][2]

Application 1: Assessing Anticholinergic Activity in Isolated Guinea Pig Ileum

The guinea pig ileum is a classical preparation for studying anticholinergic (specifically antimuscarinic) activity. The tissue contains a high density of muscarinic receptors, and its contraction can be readily induced by cholinergic agonists like acetylcholine (B1216132) or carbachol. An antimuscarinic compound like this compound is expected to inhibit these contractions.

Expected Effects of this compound:
  • Inhibition of spontaneous contractions.

  • A rightward shift in the concentration-response curve to acetylcholine, indicating competitive antagonism.

Quantitative Data Presentation

The results of such experiments should be summarized to determine key pharmacological parameters.

Table 1: Antagonist Potency of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum

Parameter Value Units Description
IC50 User Determined µM Concentration of this compound that produces 50% inhibition of the maximal contraction induced by a fixed concentration of acetylcholine.
pA2 User Determined - The negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. This is a measure of competitive antagonist potency.

| Schild Slope | User Determined | - | The slope of the Schild plot. A slope not significantly different from 1 suggests competitive antagonism. |

Experimental Protocol

Objective: To determine the antimuscarinic activity of this compound by evaluating its ability to inhibit acetylcholine-induced contractions in the isolated guinea pig ileum.

Materials:

  • Guinea pig ileum

  • Organ bath system with isometric force transducer

  • Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine chloride

  • This compound citrate

  • Standard laboratory equipment (pipettes, syringes, etc.)

Procedure:

  • Tissue Preparation:

    • A segment of the terminal ileum is isolated from a guinea pig.

    • The lumen is gently flushed with Krebs-Henseleit solution to remove contents.

    • A 2-3 cm segment is cut and mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration:

    • The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g.

    • The Krebs-Henseleit solution is replaced every 15 minutes.

  • Acetylcholine Concentration-Response Curve (Control):

    • A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath (e.g., 1 nM to 100 µM).

    • Each concentration is added once the previous response has reached a plateau.

    • The tissue is washed thoroughly after the maximum response is achieved and allowed to return to baseline.

  • Incubation with this compound:

    • The tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • Acetylcholine Concentration-Response Curve (in the presence of this compound):

    • A second cumulative concentration-response curve for acetylcholine is generated in the presence of this compound.

  • Data Analysis:

    • The contractile responses are measured as a percentage of the maximum contraction obtained with acetylcholine in the control curve.

    • The EC50 values for acetylcholine in the absence and presence of this compound are calculated.

    • A Schild plot analysis can be performed if multiple concentrations of this compound are tested to determine the pA2 value and the slope.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Guinea Pig Ileum mount Mount in Organ Bath isolate->mount equilibrate Equilibrate (60 min, 1g tension) mount->equilibrate control_drc Generate Control ACh DRC equilibrate->control_drc wash Wash Tissue control_drc->wash incubate Incubate with this compound wash->incubate test_drc Generate ACh DRC with this compound incubate->test_drc analyze Calculate EC50, pA2, Schild Slope test_drc->analyze

Workflow for assessing anticholinergic activity.

Application 2: Investigating Effects on Airway Smooth Muscle in Isolated Trachea

Given its use as an antitussive, this compound's effects on airway smooth muscle are of interest. The guinea pig or rat trachea is a suitable model to study the relaxation or contraction of airway smooth muscle. As an anticholinergic, this compound would be expected to relax tracheal preparations pre-contracted with a muscarinic agonist.

Expected Effects of this compound:
  • Relaxation of tracheal smooth muscle pre-contracted with acetylcholine or carbachol.

  • Inhibition of neurally-mediated contractions induced by electrical field stimulation (EFS).

Quantitative Data Presentation

Table 2: Relaxant Effect of this compound on Pre-contracted Tracheal Smooth Muscle

Parameter Value Units Description
IC50 User Determined µM Concentration of this compound causing 50% relaxation of the maximal contraction induced by the spasmogen (e.g., acetylcholine).

| Emax | User Determined | % | The maximum relaxation response produced by this compound, expressed as a percentage of the induced tone. |

Experimental Protocol

Objective: To evaluate the relaxant effect of this compound on isolated tracheal rings pre-contracted with acetylcholine.

Materials:

  • Guinea pig or rat trachea

  • Organ bath system

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine chloride

  • This compound citrate

Procedure:

  • Tissue Preparation:

    • The trachea is isolated and placed in cold Krebs-Henseleit solution.

    • The trachea is cut into rings, 2-3 cartilage bands wide.

    • The rings are suspended between two hooks in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.

  • Equilibration:

    • The tracheal rings are equilibrated for 60-90 minutes under a resting tension of 1-1.5 g.

    • The bathing solution is changed every 20 minutes.

  • Pre-contraction:

    • The tracheal rings are contracted with a submaximal concentration of acetylcholine (e.g., EC80 concentration, typically around 1 µM).

  • Cumulative Addition of this compound:

    • Once the acetylcholine-induced contraction has stabilized, a cumulative concentration-response curve for this compound is constructed by adding increasing concentrations (e.g., 10 nM to 100 µM) to the bath.

    • The relaxation at each concentration is recorded as a percentage of the pre-contracted tone.

  • Data Analysis:

    • The percentage relaxation is plotted against the logarithm of the this compound concentration.

    • The IC50 and Emax values are determined from the resulting curve.

Application 3: Evaluation of Vasorelaxant Properties in Isolated Aortic Rings

The anticholinergic and potential calcium channel blocking activities of this compound may lead to vasorelaxation. Isolated rat or rabbit aortic rings are a standard preparation for studying the effects of compounds on vascular smooth muscle.

Expected Effects of this compound:
  • Relaxation of aortic rings pre-contracted with phenylephrine (B352888) (an α1-adrenergic agonist) or high potassium chloride (KCl), which induces contraction via membrane depolarization and opening of voltage-gated calcium channels.

Signaling Pathway of Smooth Muscle Contraction

The contraction of smooth muscle is primarily regulated by the intracellular calcium concentration, which activates the calmodulin/myosin light chain kinase pathway. Cholinergic agonists, acting through M3 muscarinic receptors, stimulate this pathway via Gq/11 protein and subsequent IP3-mediated calcium release from the sarcoplasmic reticulum.

G ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca Ca²⁺ SR->Ca Release CaM Calmodulin Ca->CaM MLCK Myosin Light Chain Kinase CaM->MLCK MLC Myosin Light Chain MLCK->MLC MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction This compound This compound This compound->M3R Antagonizes

Cholinergic signaling pathway in smooth muscle.
Quantitative Data Presentation

Table 3: Vasorelaxant Effect of this compound on Pre-contracted Rat Aortic Rings

Spasmogen Parameter Value Units
Phenylephrine (1 µM) IC50 User Determined µM
Emax User Determined %
KCl (80 mM) IC50 User Determined µM

| | Emax | User Determined | % |

Experimental Protocol

Objective: To assess the vasorelaxant effect of this compound on rat aortic rings pre-contracted with phenylephrine or KCl.

Materials:

  • Thoracic aorta from a rat

  • Organ bath system

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Phenylephrine hydrochloride

  • Potassium chloride (KCl)

  • This compound citrate

Procedure:

  • Tissue Preparation:

    • The thoracic aorta is isolated and placed in cold Krebs-Henseleit solution.

    • The aorta is cleaned of adherent tissue and cut into 2-3 mm wide rings. Care is taken not to damage the endothelium.

    • The rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.

  • Equilibration:

    • The aortic rings are equilibrated for 60-90 minutes under a resting tension of 2 g.

    • The bathing solution is changed every 20 minutes.

  • Pre-contraction:

    • Aortic rings are contracted with either phenylephrine (1 µM) or KCl (80 mM).

  • Cumulative Addition of this compound:

    • Once a stable contraction is achieved, a cumulative concentration-response curve for this compound is generated (e.g., 10 nM to 100 µM).

    • The relaxation at each concentration is recorded.

  • Data Analysis:

    • The percentage relaxation is calculated relative to the pre-contracted tone.

    • IC50 and Emax values are determined for each spasmogen.

Conclusion

The protocols outlined above provide a robust framework for the in vitro characterization of this compound's effects on isolated smooth muscle preparations. By employing these standardized methods, researchers can elucidate the anticholinergic and potential vasorelaxant properties of this compound, contributing valuable data to its pharmacological profile. The provided table structures and diagrams serve as a guide for the systematic presentation and interpretation of experimental findings.

References

Application Notes and Protocols for Isoaminile Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Isoaminile stock solutions for research and drug development purposes.

Introduction

This compound is a centrally acting antitussive agent.[1] For experimental use, it is often necessary to prepare a concentrated stock solution from its solid powder form, which can then be diluted to the desired working concentration for various assays. This document outlines the recommended procedures for preparing and handling this compound stock solutions.

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Quantitative Data Summary

A comprehensive search for quantitative solubility data for this compound in common laboratory solvents did not yield specific numerical values. However, based on its chemical structure and information from chemical suppliers, it is characterized as a solid powder.[2] General storage conditions for the solid material are provided below.

ParameterValueReference
Molecular Weight 244.38 g/mol [1][2]
Appearance Solid powder[2]
Storage of Solid Short-term (days to weeks): 0 - 4°C, dry and darkLong-term (months to years): -20°C, dry and dark[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro experiments.

4.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (244.38 g/mol ).

  • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = 1 mL x 10 mmol/L x 244.38 g/mol / 1000 = 2.4438 mg

4.2. Procedure

  • Safety Precautions: Before handling this compound powder, ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety goggles. Work in a well-ventilated area or a chemical fume hood.

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder (e.g., 2.44 mg for 1 mL of 10 mM solution) into the vial.

  • Solvent Addition: Add the desired volume of DMSO (e.g., 1 mL) to the vial containing the this compound powder.

  • Dissolution: Cap the vial securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Labeling: Clearly label the vial with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.

  • Storage: Store the stock solution at -20°C in the dark.

Stability and Storage of Stock Solutions

  • Storage Temperature: For long-term storage, it is recommended to store this compound stock solutions at -20°C. For short-term use, solutions may be kept at 4°C for a few days, protected from light.

  • Light Sensitivity: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, as light can degrade many chemical compounds.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes before freezing.

  • Shelf-Life: In the absence of specific stability data, it is recommended to prepare fresh stock solutions regularly and visually inspect for any signs of precipitation or color change before use.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles when handling this compound powder and its solutions.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of waste materials containing this compound according to your institution's chemical waste disposal guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

Isoaminile_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh Calculate Mass add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve label_vial Label Vial dissolve->label_vial store Store at -20°C label_vial->store aliquot Aliquot for Use store->aliquot dilute Dilute to Working Concentration aliquot->dilute end_use Experimental Use dilute->end_use

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Isoaminile Delivery in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a centrally acting antitussive agent with a well-documented anticholinergic profile.[1] It functions as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors, making it a valuable tool for in vitro studies aimed at investigating cholinergic signaling pathways.[1][2] These application notes provide detailed protocols for the delivery and assessment of this compound in various in vitro experimental models.

Chemical Properties of this compound:

PropertyValue
IUPAC Name 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile
Molecular Formula C₁₆H₂₄N₂
Molar Mass 244.38 g/mol
CAS Number 77-51-0

Mechanism of Action: Antagonism of Cholinergic Receptors

This compound exerts its effects by blocking the action of acetylcholine (ACh), a major neurotransmitter, at two types of cholinergic receptors:

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.[3][4] this compound acts as an antagonist at these receptors. The M1, M3, and M5 subtypes are coupled to Gq proteins, which activate the phospholipase C (PLC) signaling cascade.[4][5]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[3][6] this compound also demonstrates antagonistic activity at these receptors.[2]

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds Gq Gq Protein mAChR->Gq Activates This compound This compound This compound->mAChR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Muscarinic (Gq-coupled) signaling pathway antagonism by this compound.

Nicotinic_Pathway cluster_membrane Cell Membrane cluster_ions Ion Flux cluster_response Cellular Response ACh Acetylcholine nAChR Nicotinic Receptor (Ion Channel) ACh->nAChR Binds Influx Ion Influx nAChR->Influx Opens Channel This compound This compound This compound->nAChR Blocks Na_ion Na⁺ Na_ion->Influx Ca_ion Ca²⁺ Ca_ion->Influx Depolarization Membrane Depolarization Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Nicotinic (ionotropic) receptor signaling antagonism by this compound.

Data Presentation: Illustrative In Vitro Data

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below. Researchers should generate their own data for accurate analysis.

Table 1: Illustrative Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeThis compound Kᵢ (nM)
M1150
M2250
M3120
M4300
M5180

Table 2: Illustrative Functional Antagonism of Cholinergic Receptors by this compound

AssayAgonistThis compound IC₅₀ (µM)
Calcium Influx (M3-expressing cells)Carbachol1.5
Ion Flux (nAChR-expressing cells)Nicotine5.2

Table 3: Illustrative Cytotoxicity of this compound

Cell LineAssay DurationThis compound CC₅₀ (µM)
HEK29324 hours> 100
SH-SY5Y24 hours85

Experimental Protocols

General Preparation of this compound Stock Solutions
  • Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, use cell culture grade DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects cell viability (typically <0.5% for DMSO).

Muscarinic Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.[7]

Binding_Assay_Workflow A Prepare cell membranes expressing muscarinic receptors B Incubate membranes with [³H]-NMS (radioligand) and varying concentrations of this compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Perform data analysis to determine Ki values D->E

Workflow for muscarinic receptor binding assay.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Non-labeled competitor (e.g., atropine (B194438) for non-specific binding).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter and cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled competitor.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures the functional antagonism of Gq-coupled muscarinic receptors.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-M3 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound stock solution.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for a specified time.

  • Agonist Stimulation: Place the plate in the fluorescent plate reader and measure baseline fluorescence. Inject the muscarinic agonist and continue to measure fluorescence to record the calcium response.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Plot the response as a percentage of the maximal agonist response against the logarithm of the this compound concentration to determine the IC₅₀.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

Cytotoxicity_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24h) B->C D Add MTT reagent and incubate C->D E Solubilize formazan (B1609692) crystals with a solvent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine CC₅₀ F->G

Workflow for MTT cytotoxicity assay.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Concluding Remarks

The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. As a dual antagonist of muscarinic and nicotinic acetylcholine receptors, this compound serves as a valuable pharmacological tool for dissecting the roles of the cholinergic system in various cellular processes. Adherence to these standardized methods will facilitate the generation of reproducible and reliable data for advancing research in this field.

References

Application Notes and Protocols: Measuring Isoaminile Effects on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a centrally acting antitussive agent with known anticholinergic properties, functioning as both an antimuscarinic and antinicotinic antagonist.[1][2][3] While its primary therapeutic action is the suppression of the cough reflex, its anticholinergic profile suggests a potential direct effect on airway smooth muscle (ASM), a key regulator of airway tone.[1][4] Understanding these peripheral effects is crucial for a comprehensive pharmacological assessment and for exploring its potential in respiratory conditions beyond cough suppression.

Airway smooth muscle tone is predominantly regulated by the parasympathetic nervous system through the release of acetylcholine (B1216132) (ACh).[5] ACh acts on muscarinic receptors on ASM cells, primarily the M3 subtype, to induce contraction via Gq-protein coupling and subsequent increase in intracellular calcium.[6][7] M2 muscarinic receptors are also present and contribute to the contractile response, in part by inhibiting adenylyl cyclase and opposing β-adrenergic receptor-mediated relaxation.[1][5] Additionally, recent studies have identified the presence of nicotinic acetylcholine receptors (specifically the α7 subtype) on human ASM, which may also contribute to calcium signaling and contractility.[4][8]

As an antagonist at both muscarinic and nicotinic receptors, this compound is hypothesized to inhibit ACh-induced bronchoconstriction.[1][4] These application notes provide detailed protocols for investigating the effects of this compound on ASM function using established in vitro techniques.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's effects on airway smooth muscle, based on its known anticholinergic properties. These values are for illustrative purposes and would need to be determined experimentally. For comparison, typical ranges for other known anticholinergic drugs are provided.

Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Airway Smooth Muscle Contraction

CompoundAgonistPreparationParameterValue
This compound (Hypothetical) AcetylcholineGuinea Pig Tracheal RingsIC50150 nM
AtropineAcetylcholineGuinea Pig Tracheal RingsIC501-10 nM
Ipratropium BromideCarbacholGuinea Pig TracheaEC50 (Relaxation)1-10 nM
TiotropiumAcetylcholineHuman BronchipA29.5 - 10.5

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. pA2: A measure of the potency of a competitive antagonist.

Table 2: Effect of this compound on Intracellular Calcium Mobilization in Airway Smooth Muscle Cells

CompoundStimulusCell TypeParameterValue
This compound (Hypothetical) Acetylcholine (1 µM)Human ASM CellsIC50200 nM
AtropineAcetylcholine (1 µM)Human ASM CellsIC505-20 nM
Methyllycaconitine (α7 nAChR antagonist)Nicotine (10 µM)Rat ASM CellsInhibition of Ca2+ responseSignificant

IC50: Half maximal inhibitory concentration.

Table 3: Effect of this compound on Ion Channel Activity in Airway Smooth Muscle Cells

CompoundChannel TypeCell TypeEffect
This compound (Hypothetical) Muscarinic-activated cation channelsHuman ASM CellsInhibition
This compound (Hypothetical) α7 nAChR ion channelsHuman ASM CellsInhibition
Gallamine (M2 selective antagonist)M2 receptor-mediated K+ channel modulationAirway Smooth Muscle CellsAntagonism
α-Bungarotoxin (α7 nAChR antagonist)Nicotine-gated inward currentsRat ASM CellsBlockade

Signaling Pathways

The following diagram illustrates the primary cholinergic signaling pathways in airway smooth muscle that are relevant to the action of this compound.

Cholinergic_Signaling_in_Airway_Smooth_Muscle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds M2R M2 Muscarinic Receptor ACh->M2R Binds nAChR α7 Nicotinic Receptor ACh->nAChR Binds This compound This compound This compound->M3R Blocks This compound->M2R Blocks This compound->nAChR Blocks Gq Gq M3R->Gq Activates Gi Gi M2R->Gi Activates Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Muscle Contraction Ca2_release->Contraction Leads to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Ca2_influx->Contraction Contributes to Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Trachea/Bronchi rings Prepare Tissue Rings (2-3 mm) isolate->rings mount Mount in Organ Bath rings->mount equilibrate Equilibrate (60 min) mount->equilibrate kcl Induce Contraction (KCl) equilibrate->kcl wash Washout kcl->wash preincubate Pre-incubate with this compound (or vehicle) wash->preincubate agonist Cumulative Acetylcholine Concentration-Response Curve preincubate->agonist record Record Isometric Tension agonist->record plot Plot Concentration-Response Curves record->plot calculate Calculate IC50 / pA2 plot->calculate Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate ASM Cells culture Culture Cells on Coverslips isolate->culture load Load with Ca²⁺ Indicator (e.g., Fura-2 AM) culture->load mount Mount Coverslip on Microscope load->mount perfuse Perfuse with Buffer mount->perfuse baseline Record Baseline Fluorescence perfuse->baseline add_iso Add this compound (or vehicle) baseline->add_iso add_agonist Stimulate with Acetylcholine add_iso->add_agonist record Record Fluorescence Changes add_agonist->record ratio Calculate 340/380 nm Ratio record->ratio quantify Quantify Peak [Ca²⁺]i and Area Under Curve ratio->quantify Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Recording cluster_analysis Analysis isolate Isolate Single ASM Cells seal Form Giga-ohm Seal isolate->seal pipette Prepare Patch Pipette pipette->seal config Establish Whole-Cell Configuration seal->config record_base Record Baseline Currents config->record_base apply_iso Apply this compound record_base->apply_iso record_effect Record Currents in Presence of this compound apply_iso->record_effect analyze Analyze Current-Voltage Relationship record_effect->analyze quantify Quantify Changes in Current Amplitude analyze->quantify

References

Application Notes and Protocols for Preclinical Toxicology Studies of Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a centrally acting antitussive agent with a pharmacological profile that includes anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors.[1][2] Structurally similar to methadone, its development and safety assessment necessitate a thorough preclinical toxicology evaluation to identify potential hazards before human trials.[1][2] Publicly available toxicology data for this compound is limited, making it imperative for any new investigation to follow standardized guidelines to characterize its safety profile comprehensively. A notable aspect of this compound's metabolism is the potential for a slight release of cyanide (CN-) at high doses, a factor that requires specific attention during safety assessment.[3]

These application notes provide a framework for conducting a preclinical toxicology program for this compound, outlining key studies, data presentation, and detailed protocols based on internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Key Toxicological Areas of Investigation

A standard preclinical safety evaluation for a compound like this compound should include:

  • Acute Toxicity: To determine the effects of a single high dose and to estimate the median lethal dose (LD50).

  • Repeated Dose Toxicity (Subchronic): To evaluate the toxicological profile after repeated administration over a period, typically 28 or 90 days. This helps identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[4]

  • Genotoxicity: To assess the potential for the compound to induce mutations or chromosomal damage.[1][5]

  • Safety Pharmacology: To investigate potential undesirable effects on vital functions, with a core battery of tests for the central nervous, cardiovascular, and respiratory systems.[6][7]

  • Reproductive and Developmental Toxicity: To evaluate potential effects on fertility and fetal development.

Data Presentation: Summary Tables

Quantitative data from toxicology studies should be summarized for clarity and comparative analysis. The following tables are examples of how data for this compound could be presented.

Table 1: Example Summary of Acute Oral Toxicity Data for this compound (OECD 423)

Species/StrainSexDose (mg/kg)Number of AnimalsMortalityClinical SignsGHS Category
Sprague-Dawley RatFemale3003/32/3Sedation, ataxia, tremors, labored breathing3
Sprague-Dawley RatFemale503/30/3Mild sedation, recovery within 24 hours-
Sprague-Dawley RatMale3003/32/3Sedation, ataxia, tremors, labored breathing3
Sprague-Dawley RatMale503/30/3Mild sedation, recovery within 24 hours-

Note: Data presented is illustrative and not based on actual study results.

Table 2: Example Summary of 90-Day Repeated Dose Oral Toxicity Findings for this compound (OECD 408)

ParameterControl (Vehicle)Low Dose (X mg/kg/day)Mid Dose (Y mg/kg/day)High Dose (Z mg/kg/day)
Body Weight Change (%) +25%+22%+15%+8%**
Target Organ(s) NoneNoneLiver (mild hypertrophy)Liver (hypertrophy), CNS (tremors)
Clinical Chemistry WNLWNL↑ ALT, ↑ ALP↑↑ ALT, ↑↑ ALP, ↑ Lactate**
Hematology WNLWNLWNLMild anemia
NOAEL (mg/kg/day) -X--

*WNL = Within Normal Limits; ALT = Alanine Aminotransferase; ALP = Alkaline Phosphatase; *p<0.05; *p<0.01. Note: Data presented is illustrative.

Table 3: Example Summary of Genotoxicity Assays for this compound (ICH S2(R1))

AssayTest SystemMetabolic Activation (S9)Concentration RangeResult
Bacterial Reverse Mutation (Ames) S. typhimurium, E. coliWith and Without0.1 - 5000 µ g/plate Negative
In Vitro Micronucleus Human LymphocytesWith and Without1 - 100 µMNegative
In Vivo Micronucleus Rodent Bone MarrowN/AUp to 500 mg/kgNegative

Note: Data presented is illustrative.

Experimental Protocols

The following are detailed protocols for key preclinical toxicology studies, adapted from OECD guidelines.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonized System (GHS).[2][8]

  • Test Principle: A stepwise procedure using a small number of animals per step. The outcome of each step determines the dose for the next, allowing for classification with minimal animal use.[2]

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females are typically used first.[2] Animals are acclimatized for at least 5 days.

  • Dose Preparation: this compound is formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose). Dose concentration should be prepared fresh.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of 3 animals.

    • Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.[9]

    • The outcome (mortality) determines the next step:

      • If 2-3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg).

      • If 0-1 animal dies, the test is repeated at a higher dose (e.g., 2000 mg/kg).

    • The procedure continues until a reliable classification can be made.

  • Pathology: All animals (that die during the study or are euthanized at 14 days) undergo gross necropsy.

  • Data Analysis: Mortality and clinical observations are used to classify the substance based on GHS criteria.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD Guideline 471)
  • Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of bacteria.[7][10]

  • Test Principle: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance and plated on minimal medium lacking the required amino acid. Only bacteria that mutate to regain the ability to synthesize the amino acid will form colonies (revertants).[7][11]

  • Test System: At least five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).[12]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[10]

  • Procedure:

    • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range.

    • Main Experiment (Plate Incorporation Method):

      • To sterile tubes, add 2 mL of top agar (B569324), 0.1 mL of bacterial culture, and 0.1 mL of this compound solution (or vehicle control). For activated tests, 0.5 mL of S9 mix is also added.

      • The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies per plate is counted.

  • Data Analysis: The result is considered positive if there is a concentration-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control for at least one strain.[10]

Protocol 3: In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD Guideline 474)
  • Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of rodents.[13][14]

  • Test Principle: The assay detects damage that results in the formation of micronuclei in immature (polychromatic) erythrocytes. An increase in the frequency of micronucleated cells in treated animals indicates genotoxicity.[15][16]

  • Animal Model: Rodents, typically mice or rats. At least 5 analyzable animals per sex per group are required.[16]

  • Procedure:

    • Dose Selection: Doses are selected based on acute toxicity data, with the highest dose being the maximum tolerated dose (MTD) that does not produce overt toxicity or more than 50% mortality.

    • Administration: this compound is administered via a clinically relevant route, typically once or twice, 24 hours apart.

    • Sample Collection: Bone marrow is typically sampled 24 and 48 hours after the last administration.[14] Peripheral blood can also be used.

    • Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).

    • Scoring: At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[14] The ratio of immature to mature erythrocytes is also determined as a measure of cytotoxicity.

  • Data Analysis: The frequency of micronucleated immature erythrocytes is calculated for each animal. Statistical analysis is used to compare treated groups to the vehicle control. A positive result is a dose-related and statistically significant increase in micronucleated cells.[14]

Visualizations: Pathways and Workflows

Preclinical Toxicology Workflow

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity like this compound.

G cluster_0 In Vitro / Ex Vivo Phase cluster_1 In Vivo Phase 1: Acute & Dose-Finding cluster_2 In Vivo Phase 2: Core Studies cluster_3 Regulatory Submission genotox_vitro Genotoxicity (Ames, In Vitro Micronucleus) acute_tox Acute Toxicity (e.g., OECD 423) genotox_vitro->acute_tox safety_pharm Safety Pharmacology (hERG, Receptor Binding) safety_pharm->acute_tox dose_range Dose Range Finding acute_tox->dose_range repeated_dose Repeated Dose Toxicity (28/90-Day) dose_range->repeated_dose ind IND/CTA Filing repeated_dose->ind genotox_vivo Genotoxicity (In Vivo Micronucleus) genotox_vivo->ind safety_core Safety Pharmacology Core Battery (CNS, CV, Resp) safety_core->ind

General workflow for preclinical toxicology assessment.
Signaling Pathways of Toxicological Relevance

Given this compound's known pharmacology, two pathways are of particular interest for its safety profile.

1. Anticholinergic (Muscarinic) Signaling Blockade

This compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. This blockade is responsible for its side effects and is a key consideration in toxicology.[1][17]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (Smooth Muscle, Gland, Neuron) ACh_release Acetylcholine (ACh) Release ACh ACh Receptor Muscarinic Receptor (M1-M5) ACh->Receptor Binds Iso This compound Iso->Receptor Antagonist G_protein G-Protein Activation (Gq/11 or Gi/o) Receptor->G_protein Activates Blocked Response Blocked Receptor->Blocked Downstream Downstream Signaling (e.g., PLC, AC) G_protein->Downstream Response Physiological Response (e.g., Contraction, Secretion) Downstream->Response G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Toxic Action C1 Complex I C3 Complex III C1->C3 C2 Complex II C2->C3 C4 Complex IV (Cytochrome c oxidase) C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H+ Gradient O2 O₂ C4->O2 Blocked Cellular Respiration Blocked C4->Blocked ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O CN Cyanide (CN⁻) CN->C4 Inhibits

References

Application Notes & Protocols for Isoaminile Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Isoaminile is a centrally-acting antitussive (cough suppressant) agent, also known under the trade name Peracon.[1][2][3] Structurally similar to methadone, it functions not only as a cough suppressant but also as an anticholinergic, exhibiting both antimuscarinic and antinicotinic properties.[3][4] While effective for its indicated use, comprehensive toxicity assessment is crucial for ensuring its safety profile. Reports of acute intoxication from intravenous abuse and evidence of slight cyanide release at high doses in vivo necessitate a thorough evaluation of its potential toxicities.[5]

These application notes provide a tiered framework for assessing the toxicity of this compound, incorporating both in vitro and in vivo methodologies. The protocols are designed to guide researchers in generating robust and reliable data for safety and risk assessment.

2.0 Tier 1: In Vitro Toxicity Assessment

In vitro assays provide the first line of screening for potential cytotoxicity and organ-specific toxicity, offering a rapid and cost-effective method to identify potential hazards before proceeding to animal studies.[6]

2.1 Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that induces a 50% reduction in cell viability (IC50) in a selected cell line.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver, SH-SY5Y for neurons, AC16 for cardiomyocytes) in a 96-well plate at a predetermined optimal density and allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in a cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.[7]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]

2.2 Protocol 2: Hepatotoxicity Screening in HepG2 Cells

This protocol assesses the potential for this compound to cause drug-induced liver injury (DILI).

Methodology:

  • Follow steps 1-3 from Protocol 2.1 using the human hepatoma cell line HepG2.

  • Endpoint Analysis (after 24-48h incubation):

    • ALT/AST Release: Collect the cell culture supernatant. Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits. An increase in these enzymes indicates hepatocellular damage.[9]

    • Glutathione (GSH) Depletion: Lyse the cells and measure intracellular GSH levels using a GSH assay kit. A significant decrease in GSH suggests oxidative stress.

    • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like DCFH-DA to measure intracellular ROS generation via flow cytometry or a fluorescence plate reader.

  • Data Analysis: Compare the levels of ALT/AST, GSH, and ROS in treated cells to the vehicle control.

2.3 Protocol 3: Cardiotoxicity Screening using hPSC-Cardiomyocytes

This protocol evaluates the effect of this compound on cardiac cell function, a critical step given that many drugs can unexpectedly target cardiac ion channels.[10]

Methodology:

  • Cell Culture: Culture human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) on microelectrode array (MEA) plates until a spontaneously beating syncytium is formed.

  • Compound Addition: Add this compound at various concentrations to the culture medium.

  • Electrophysiological Recording: Record the field potentials before and after drug administration.

  • Data Analysis: Analyze the recordings for changes in beat rate, field potential duration (an indicator of action potential duration), and arrhythmogenic events.[11] A significant prolongation of the field potential duration may indicate a risk of arrhythmia.[12]

2.4 Data Presentation: In Vitro Toxicity

Summarize the quantitative data from the in vitro assays in the tables below.

Table 1: General Cytotoxicity of this compound (IC50 Values)

Cell Line Exposure Time (h) IC50 (µM) [95% CI]
HepG2 (Liver) 24 [Insert Value]
48 [Insert Value]
SH-SY5Y (Neuronal) 24 [Insert Value]
48 [Insert Value]
AC16 (Cardiomyocyte) 24 [Insert Value]

| | 48 | [Insert Value] |

Table 2: Summary of In Vitro Organ-Specific Toxicity Markers

Assay Cell Line Endpoint Measured Result at [Test Conc.] µM
Hepatotoxicity HepG2 ALT/AST Release e.g., 2.1-fold increase
HepG2 GSH Depletion e.g., 45% decrease
Cardiotoxicity hPSC-CMs Beat Rate e.g., 20% decrease

| | hPSC-CMs | Field Potential Duration | e.g., 15% prolongation |

Visualizations

cluster_0 Tier 1: In Vitro Assessment cluster_1 Decision Point cluster_2 Tier 2: In Vivo Assessment cluster_3 Outcome Cytotoxicity General Cytotoxicity (IC50 Determination) Decision Risk Identified? Cytotoxicity->Decision Hepatotoxicity Hepatotoxicity (HepG2 Assays) Hepatotoxicity->Decision Cardiotoxicity Cardiotoxicity (hPSC-CM Assays) Cardiotoxicity->Decision Neurotoxicity Neurotoxicity (Neuronal Cell Assays) Neurotoxicity->Decision Acute_Oral Acute Oral Toxicity (OECD 420/423) Decision->Acute_Oral Yes Risk_Assessment Comprehensive Risk Assessment Decision->Risk_Assessment No, but proceed with caution Special Specialized Assessment (e.g., Cyanide Release) Acute_Oral->Special Special->Risk_Assessment

Caption: Tiered workflow for this compound toxicity assessment.

cluster_0 Phase I Metabolism cluster_1 Cellular Interaction cluster_2 Cellular Outcome Parent This compound (Parent Compound) CYP450 Cytochrome P450 Enzymes (Liver) Parent->CYP450 Metabolites Reactive Metabolites (e.g., electrophiles) CYP450->Metabolites Bioactivation Macromolecules Cellular Macromolecules (Proteins, DNA) Metabolites->Macromolecules Covalent Binding GSH Glutathione (GSH) Metabolites->GSH Conjugation Toxicity Cellular Toxicity (Oxidative Stress, Adduct Formation) Metabolites->Toxicity Direct Damage (e.g., ROS) Macromolecules->Toxicity Detox Detoxification GSH->Detox

Caption: Xenobiotic bioactivation and potential for toxicity.

3.0 Tier 2: In Vivo Acute Toxicity Assessment

In vivo studies are conducted to understand the systemic effects of a compound in a whole organism.

3.1 Protocol 4: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This study identifies a dose causing evident toxicity and provides information on the potential health hazards from a single oral exposure.[13]

Methodology:

  • Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, as they are often more sensitive.[13] Acclimatize animals for at least 5 days.

  • Housing: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and water.

  • Fasting: Fast animals overnight (food, not water) prior to dosing.[13]

  • Dose Administration:

    • Sighting Study: Administer a starting dose (e.g., 300 mg/kg, unless in vitro data suggests otherwise) to a single animal.[13] The substance is administered orally by gavage.

    • Main Study: Based on the sighting study outcome (survival or death), dose additional animals at fixed dose levels (5, 50, 300, 2000 mg/kg) to identify the dose that produces evident toxicity but not mortality. A total of 5 animals are typically used per dose level investigated.

  • Observations:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy).[13]

    • Record body weight just before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for abnormalities.

  • Data Analysis: Report mortality, types and severity of clinical signs, body weight changes, and gross pathology findings.

3.2 Protocol 5: Specialized Assessment of Cyanide Release

This protocol is a specific investigation based on literature suggesting potential cyanide release from this compound at high doses.[5]

Methodology:

  • Animals and Dosing: Use male Sprague-Dawley rats. Administer a high, sub-lethal dose of this compound (determined from Protocol 4) via the relevant route (e.g., intravenous or intraperitoneal to mimic abuse scenarios).

  • Sample Collection: At specified time points post-administration (e.g., 30 min, 1h, 2h, 4h), collect blood samples into heparinized tubes.

  • Cyanide Measurement: Analyze blood samples for cyanide concentration using a validated method, such as a colorimetric assay or ion-selective electrode.

  • Data Analysis: Plot blood cyanide concentration over time to determine the toxicokinetic profile of its release.

3.3 Data Presentation: In Vivo Toxicity

Table 3: Summary of Acute Oral Toxicity Study (OECD 420)

Dose (mg/kg) No. of Animals Mortality (within 14 days) Key Clinical Signs Observed Change in Body Weight (Day 14 vs Day 0) Gross Necropsy Findings
Vehicle 5 0/5 None e.g., +15g No abnormalities
300 5 0/5 e.g., Lethargy, piloerection e.g., +5g No abnormalities

| 2000 | 5 | 1/5 | e.g., Tremors, ataxia, lethargy | e.g., -10g (survivors) | e.g., Pale liver in decedent |

Table 4: Blood Cyanide Concentration Following High-Dose this compound Administration

Time Post-Dose Mean Blood Cyanide Conc. (µg/dL) ± SD
Pre-dose [Insert Value]
30 min [Insert Value]
1 hour [Insert Value]
2 hours [Insert Value]

| 4 hours | [Insert Value] |

The protocols outlined provide a comprehensive framework for evaluating the potential toxicity of this compound. The tiered approach, beginning with in vitro screening and progressing to targeted in vivo studies, allows for a systematic and data-driven assessment. The identification of specific hazards, such as potential hepatotoxicity, cardiotoxicity, or cyanide release, is critical for a complete understanding of the drug's safety profile and for guiding further drug development and regulatory decisions.

References

Application Notes and Protocols for In Vivo Imaging of Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While Isoaminile itself is not currently utilized as an in vivo imaging agent, its mechanism of action as a potassium channel blocker highlights the significance of visualizing and quantifying potassium channel activity and distribution in living organisms. This document provides detailed application notes and protocols for the in vivo imaging of potassium channels using two primary modalities: Positron Emission Tomography (PET) and Fluorescence Imaging. These techniques are crucial for understanding the role of potassium channels in various physiological and pathological processes and for the development of novel therapeutics targeting these channels.

Section 1: In Vivo Imaging of Potassium Channels with Positron Emission Tomography (PET)

PET imaging offers a non-invasive method to quantitatively assess the distribution and density of potassium channels in vivo. This is achieved by administering a radiolabeled ligand (tracer) that specifically binds to a subtype of potassium channels. The following sections detail the applications and protocols for key PET tracers developed for potassium channel imaging.

Application Note: PET Imaging of KCa3.1 Channels with [18F]3, a Senicapoc Derivative

The calcium-activated potassium channel KCa3.1 is a promising target for in vivo imaging as its overexpression is associated with several cancers and inflammatory diseases. A PET tracer, [18F]3, derived from the selective KCa3.1 blocker senicapoc, has been developed for this purpose.

Biological Target: Calcium-activated potassium channel 3.1 (KCa3.1).

Radiotracer: [18F]3 (an 18F-labeled derivative of senicapoc).

Primary Applications:

  • Oncology: Imaging of tumors overexpressing KCa3.1.

  • Drug Development: Assessing target engagement and pharmacokinetics of novel KCa3.1-targeting drugs.

Quantitative Data Summary:

ParameterValueAnimal ModelReference
Tumor-to-Muscle Ratio1.47 ± 0.24A549 tumor-bearing mice[1]
Radiochemical Yield>95%-
In Vitro Stability (Serum)Stable for at least one half-life of 18FMouse and Human[1]
Experimental Protocol: In Vivo PET Imaging of KCa3.1 with [18F]3 in a Murine Tumor Model

This protocol outlines the key steps for performing a PET imaging study with [18F]3 in mice bearing tumors that express KCa3.1.

1.2.1 Radiosynthesis of [18F]3:

The radiosynthesis of [18F]3 is achieved via a "click" reaction using a prosthetic group approach with 1-azido-2-[18F]fluoroethane. A detailed synthesis protocol can be found in the supporting information of the cited literature.[1]

1.2.2 Animal Model:

  • Species: Athymic nude mice.

  • Tumor Induction: Subcutaneously inject A549 human lung adenocarcinoma cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

1.2.3 PET/CT Imaging Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (B1672236) (e.g., 2% in oxygen).

  • Tracer Administration: Intravenously inject a bolus of [18F]3 (typically 5-10 MBq) via the tail vein.

  • Dynamic PET Scan: Acquire a dynamic PET scan for 60 minutes immediately following tracer injection.[2]

  • Static PET Scan: Alternatively, acquire a static PET scan at a specific time point post-injection (e.g., 60 minutes).

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

1.2.4 Biodistribution Study (Ex Vivo):

  • Procedure: Following the final imaging session, euthanize the mice.

  • Tissue Collection: Dissect and collect relevant organs and tissues (e.g., tumor, muscle, blood, liver, kidneys, heart, brain).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

1.2.5 Data Analysis:

  • Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM2D).

  • Region of Interest (ROI) Analysis: Draw ROIs on the PET images corresponding to the tumor and other organs of interest (guided by the co-registered CT images).

  • Quantification: Calculate the Standardized Uptake Value (SUV) for each ROI. The tumor-to-muscle SUV ratio can be used as a measure of specific tracer uptake.

Application Note: PET Imaging of Voltage-Gated Potassium Channels with 4-Aminopyridine (B3432731) Derivatives

Voltage-gated potassium (Kv) channels are crucial for neuronal function. Their distribution is altered in demyelinating diseases such as multiple sclerosis. PET tracers based on the Kv channel blocker 4-aminopyridine (4-AP) have been developed to image these changes.

Biological Target: Voltage-gated potassium channels (e.g., Kv1.1, Kv1.2).

Radiotracers:

  • [18F]3-fluoro-4-aminopyridine ([18F]3F4AP)

  • [18F]5-methyl-3-fluoro-4-aminopyridine ([18F]5Me3F4AP)

Primary Applications:

  • Neurology: Imaging of demyelination in multiple sclerosis and spinal cord injury.

  • Neuroscience Research: Studying the distribution and alteration of Kv channels in various neurological conditions.

Quantitative Data Summary:

ParameterValueConditionAnimal/Human ModelReference
SUV Ratio (Lesion/Baseline)2.49 ± 0.097 days post-injuryRat model of spinal cord injury[3]
Brain UptakeHighHealthyRhesus macaques[4]
Effective Dose (Human)12.1 ± 2.2 µSv/MBqHealthyHuman volunteers[5]
Experimental Protocol: In Vivo PET Imaging of Demyelination with [18F]3F4AP

This protocol describes the use of [18F]3F4AP for imaging demyelination in a rodent model of spinal cord injury.

1.4.1 Radiosynthesis of [18F]3F4AP:

The radiosynthesis of [18F]3F4AP can be performed using various methods, including nucleophilic fluorination of a suitable precursor. Detailed procedures are available in the literature.

1.4.2 Animal Model:

  • Species: Sprague-Dawley rats.

  • Injury Model: Induce a contusion injury to the spinal cord at a specific vertebral level (e.g., T10).

  • Time Course: Perform imaging at different time points post-injury (e.g., baseline, 2, 7, 14, and 28 days) to monitor the progression of demyelination and potential remyelination.

1.4.3 PET/CT Imaging Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane.

  • Tracer Administration: Administer [18F]3F4AP (e.g., ~37 MBq) via tail vein injection.

  • Dynamic PET Scan: Acquire a dynamic PET scan of the spinal cord region for 60-120 minutes.[6]

  • CT Scan: Obtain a CT scan for anatomical localization of the vertebrae and the injury site.

1.4.4 Data Analysis:

  • ROI Analysis: Draw ROIs on the injured segment of the spinal cord and on a non-injured (control) segment.

  • Quantification: Calculate the SUV for each ROI. The ratio of the SUV in the injured segment to the SUV in the control segment provides a quantitative measure of tracer uptake related to demyelination.

Section 2: In Vivo Imaging of Potassium Channels with Fluorescence

Fluorescence imaging, particularly with two-photon microscopy, allows for high-resolution visualization of potassium channel dynamics in living animals, often at the cellular and subcellular level.

Application Note: In Vivo Imaging with Genetically Encoded Potassium Indicators (GEPIIs)

Genetically encoded potassium indicators (GEPIIs) are fluorescent proteins that change their fluorescence intensity upon binding to potassium ions. They can be expressed in specific cell types to monitor potassium dynamics in vivo.

Imaging Probes:

  • RGEPO1 (Red Genetically Encoded Potassium Observer): A red fluorescent sensor for potassium.

  • GEPIIs (Genetically Encoded Potassium Ion Indicators): A family of fluorescent potassium sensors.[7]

Primary Applications:

  • Neuroscience: Imaging neuronal activity and potassium homeostasis in the brain.

  • Physiology: Studying potassium dynamics in various tissues and cell types in vivo.

Quantitative Data Summary:

ProbePropertyValueApplicationReference
RGEPO1Excitation/Emission~560 nm / ~590 nmTwo-photon imaging
GEPIIsK+ affinityVaries by sensorIn vitro and in vivo K+ measurement[7]
Experimental Protocol: In Vivo Two-Photon Imaging of Neuronal Potassium Dynamics with RGEPO1

This protocol outlines the general steps for using RGEPO1 to image potassium dynamics in the mouse brain.

2.2.1 Probe Delivery:

  • Method: Use adeno-associated virus (AAV) vectors to deliver the RGEPO1 gene to the brain region of interest.

  • Procedure: Stereotactically inject the AAV-RGEPO1 virus into the target brain area of a mouse.

  • Expression Time: Allow several weeks for robust expression of the sensor in the targeted neurons.

2.2.2 Animal Preparation for Imaging:

  • Cranial Window: Surgically implant a cranial window over the brain region expressing RGEPO1 to provide optical access.

  • Anesthesia: Anesthetize the mouse for the imaging session. Alternatively, for imaging in awake animals, habituate the mouse to head-fixation.

2.2.3 Two-Photon Microscopy:

  • Microscope Setup: Use a two-photon microscope equipped with a femtosecond pulsed laser.

  • Excitation Wavelength: Excite RGEPO1 at an appropriate wavelength (e.g., ~1040 nm).

  • Emission Collection: Collect the emitted red fluorescence using a suitable filter set.

  • Image Acquisition: Acquire time-lapse images or line scans to monitor changes in RGEPO1 fluorescence in response to stimuli or spontaneous activity.

2.2.4 Data Analysis:

  • Image Processing: Correct for motion artifacts if necessary.

  • Fluorescence Quantification: Measure the change in fluorescence intensity (ΔF/F) in ROIs corresponding to specific neuronal compartments (e.g., soma, dendrites).

  • Correlation with Activity: Correlate changes in RGEPO1 fluorescence with neuronal activity, which can be simultaneously monitored using a calcium indicator like GCaMP.

Application Note: In Vivo Imaging with Small-Molecule Fluorescent Potassium Probes

Small-molecule fluorescent probes offer an alternative to genetically encoded sensors for imaging potassium. These probes can be loaded into cells and tissues for in vivo studies.

Imaging Probes:

  • IPG (ION Potassium Green) / APG (Asante Potassium Green) family: A series of green fluorescent potassium indicators with varying affinities.[8]

Primary Applications:

  • Real-time monitoring of extracellular and intracellular potassium changes in vivo.

Quantitative Data Summary:

ProbeKdExcitation/Emission (nm)PermeabilityReference
IPG-1 AM50 mM525 / 545Membrane-permeable[9]
IPG-2 AM18 mM525 / 545Membrane-permeable[10][11]
Experimental Protocol: In Vivo Imaging with IPG-2 AM

This protocol provides a general guideline for using IPG-2 AM for in vivo potassium imaging.

2.4.1 Probe Preparation and Loading:

  • Stock Solution: Prepare a stock solution of IPG-2 AM in anhydrous DMSO.

  • Loading Solution: Dilute the stock solution in a suitable buffer (e.g., saline) containing a non-ionic surfactant like Pluronic F-127 to aid in solubilization and cell loading.

  • Administration: The method of administration will depend on the target tissue and experimental design (e.g., local injection, systemic delivery).

2.4.2 In Vivo Imaging:

  • Imaging Modality: The choice of imaging modality will depend on the target tissue. For superficial tissues, epifluorescence or confocal microscopy may be suitable. For deeper tissues, two-photon microscopy is preferred.

  • Image Acquisition: Acquire images using appropriate filter sets for the IPG-2 probe (Excitation: ~525 nm, Emission: ~545 nm).

2.4.3 Data Analysis:

  • Fluorescence Quantification: Measure changes in fluorescence intensity over time in ROIs to monitor relative changes in potassium concentration.

Section 3: Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

PET_Tracer_Mechanism cluster_blood Bloodstream cluster_tissue Target Tissue Radiotracer Radiotracer Potassium_Channel Potassium Channel (e.g., KCa3.1) Radiotracer->Potassium_Channel Binding Bound_Tracer Tracer-Channel Complex Potassium_Channel->Bound_Tracer PET_Scanner PET Scanner (Detection of Annihilation Photons) Bound_Tracer->PET_Scanner Positron Emission & Annihilation PET_Imaging_Workflow Start Start Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Start->Animal_Model Tracer_Injection Radiotracer Injection (e.g., [18F]3) Animal_Model->Tracer_Injection PET_CT_Scan PET/CT Scan Tracer_Injection->PET_CT_Scan Image_Reconstruction Image Reconstruction PET_CT_Scan->Image_Reconstruction ROI_Analysis ROI Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification (SUV, Ratios) ROI_Analysis->Quantification End End Quantification->End Fluorescence_Imaging_Workflow Start Start Probe_Delivery Probe Delivery (AAV Injection or Small Molecule Loading) Start->Probe_Delivery Animal_Prep Animal Preparation (e.g., Cranial Window) Probe_Delivery->Animal_Prep Two_Photon_Microscopy Two-Photon Microscopy Animal_Prep->Two_Photon_Microscopy Image_Acquisition Time-Lapse Image Acquisition Two_Photon_Microscopy->Image_Acquisition Data_Analysis Data Analysis (ΔF/F) Image_Acquisition->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Navigating the Nuances of Isoaminile: A Technical Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Isoaminile in their experiments. This compound, a centrally acting antitussive, is known to exhibit off-target effects, primarily through its interaction with cholinergic receptors. Understanding and troubleshooting these effects is critical for accurate experimental design and interpretation of results. This guide offers detailed FAQs, troubleshooting protocols, and insights into the potential signaling pathway alterations.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: The most well-documented off-target effects of this compound are its anticholinergic properties. It acts as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors. This can lead to a range of physiological effects that may interfere with experimental results, particularly in neurological, cardiovascular, and smooth muscle studies. At high doses, there is also evidence of cyanide release in vivo.

Q2: Are there any quantitative data available on this compound's binding affinity for its off-target receptors?

A2: Currently, there is a notable lack of publicly available, specific quantitative data such as Ki or IC50 values for this compound's binding affinity to various muscarinic and nicotinic receptor subtypes. This data gap makes it challenging to predict the precise concentration at which off-target effects will become significant in a particular experimental model. Researchers should exercise caution and perform thorough dose-response studies to characterize these effects empirically.

Q3: What are the potential downstream signaling pathways affected by this compound's off-target binding?

A3: By antagonizing muscarinic and nicotinic receptors, this compound can interfere with numerous intracellular signaling cascades.

  • Muscarinic Receptor Antagonism:

    • M1, M3, M5 (Gq/11-coupled): Inhibition of these receptors will block the activation of phospholipase C (PLC), leading to decreased production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, will reduce the release of intracellular calcium and the activation of protein kinase C (PKC).

    • M2, M4 (Gi/o-coupled): Blockade of these receptors will disinhibit adenylyl cyclase, potentially leading to an increase in cyclic AMP (cAMP) levels. It will also prevent the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

  • Nicotinic Receptor Antagonism: As ligand-gated ion channels, nicotinic receptor blockade by this compound will directly inhibit the influx of sodium and calcium ions upon acetylcholine binding. This will prevent membrane depolarization and downstream signaling events, such as neurotransmitter release in neuronal systems.

Troubleshooting Guide for Unexpected Experimental Results

Encountering unexpected results when using this compound? This guide provides a systematic approach to troubleshooting potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected changes in cell viability or proliferation. Anticholinergic effects can influence cell signaling pathways that regulate cell growth and survival, particularly in cell types expressing muscarinic or nicotinic receptors.1. Confirm Receptor Expression: Verify the expression of muscarinic and nicotinic receptor subtypes in your experimental model (e.g., via qPCR, Western blot, or immunohistochemistry).2. Competitive Antagonism: Co-administer a known selective muscarinic or nicotinic agonist. If the unexpected effect is reversed, it is likely mediated by this compound's anticholinergic activity.3. Dose-Response Curve: Perform a detailed dose-response curve for this compound to determine if the effect is concentration-dependent and within a range consistent with receptor antagonism.
Alterations in neuronal firing, neurotransmitter release, or synaptic plasticity. Blockade of nicotinic and muscarinic receptors on neurons can significantly alter their electrical properties and signaling.1. Electrophysiological Analysis: Use techniques like patch-clamp to directly measure changes in ion channel activity and membrane potential in the presence of this compound.2. Neurotransmitter Release Assays: Measure the release of relevant neurotransmitters (e.g., acetylcholine, dopamine) in the presence and absence of this compound and specific cholinergic agonists/antagonists.3. Control Compound: Compare the effects of this compound with a structurally unrelated anticholinergic agent to see if similar results are obtained.
Unexplained cardiovascular effects (e.g., changes in heart rate, blood pressure). M2 muscarinic receptors in the heart and nicotinic receptors in autonomic ganglia play crucial roles in cardiovascular regulation.1. Isolated Organ Bath Experiments: Assess the effect of this compound on isolated heart or blood vessel preparations to pinpoint the direct site of action.2. In Vivo Monitoring: In animal studies, continuously monitor cardiovascular parameters and attempt to reverse this compound's effects with cholinergic agonists.
Effects on smooth muscle contraction or relaxation. M3 muscarinic receptors are key regulators of smooth muscle tone in various organs (e.g., airways, bladder, GI tract).1. Tissue Contractility Studies: Use isolated smooth muscle strips to measure the contractile response to cholinergic agonists in the presence of increasing concentrations of this compound.2. Calcium Imaging: Monitor intracellular calcium levels in smooth muscle cells to determine if this compound blocks agonist-induced calcium release.

Experimental Protocols

Radioligand Binding Assay for Muscarinic/Nicotinic Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for muscarinic or nicotinic receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-NMS for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Wash buffer (ice-cold).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues known to express the target receptor. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + radioligand + assay buffer.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a known unlabeled ligand (e.g., atropine (B194438) for muscarinic, nicotine (B1678760) for nicotinic).

    • Competition: Membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Visualizing Off-Target Signaling Pathways

The following diagrams illustrate the potential impact of this compound on key signaling pathways.

muscarinic_signaling cluster_M1_M3_M5 M1/M3/M5 Receptor Pathway cluster_M2_M4 M2/M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M2_M4 M2/M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Gi->GIRK cAMP cAMP AC->cAMP This compound This compound This compound->M1_M3_M5 This compound->M2_M4

Caption: this compound's antagonism of muscarinic receptor subtypes.

nicotinic_signaling cluster_nicotinic Nicotinic Receptor Pathway nAChR Nicotinic ACh Receptor (Ion Channel) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Effects (e.g., Neurotransmitter Release) Depolarization->Downstream This compound This compound This compound->nAChR Acetylcholine Acetylcholine Acetylcholine->nAChR

Caption: this compound's blockade of nicotinic acetylcholine receptors.

troubleshooting_workflow Start Unexpected Experimental Result with this compound Check_Receptor Does the experimental model express cholinergic receptors? Start->Check_Receptor Dose_Response Perform Dose-Response Curve for this compound Check_Receptor->Dose_Response Yes Conclusion_Other Result is likely due to another experimental variable. Check_Receptor->Conclusion_Other No Competitive_Antagonism Test for reversal with cholinergic agonists Dose_Response->Competitive_Antagonism Control_Compound Compare with a different anticholinergic compound Competitive_Antagonism->Control_Compound Conclusion_Off_Target Result is likely due to This compound's off-target anticholinergic effects. Control_Compound->Conclusion_Off_Target

Caption: A logical workflow for troubleshooting unexpected results.

Navigating Isoaminile Dosage for In Vivo Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of Isoaminile in preclinical in vivo studies. Due to the limited availability of recent, specific preclinical data for this compound, this guide offers a framework based on its known pharmacological class—antitussive with anticholinergic properties—and data from analogous compounds. Researchers are strongly advised to use this information as a starting point for their own dose-range finding studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is primarily known as an antitussive, or cough suppressant.[1] Its mechanism of action is attributed to its anticholinergic properties, meaning it blocks the action of acetylcholine (B1216132). Specifically, it has been shown to act as an inhibitor of both muscarinic and nicotinic ganglionic receptors.[2] By blocking these receptors, this compound can help to suppress the cough reflex.

Q2: What are the potential target signaling pathways of this compound?

A2: As an anticholinergic agent, this compound's primary targets are muscarinic and nicotinic acetylcholine receptors.[2] Blockade of these receptors in the peripheral and central nervous systems can interrupt the signaling cascade responsible for initiating a cough. The simplified signaling pathways are illustrated in the diagrams below.

Q3: Are there any known toxicity concerns with this compound?

A3: There are reports of acute intoxication in humans following high-dose intravenous administration.[3] A notable finding from these cases is a slight release of cyanide in vivo at very high doses, a factor to consider in dose-escalation studies.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Lack of Efficacy (No reduction in cough frequency) - Insufficient Dosage: The dose may be below the therapeutic threshold for the animal model. - Inappropriate Vehicle: Poor solubility or stability of this compound in the chosen vehicle can lead to inconsistent dosing. - Timing of Administration: The drug may not have reached peak plasma concentration at the time of the tussive challenge.- Dose Escalation: Conduct a dose-response study with incremental increases in dosage. - Vehicle Optimization: Test alternative vehicles for improved solubility and stability. Common vehicles for oral administration include water, corn oil, or carboxymethyl cellulose (B213188). For subcutaneous administration, sterile saline or specific buffers may be appropriate. - Pharmacokinetic Profiling: If possible, perform a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax).
Adverse Effects Observed (e.g., sedation, ataxia, respiratory distress) - Excessive Dosage: The administered dose is likely exceeding the maximum tolerated dose (MTD). - Animal Strain Sensitivity: Certain strains of mice or rats may be more sensitive to the anticholinergic effects of this compound. - Route of Administration: Intravenous administration can lead to rapid peak concentrations and increased risk of toxicity.- Dose Reduction: Immediately lower the dose to a previously tolerated level or to the lower end of the proposed starting range. - Refine Dose-Response Curve: Perform a more detailed dose-response study with smaller dose increments to identify a narrower therapeutic window. - Consider Alternative Route: If using intravenous administration, consider switching to oral or subcutaneous routes to slow absorption and reduce peak plasma concentrations.
High Variability in Experimental Results - Inconsistent Dosing Technique: Variations in the volume or concentration of the administered drug. - Biological Variability: Natural physiological differences between individual animals. - Inconsistent Tussive Challenge: Variations in the concentration or duration of the stimulus used to induce coughing (e.g., citric acid aerosol).- Standardize Protocols: Ensure all personnel are trained on and adhere to standardized protocols for drug preparation and administration. - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. - Calibrate Equipment: Regularly calibrate nebulizers or other equipment used for the tussive challenge to ensure consistent delivery.

Data Presentation: Dosage and Toxicity of Analogous Antitussives

Due to the lack of specific preclinical LD50 and effective dose data for this compound, the following tables provide information on other centrally acting antitussives. This data is intended to serve as a reference for designing initial dose-finding studies for this compound.

Table 1: Acute Toxicity (LD50) of Selected Antitussives in Rodents

Compound Animal Model Route of Administration LD50 (mg/kg)
Thymoquinone MouseIntraperitoneal104.7
Oral870.9
RatIntraperitoneal57.5
Oral794.3
Glyphosate Isopropylamine Salt Rat (Female)Oral7444.26 - 7878.50
Rat (Male)Oral7203.58 - 7397.25

This data is provided for comparative purposes only and does not represent the toxicity profile of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a solution or suspension of this compound for oral gavage in rodents.

Materials:

  • This compound (as cyclamate salt or other form)

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose, corn oil)

  • Mortar and pestle (if starting with solid form)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • pH meter (if using an aqueous vehicle)

  • Analytical balance

Methodology:

  • Vehicle Selection: The choice of vehicle will depend on the solubility of the specific salt form of this compound used. Preliminary solubility tests are recommended. For many compounds, a suspension in 0.5% carboxymethyl cellulose is a suitable starting point.

  • Calculation: Determine the required concentration of the dosing solution based on the highest desired dose and the standard dosing volume for the animal model (e.g., 10 mL/kg for rats).

  • Preparation of Aqueous Suspension (Example with 0.5% CMC): a. Weigh the required amount of carboxymethyl cellulose and slowly add it to the required volume of distilled water while stirring continuously with a magnetic stirrer to avoid clumping. b. Once the carboxymethyl cellulose is fully dissolved, weigh the required amount of this compound. c. If necessary, finely grind the this compound using a mortar and pestle. d. Slowly add the powdered this compound to the stirring carboxymethyl cellulose solution. e. Continue stirring until a homogenous suspension is achieved. f. Check the pH of the suspension and adjust if necessary, keeping in mind the stability of the compound.

  • Preparation of Oil-based Solution: a. If this compound is found to be soluble in an oil such as corn oil, weigh the required amount of the compound. b. Add it to the calculated volume of corn oil in a volumetric flask. c. Mix thoroughly using a magnetic stirrer until fully dissolved. Gentle warming may be required for some compounds but should be done with caution to avoid degradation.

  • Storage: Store the prepared solution or suspension according to the stability information of this compound, typically protected from light and refrigerated. Ensure the preparation is brought to room temperature and thoroughly mixed before each administration.

Protocol 2: Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To assess the antitussive effect of this compound by measuring the reduction in coughs induced by citric acid aerosol.

Materials:

  • Guinea pigs (e.g., Dunkin-Hartley)

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (e.g., 0.3 M in sterile saline)

  • Prepared this compound dosing solution

  • Positive control (e.g., codeine)

  • Vehicle control

Methodology:

  • Acclimatization: Acclimate the animals to the plethysmograph chambers for a defined period on several days leading up to the experiment.

  • Dosing: a. Divide the animals into experimental groups (vehicle control, positive control, and different dose levels of this compound). b. Administer the respective treatments (e.g., via oral gavage) at a predetermined time before the citric acid challenge (e.g., 60 minutes).

  • Cough Induction and Measurement: a. Place each animal individually into the plethysmograph chamber. b. Allow a short adaptation period. c. Expose the animal to an aerosol of the citric acid solution generated by the nebulizer for a fixed duration (e.g., 5 minutes). d. Record the respiratory waveforms during the exposure and for a defined period afterward. e. Analyze the recordings to identify and count the number of coughs, which have a characteristic explosive sound and associated pressure change in the plethysmograph.

  • Data Analysis: a. Compare the mean number of coughs in the this compound-treated groups to the vehicle control group. b. Calculate the percentage of cough inhibition for each dose of this compound. c. Compare the efficacy of this compound to the positive control. d. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep This compound Formulation (Vehicle Selection & Preparation) dosing Animal Dosing (Oral, IV, or SC) prep->dosing challenge Tussive Challenge (e.g., Citric Acid Aerosol) dosing->challenge measurement Cough Measurement (Plethysmography) challenge->measurement analysis Data Analysis (% Inhibition, Statistical Tests) measurement->analysis

Experimental Workflow for In Vivo Antitussive Studies.

signaling_pathway cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System (Brainstem) irritant Airway Irritant (e.g., Citric Acid) afferent Vagal Afferent Nerves irritant->afferent Stimulates nts Nucleus Tractus Solitarius (NTS) afferent->nts Signal to CNS ganglion Airway Ganglion ach_release_p Acetylcholine Release ganglion->ach_release_p nicotinic_r_p Nicotinic Receptor ach_release_p->nicotinic_r_p muscarinic_r_p Muscarinic Receptor (e.g., on smooth muscle) ach_release_p->muscarinic_r_p bronchoconstriction Bronchoconstriction & Mucus Secretion muscarinic_r_p->bronchoconstriction cough_center Cough Center nts->cough_center Activates efferent Efferent Nerves cough_center->efferent Signal to Muscles efferent->ganglion Activates This compound This compound This compound->nicotinic_r_p Blocks This compound->muscarinic_r_p Blocks

Anticholinergic Mechanism in Cough Suppression.

References

Isoaminile solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Isoaminile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO)[1]. While comprehensive quantitative data in other solvents is limited, the following table summarizes the available qualitative solubility information.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
WaterInformation not available
EthanolInformation not available

Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Q2: How should I prepare a stock solution of this compound?

A2: Preparing a stock solution of this compound, particularly for cell-based assays or other aqueous systems, requires careful attention to avoid precipitation. A general protocol is provided in the Experimental Protocols section. It is recommended to start with a high-concentration stock in DMSO and then dilute it to the final working concentration.

Q3: My this compound solution is cloudy or has formed a precipitate. What should I do?

A3: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the current solvent or that the compound has "crashed out" upon dilution into an aqueous medium. Refer to the Troubleshooting Guide for detailed steps on how to address this issue. It is not recommended to use a solution with precipitate, as the actual concentration of the dissolved compound will be unknown.

Q4: How should I store this compound solutions?

A4: For short-term storage (days to weeks), this compound solutions in DMSO should be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store them at -20°C[1]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Protocol for Preparing an this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, which can be adapted based on the required final concentration and experimental system.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the Desired Stock Concentration: Calculate the mass of this compound required to achieve the desired stock concentration in a specific volume of DMSO.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious of potential compound degradation.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate. The solution should be clear.

  • Storage: Store the stock solution as recommended in the FAQs.

Troubleshooting Guide

Issue: Precipitation of this compound in Solution

Precipitation can occur when preparing stock solutions or when diluting them into aqueous buffers or cell culture media. The following workflow can help troubleshoot this issue.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock. Consider gentle warming or sonication. check_stock->re_dissolve No check_dilution Did precipitation occur upon dilution into aqueous media? check_stock->check_dilution Yes re_dissolve->check_stock lower_conc Lower the final concentration. check_dilution->lower_conc Yes end_ok Solution is clear. Proceed with experiment. check_dilution->end_ok No slow_addition Add stock solution dropwise while vortexing the aqueous media. lower_conc->slow_addition pre_warm Pre-warm the aqueous media to 37°C. slow_addition->pre_warm pre_warm->end_ok end_fail Precipitation persists. Consider alternative solvent or formulation. pre_warm->end_fail

Troubleshooting workflow for this compound precipitation.

Signaling Pathways and Experimental Workflows

As of the current literature, specific signaling pathways directly modulated by this compound have not been extensively characterized. The primary application of this compound is as an antitussive (cough suppressant)[2]. The following diagram illustrates a general experimental workflow for preparing and using an this compound solution in a typical in vitro experiment.

G start Start Experiment weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make concentrated stock solution weigh->dissolve store Store stock solution at -20°C (aliquoted) dissolve->store dilute Dilute stock solution into pre-warmed aqueous media store->dilute For each experiment treat Treat cells/system with final this compound solution dilute->treat incubate Incubate for desired time treat->incubate analyze Analyze experimental outcome incubate->analyze end End analyze->end

General experimental workflow for using this compound.

References

Technical Support Center: Isoaminile Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of Isoaminile solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound solutions?

A1: For optimal long-term stability, it is recommended to store this compound solutions protected from light at refrigerated temperatures (2-8°C).[1][2] Freezing (-20°C) may also be a suitable option for extended storage, although freeze-thaw cycles should be avoided.[3] Always refer to the specific product datasheet for manufacturer recommendations.

Q2: My this compound solution has developed a slight yellow tint. Can I still use it?

A2: A change in color, such as the appearance of a yellow tint, often indicates chemical degradation.[2] It is strongly advised not to use a discolored solution as the purity and potency of the this compound may be compromised. The color change could be due to the formation of degradation products, which might interfere with your experiments or have unintended biological effects. We recommend preparing a fresh solution.

Q3: I left my this compound solution on the benchtop at room temperature for a whole day. Is it still viable?

A3: Exposure to ambient room temperature, especially for an extended period, can accelerate the degradation of this compound in solution.[1][4] The extent of degradation depends on the solvent, concentration, and exposure to light. While it might still be usable for non-critical applications, for sensitive quantitative experiments, it is highly recommended to use a freshly prepared solution or one that has been stored under recommended conditions to ensure accurate and reproducible results.

Q4: What are the common degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups are susceptible to hydrolysis and oxidation.[2][4] The nitrile group in this compound could potentially hydrolyze to a carboxylic acid or amide, especially at non-neutral pH. The tertiary amine is susceptible to oxidation. The presence of light can also induce photolytic degradation.[1][5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected or inconsistent experimental results Degradation of this compound solution leading to lower effective concentration.1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on the new solution (e.g., using HPLC). 3. Repeat the experiment with the fresh solution.
Precipitate forms in the solution upon storage Poor solubility of this compound in the chosen solvent at storage temperature or pH shift.1. Ensure the solvent system is appropriate for the desired concentration. 2. Check the pH of the solution and adjust if necessary with a suitable buffer system. 3. If storing at low temperatures, confirm the solubility of this compound at that temperature.
Visible microbial growth in the solution Contamination during preparation or handling.1. Discard the contaminated solution immediately. 2. Prepare a new solution using sterile techniques and solvents. 3. Consider filtering the solution through a 0.22 µm filter for sterile applications.

Experimental Protocols

Protocol for Long-Term Stability Testing of this compound Solutions

This protocol outlines a general procedure for assessing the long-term stability of this compound solutions.

1. Materials and Equipment:

  • This compound reference standard

  • High-purity solvents (e.g., water, ethanol, DMSO)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Stability chambers or incubators set to desired temperature and humidity conditions

  • Light-protective (amber) and clear vials

2. Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Divide the stock solution into aliquots in both amber and clear vials to assess photostability.

3. Storage Conditions:

  • Store the aliquots under various conditions to be tested. A typical stability study may include:

    • Refrigerated: 2-8°C

    • Room Temperature: 20-25°C

    • Accelerated: 40°C with 75% relative humidity[6]

    • Photostability: Exposure to light at room temperature[5]

4. Testing Schedule:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

5. Analytical Method:

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound and detect any degradation products.[6][7]

  • The method should be validated for specificity, linearity, accuracy, and precision.

6. Data Analysis:

  • Quantify the amount of this compound remaining at each time point.

  • Calculate the percentage of degradation.

  • Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.

  • Assess changes in physical properties such as color, clarity, and pH.

Hypothetical Stability Data for this compound (1 mg/mL in Aqueous Buffer, pH 7.4)
Storage ConditionTime Point% this compound RemainingAppearance
2-8°C (Protected from Light) 0 months100%Clear, colorless
6 months98.5%Clear, colorless
12 months97.2%Clear, colorless
24 months95.1%Clear, colorless
20-25°C (Protected from Light) 0 months100%Clear, colorless
6 months92.3%Clear, colorless
12 months85.1%Faint yellow tint
24 months72.4%Yellow tint
20-25°C (Exposed to Light) 0 months100%Clear, colorless
6 months81.7%Yellow tint
12 months65.9%Yellow tint
24 months48.2%Brownish-yellow

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare this compound Solution aliquot Aliquot into Vials (Amber & Clear) prep->aliquot store Store under Varied Conditions (Temp, Light) aliquot->store test Test at Time Points (0, 1, 3, 6, 12 months) store->test analyze Analyze via HPLC (Assay, Impurities) test->analyze data Evaluate Data & Determine Shelf-Life analyze->data cluster_troubleshooting Troubleshooting Decision Tree start Inconsistent Experimental Results? check_solution Check Solution Appearance (Color, Precipitate) start->check_solution is_discolored Discolored or Precipitate? check_solution->is_discolored prepare_fresh Prepare Fresh Solution is_discolored->prepare_fresh Yes check_storage Review Storage Conditions is_discolored->check_storage No retest Retest with Fresh Solution prepare_fresh->retest is_improper Improper Storage? check_storage->is_improper is_improper->prepare_fresh Yes use_fresh Use Freshly Prepared Solution is_improper->use_fresh No use_fresh->retest cluster_pathway Hypothetical Degradation Pathways of this compound This compound This compound hydrolysis Hydrolysis Product (Carboxylic Acid/Amide) This compound->hydrolysis H₂O / pH oxidation Oxidation Product (N-oxide) This compound->oxidation O₂ photodegradation Photolytic Degradants This compound->photodegradation Light (hν)

References

Navigating Experimental Variability with Isoaminile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when working with isoaminile. This compound is a centrally acting antitussive (cough suppressant) with a complex pharmacological profile, exhibiting anticholinergic properties through its antagonism of both muscarinic and nicotinic receptors.[1] This dual mechanism of action can be a source of variability in experimental results. This guide offers detailed methodologies for key experiments, clearly structured data for comparison, and visualizations of relevant signaling pathways and workflows to help researchers achieve more consistent and reliable outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?

A1: Variability in IC50 values is a common challenge in pharmacological studies and can arise from several factors:

  • Cell Line and Passage Number: Different cell lines express varying levels of muscarinic and nicotinic receptors. Even within the same cell line, receptor expression can change with increasing passage number. It is crucial to use a consistent and low passage number for your experiments.

  • Compound Stability and Storage: this compound, like many small molecules, can degrade over time. Improper storage of stock solutions (e.g., exposure to light, repeated freeze-thaw cycles) can lead to a decrease in the effective concentration of the active compound. Always prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Experimental Conditions: Minor variations in experimental parameters can have a significant impact on results. These include:

    • Incubation Time: Ensure consistent incubation times with this compound across all experiments.

    • Temperature and pH: Maintain stable temperature and pH of buffers and media, as these can affect both the compound's stability and the biological system's response.

    • Serum Concentration: Components in serum can bind to the test compound, reducing its free concentration. Use a consistent serum percentage in your cell culture media.

  • Assay-Specific Factors: The choice of assay and its specific parameters can influence the outcome. For instance, in radioligand binding assays, high non-specific binding can obscure results. In functional assays, the specific signaling pathway being measured can affect the apparent potency of the compound.

Troubleshooting Workflow for IC50 Variability

start High IC50 Variability Observed check_cells Verify Cell Line and Passage Number start->check_cells check_compound Assess Compound Stability and Handling start->check_compound check_conditions Standardize Experimental Conditions start->check_conditions check_assay Review Assay Parameters start->check_assay consistent_cells Use Consistent, Low Passage Cells check_cells->consistent_cells fresh_compound Prepare Fresh Dilutions check_compound->fresh_compound stable_conditions Maintain Consistent Temp, pH, Incubation check_conditions->stable_conditions optimize_assay Optimize Assay (e.g., reduce non-specific binding) check_assay->optimize_assay

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: Our patch-clamp recordings of this compound's effect on ion channels are inconsistent. What could be wrong?

A2: Patch-clamp electrophysiology is a sensitive technique prone to variability. Common sources of error include:

  • Seal Quality: A stable, high-resistance "giga-seal" is critical for high-quality recordings. An unstable seal can lead to noisy data and inaccurate measurements of ion channel activity.

  • Pipette and Solution Integrity: Clogged or improperly fire-polished pipettes can affect seal formation and recording stability. Ensure your intracellular and extracellular solutions are fresh, correctly formulated, and filtered.

  • Cell Health: Only healthy, viable cells will provide reliable and reproducible data. Use cells from a healthy culture and ensure proper perfusion during the experiment.

  • Voltage-Clamp Errors: In whole-cell configuration, series resistance can lead to errors in the commanded membrane potential, affecting the activation and inactivation of voltage-gated ion channels. Always compensate for series resistance.

  • Drug Application: Inconsistent application of this compound, such as variations in flow rate or concentration, will lead to variable results. Ensure your perfusion system is working correctly and delivers the compound at a consistent rate.

Q3: We are seeing unexpected or off-target effects in our experiments with this compound. How can we investigate this?

A3: this compound's anticholinergic activity at both muscarinic and nicotinic receptors can lead to a range of effects that may be considered "off-target" depending on your primary research question.

  • Receptor Subtype Expression: The specific subtypes of muscarinic and nicotinic receptors expressed in your experimental system will determine the observed effects. Characterize the receptor expression profile of your cells or tissue.

  • Use of Selective Antagonists: To dissect the contribution of different receptor systems, use selective antagonists for muscarinic and nicotinic receptor subtypes in control experiments. This will help to isolate the effects mediated by your target of interest.

  • Dose-Response Curves: Generate full dose-response curves to identify potential biphasic effects, which can occur with compounds that interact with multiple receptor types.

Quantitative Data on Anticholinergic Compound Variability

While specific comparative data for this compound is limited in the public domain, the following tables illustrate the typical range of IC50 values observed for other anticholinergic compounds at muscarinic and nicotinic receptors. This data highlights the importance of consistent experimental conditions and the inherent variability that can be expected.

Table 1: IC50 Values of Various Compounds at Muscarinic Receptors

CompoundReceptor SubtypeCell Line/TissueIC50 (nM)Reference
AtropineM2Rabbit Aorta Smooth Muscle55 ± 4.3[2]
PirenzepineM1Rabbit Aorta Smooth Muscle1500 ± 10[2]
ScopolamineM2Rabbit Aorta Endothelial Cells55.3 ± 4.3[2]
AtropineM3Rabbit Aorta Endothelial Cells63200 ± 5200[2]

Table 2: IC50 Values of Various Compounds at Nicotinic Receptors

CompoundReceptor SubtypeCell/Tissue PreparationIC50 (nM)Reference
(-)-Nicotine-Human Brain Membranes0.51[3]
Acetylcholine (B1216132)-Human Brain Membranes12.6[3]
(+)-Nicotine-Human Brain Membranes19.9[3]
d-Tubocurarineα4β2Xenopus laevis oocytes (9:1 α:β ratio)200[4]
d-Tubocurarineα4β2Xenopus laevis oocytes (1:9 α:β ratio)2000[4]

Key Experimental Protocols

Protocol 1: In Vitro Antitussive Assay Using Guinea Pig Tracheal Muscle

This protocol is adapted from established methods for evaluating the relaxant effect of antitussive agents on pre-contracted tracheal smooth muscle.[5][6][7][8]

1. Tissue Preparation:

  • Humanely euthanize a male Dunkin-Hartley guinea pig (250-350g).
  • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1).
  • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

2. Organ Bath Setup:

  • Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
  • Connect the upper hook to an isometric force transducer to record changes in muscle tension.
  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.

3. Experimental Procedure:

  • Induce a sustained contraction of the tracheal rings with a submaximal concentration of a contractile agent (e.g., histamine (B1213489) at 10 µM or acetylcholine at 1 µM).
  • Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
  • Record the relaxation response at each concentration.
  • Express the relaxation as a percentage of the pre-induced contraction.

4. Data Analysis:

  • Construct a concentration-response curve for this compound.
  • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: General Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

1. Cell Seeding:

  • Plate your chosen cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in your cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Visualizations

This compound's primary mechanism of action involves the blockade of acetylcholine signaling at both muscarinic (G-protein coupled) and nicotinic (ionotropic) receptors.

Acetylcholine Signaling at Muscarinic Receptors

Acetylcholine binding to muscarinic receptors (M1, M3, M5) typically activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Conversely, acetylcholine binding to M2 and M4 receptors activates the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound, as an antagonist, would block these downstream signaling events.

cluster_membrane Cell Membrane ACh Acetylcholine M_receptor Muscarinic Receptor (M1/M3/M5) ACh->M_receptor Binds This compound This compound This compound->M_receptor Blocks Gq Gq/11 M_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates

Caption: Antagonism of the M1/M3/M5 muscarinic receptor signaling pathway by this compound.

Acetylcholine Signaling at Nicotinic Receptors

Nicotinic receptors are ligand-gated ion channels.[9] When acetylcholine binds to the receptor, it causes a conformational change that opens the channel, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+).[9] This influx leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction. This compound blocks this ion flow by binding to the receptor and preventing channel opening.

cluster_membrane Cell Membrane ACh Acetylcholine N_receptor Nicotinic Receptor (Ion Channel) ACh->N_receptor Binds This compound This compound This compound->N_receptor Blocks Na_ion Na⁺ N_receptor->Na_ion Influx Ca_ion Ca²⁺ N_receptor->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization

Caption: Antagonism of the nicotinic acetylcholine receptor signaling pathway by this compound.

References

Technical Support Center: Mitigating Isoaminile-Induced Side Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isoaminile in their experimental models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential side effects of this compound administration in animal models?

A1: Based on its pharmacological profile, this compound is expected to induce side effects primarily related to its anticholinergic (antimuscarinic) properties. At high doses, there is also a potential for side effects associated with the release of cyanide.[1]

Q2: What are the typical signs of anticholinergic toxicity to watch for in rodent models?

A2: In rodent models, anticholinergic toxicity can manifest as a range of observable signs. Centrally, you may observe altered mental status, agitation, and delirium.[2] Peripherally, common signs include dry mucous membranes, flushing, mydriasis (dilated pupils), fever, tachycardia, and decreased bowel sounds.[2][3][4]

Q3: What are the signs of cyanide toxicity in rodent models?

A3: Acute cyanide poisoning in rodents leads to rapid onset of symptoms. These can include dyspnea (difficulty breathing), convulsions, tremors, seizures, and can be fatal.[5] You may also observe a rapid decrease in blood pH and an increase in serum lactate (B86563) concentration.[6]

Q4: Are there any known antidotes for this compound-induced side effects?

A4: While there are no specific antidotes studied for this compound, side effects can be managed based on their nature. For anticholinergic effects, a cholinesterase inhibitor like physostigmine (B191203) may be considered. For cyanide toxicity, standard antidotes such as sodium thiosulfate (B1220275) and hydroxocobalamin (B81358) are used.

Troubleshooting Guide

Issue 1: Animal exhibits signs of severe agitation, confusion, and hyperactivity after this compound administration.
  • Possible Cause: Central anticholinergic toxicity.

  • Troubleshooting Steps:

    • Confirm Symptoms: Carefully observe the animal for other signs of anticholinergic toxicity, such as mydriasis, dry mouth, and tachycardia.

    • Reduce Dosage: In subsequent experiments, consider reducing the dose of this compound to determine a dose that achieves the desired effect without severe central nervous system (CNS) side effects.

    • Administer Antidote (with caution): In severe cases, administration of a centrally-acting cholinesterase inhibitor like physostigmine can be considered to reverse the central anticholinergic effects. This should be done cautiously and with appropriate dose-finding studies.

Issue 2: Animal shows signs of respiratory distress, seizures, and becomes lethargic shortly after high-dose this compound administration.
  • Possible Cause: Acute cyanide toxicity due to the metabolism of this compound at high concentrations.[1]

  • Troubleshooting Steps:

    • Immediate Supportive Care: Ensure the animal has adequate oxygenation.

    • Administer Cyanide Antidote: Administer a cyanide antidote such as sodium thiosulfate or hydroxocobalamin. The choice of antidote and dosage will depend on the animal model and experimental protocol.

    • Dose Adjustment: For future experiments, it is critical to re-evaluate the dosage of this compound to avoid reaching levels that may lead to significant cyanide release.

Issue 3: Inconsistent or unexpected behavioral results in neuropharmacological studies.
  • Possible Cause: Undocumented anticholinergic effects of this compound may be interfering with the behavioral paradigms.

  • Troubleshooting Steps:

    • Control for Anticholinergic Effects: Include a control group treated with a known anticholinergic agent (e.g., scopolamine) to compare and differentiate the behavioral effects.

    • Dose-Response Curve: Establish a dose-response curve for this compound's effects on the specific behavioral test to identify a therapeutic window where the desired effects are observed without confounding anticholinergic-driven behaviors.

    • Alternative Behavioral Tests: Consider using behavioral tests that are less sensitive to cholinergic modulation.

Data Presentation

Table 1: Observable Signs of Anticholinergic and Cyanide Toxicity in Rodents

ParameterAnticholinergic Toxicity SignsCyanide Toxicity Signs
General Hyperthermia, flushed and dry skin[4][7]Lethargy, rapid death[5][8]
CNS Agitation, delirium, hallucinations, seizures[4][7]Convulsions, tremors, seizures[5]
Cardiovascular Tachycardia[4]Bradycardia, hypotension[9]
Respiratory Increased respiratory rate (initially)[10]Dyspnea (difficulty breathing), gasping[8]
Ocular Mydriasis (dilated pupils), blurred vision[4]N/A
Gastrointestinal Decreased bowel sounds, dry mouth[3]N/A
Urogenital Urinary retention[3]N/A

Table 2: Example Mitigation Strategies and Antidote Dosages for Rodent Models

Toxicity TypeMitigation Strategy/AntidoteAnimal ModelExample DosageReference
Anticholinergic PhysostigminePediatric0.02 mg/kg (IV or IM)[11]
Anticholinergic PhysostigmineAdult1 mg slowly over 5 minutes (IV)[12]
Cyanide Sodium ThiosulfateMouse300 mg/kg (IM)[13]
Cyanide Sodium ThiosulfatePediatric400 mg/kg[14]
Cyanide HydroxocobalaminRat25-50 mg/kg (IV)[15][16]
Cyanide HydroxocobalaminHuman (for reference)70 mg/kg (IV infusion)[17]

Note: These are example dosages from studies with other agents and should be adapted and validated for specific experimental conditions with this compound.

Experimental Protocols

Protocol 1: Assessment of Anticholinergic-Like Behavioral Deficits (Adapted from Scopolamine-Induced Amnesia Models)
  • Animals: Male Wistar rats (180 ± 20g) or Swiss albino mice (20-30g).[18][19]

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days before the experiment.[18]

  • Drug Administration:

    • Administer this compound at various doses intraperitoneally (i.p.) or orally (p.o.).

    • A control group should receive the vehicle.

    • A positive control group can be administered with scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) to induce anticholinergic effects.[19][20]

  • Behavioral Testing: 30-60 minutes after drug administration, subject the animals to behavioral tests sensitive to cholinergic function, such as:

    • Y-maze or T-maze: To assess spatial working memory.[19][20]

    • Morris Water Maze: To evaluate spatial learning and memory.[18]

    • Passive Avoidance Test: To assess fear-motivated memory.

  • Data Analysis: Record parameters such as latency to enter the dark compartment (passive avoidance), time spent in the target quadrant (Morris water maze), and percentage of spontaneous alternations (Y-maze). Analyze the data using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Monitoring and Mitigation of Potential Cyanide Toxicity
  • Animals: CD-1 mice or Sprague-Dawley rats.

  • Cardiovascular Monitoring: For detailed cardiovascular assessment, use telemetry to monitor electrocardiogram (ECG), heart rate, and blood pressure in conscious, unrestrained animals.[21][22]

  • This compound Administration: Administer a high dose of this compound (dose to be determined by dose-ranging studies) via the intended experimental route.

  • Observation: Continuously monitor the animals for clinical signs of cyanide toxicity (see Table 1).

  • Antidote Administration:

    • At the first sign of severe toxicity, administer an antidote.

    • Sodium Thiosulfate: Administer a pre-determined dose (e.g., 300 mg/kg, i.p. in mice)[13]

    • Hydroxocobalamin: Administer a pre-determined dose (e.g., 50 mg/kg, i.v. in rats)[16]

  • Biochemical Analysis: At the end of the experiment, collect blood samples to measure lactate and cyanide levels to confirm cyanide exposure and the efficacy of the antidote.[6]

  • Data Analysis: Compare survival rates, time to onset of symptoms, and physiological parameters between treated and untreated groups.

Visualizations

Anticholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds to CellularResponse Cellular Response MuscarinicReceptor->CellularResponse Activates This compound This compound This compound->MuscarinicReceptor Antagonizes Block Blockade

Caption: this compound's anticholinergic effect via muscarinic receptor blockade.

Cyanide_Toxicity_Pathway cluster_metabolism This compound Metabolism cluster_mitochondria Mitochondrial Respiration This compound High-Dose This compound Cyanide Cyanide (CN-) This compound->Cyanide Metabolic Release CytochromeOxidase Cytochrome c Oxidase Cyanide->CytochromeOxidase Inhibits ATP_Production ATP Production CytochromeOxidase->ATP_Production Enables Block Inhibition CellularHypoxia Cellular Hypoxia Block->CellularHypoxia Leads to

Caption: Potential pathway of this compound-induced cyanide toxicity.

Troubleshooting_Workflow Start Animal Exhibits Adverse Effects Observe Observe and Categorize Symptoms Start->Observe Anticholinergic Anticholinergic Signs: Agitation, Mydriasis, Tachycardia Observe->Anticholinergic CNS Excitation & Peripheral Signs Cyanide Cyanide Toxicity Signs: Respiratory Distress, Seizures Observe->Cyanide Acute, Severe Systemic Effects Mitigate_AC Mitigation: - Reduce Dose - Consider Physostigmine Anticholinergic->Mitigate_AC Mitigate_CN Mitigation: - Supportive Care - Administer Antidote (Thiosulfate/Hydroxocobalamin) Cyanide->Mitigate_CN Reassess Re-evaluate Protocol and Dosage Mitigate_AC->Reassess Mitigate_CN->Reassess

Caption: Troubleshooting workflow for this compound-induced side effects.

References

Technical Support Center: Isoaminile Formulation for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on isoaminile formulations to enhance bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for oral delivery?

Q2: Which formulation strategies are most promising for enhancing the bioavailability of poorly soluble drugs like this compound?

A2: Several strategies can be employed to improve the oral bioavailability of poorly soluble compounds.[1][2][5] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[5][6]

    • Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can improve its solubility and dissolution.[6]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.[7]

  • Complexation:

    • Cyclodextrins: These can form inclusion complexes with guest molecules like this compound, increasing their solubility in water.[2][8]

Q3: What in vitro screening models are recommended for evaluating different this compound formulations?

A3: A tiered approach to in vitro screening is often most effective.

  • Solubility Studies: Initial assessment of this compound solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) is crucial.

  • Dissolution Testing: This assesses the rate and extent to which this compound is released from its formulation. A standard USP apparatus 2 (paddle) can be used.[9]

  • Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive permeability.[9][10]

    • Caco-2 Cell Monolayers: This model mimics the human intestinal epithelium and can be used to study both passive and active transport mechanisms, as well as the effect of excipients on permeability.[10]

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Profiles

Possible Causes:

  • Poor wettability of this compound powder: The drug may be hydrophobic, preventing efficient contact with the dissolution medium.

  • Drug recrystallization: The amorphous form of this compound in a solid dispersion may be converting back to a less soluble crystalline form.

  • Inadequate formulation composition: The chosen excipients may not be effectively enhancing solubility.

Troubleshooting Steps:

  • Incorporate a surfactant: Add a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) to the dissolution medium to improve wetting.

  • Characterize the solid state: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for recrystallization in solid dispersion formulations.

  • Optimize the formulation:

    • Solid Dispersions: Screen different polymers and drug-to-polymer ratios.

    • Lipid-Based Formulations: Adjust the ratio of oil, surfactant, and cosolvent.

Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability

Possible Causes:

  • Gastrointestinal (GI) tract factors not captured in vitro: pH variations, intestinal motility, and food effects can significantly impact in vivo performance.

  • Presystemic metabolism: this compound may be metabolized in the gut wall or liver before reaching systemic circulation.[4]

  • Efflux transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium may be pumping this compound back into the GI lumen.

Troubleshooting Steps:

  • Use biorelevant dissolution media: Employ media that simulate fasted and fed states in the stomach and intestine (e.g., FaSSIF, FeSSIF).

  • Investigate metabolism: Conduct in vitro studies with liver microsomes or S9 fractions to assess the metabolic stability of this compound.

  • Evaluate transporter interactions: Use Caco-2 cell models to determine if this compound is a substrate for efflux transporters like P-gp.

Issue 3: High Variability in Animal Pharmacokinetic Studies

Possible Causes:

  • Food effects: The presence or absence of food can significantly alter the absorption of some formulations.

  • Inconsistent dosing: Issues with the gavage technique or the physical stability of the dosing formulation.

  • Physiological variability in animals: Differences in gastric emptying time and intestinal transit time between animals.

Troubleshooting Steps:

  • Conduct fasted and fed studies: Evaluate the pharmacokinetic profile in both conditions to understand the impact of food.

  • Ensure formulation homogeneity: For suspensions, ensure adequate mixing before each dose. For solutions, confirm the drug remains dissolved.

  • Increase the number of animals per group: This can help to account for inter-animal variability and improve the statistical power of the study.

Data Presentation

Table 1: Comparison of In Vitro Performance of Different this compound Formulations

Formulation TypeDrug Loading (%)Kinetic Solubility (µg/mL in FaSSIF)Dissolution at 60 min (%)PAMPA Permeability (x 10⁻⁶ cm/s)
Micronized this compound905 ± 115 ± 42.5 ± 0.5
Solid Dispersion (1:4 drug-polymer ratio)2050 ± 885 ± 73.0 ± 0.6
SEDDS10150 ± 20>954.2 ± 0.8

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Micronized this compound150 ± 302.0 ± 0.5800 ± 150100 (Reference)
Solid Dispersion450 ± 901.5 ± 0.52400 ± 400300
SEDDS600 ± 1201.0 ± 0.33600 ± 600450

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (FaSSIF, pH 6.5).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure: a. Place a single dose of the this compound formulation in each vessel. b. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER.

  • Permeability Study: a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. At specified time intervals, take samples from the receiver side and replace with fresh buffer. e. Analyze the concentration of this compound in the receiver samples to determine the apparent permeability coefficient (Papp).

Protocol 3: Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Dosing: a. Fast the rats overnight prior to dosing. b. Administer the this compound formulation via oral gavage at a specified dose.

  • Blood Sampling: a. Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. b. Process the blood to obtain plasma and store at -80 °C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation This compound Formulation Strategies (Solid Dispersion, SEDDS, etc.) solubility Solubility & Dissolution Testing formulation->solubility Characterize permeability Permeability Assay (PAMPA, Caco-2) solubility->permeability Screen pk_study Animal Pharmacokinetic Study permeability->pk_study Select Lead Formulation data_analysis Bioavailability Assessment pk_study->data_analysis Analyze

Caption: Workflow for developing and evaluating this compound formulations.

troubleshooting_logic start Low In Vivo Bioavailability check_dissolution Is In Vitro Dissolution Adequate? start->check_dissolution check_permeability Is Permeability an Issue? check_dissolution->check_permeability Yes improve_formulation Reformulate to Improve Solubility/ Dissolution (e.g., Solid Dispersion) check_dissolution->improve_formulation No check_metabolism Is Presystemic Metabolism a Factor? check_permeability->check_metabolism No add_enhancers Incorporate Permeation Enhancers or P-gp Inhibitors check_permeability->add_enhancers Yes consider_prodrug Consider Prodrug Approach or Inhibit Metabolic Enzymes check_metabolism->consider_prodrug Yes success Improved Bioavailability check_metabolism->success No improve_formulation->check_dissolution add_enhancers->success consider_prodrug->success

References

Technical Support Center: Investigating Potential Isoaminile Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of isoaminile in various cell lines. While there is a notable lack of documented this compound resistance in scientific literature, this guide provides a proactive framework for identifying and addressing potential resistance mechanisms based on established principles of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is primarily classified as an antitussive (cough suppressant) and an anticholinergic agent.[1][2][3] Its mechanism of action is understood to be the competitive inhibition of acetylcholine (B1216132) binding to both muscarinic and nicotinic receptors.[1] This blockage disrupts downstream signaling pathways typically initiated by acetylcholine.

Q2: Has resistance to this compound been reported in cell lines?

Currently, there is a significant scarcity of publicly available research on the use of this compound in cell line-based studies. Consequently, there are no specific documented cases of acquired resistance to this compound in this context.

Q3: What are the potential mechanisms by which cell lines could develop resistance to this compound?

Based on common mechanisms of drug resistance observed for other compounds, potential mechanisms for this compound resistance could include:

  • Alteration of the Target Receptor: Mutations in the muscarinic or nicotinic acetylcholine receptors could prevent this compound from binding effectively.

  • Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, reducing its intracellular concentration.

  • Drug Metabolism: Cells might upregulate metabolic pathways that inactivate this compound.

  • Alterations in Downstream Signaling: Changes in the signaling pathways downstream of the acetylcholine receptors could bypass the inhibitory effect of this compound.

Q4: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?

If you observe a decrease in the expected efficacy of this compound, consider the following:

  • Confirm Compound Integrity: Ensure the age and storage conditions of your this compound stock have not compromised its activity.

  • Cell Line Authentication: Verify the identity and purity of your cell line to rule out contamination or misidentification.

  • Optimize Experimental Conditions: Re-evaluate drug concentration, incubation time, and cell density to ensure they are optimal for your specific cell line.

  • Perform a Dose-Response Curve: Generate a new dose-response curve to accurately determine the current IC50 value and compare it to previous experiments.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over multiple experiments.

This could indicate the development of acquired resistance. The following workflow can help you investigate this possibility.

G cluster_0 Workflow: Investigating Acquired Resistance start Observe Decreased This compound Efficacy confirm_ic50 Confirm IC50 Shift via Dose-Response Assay start->confirm_ic50 culture_split Split Cell Culture: Maintain Drug-Free vs. This compound-Treated Populations confirm_ic50->culture_split characterize_resistant Characterize Resistant Phenotype: - Cross-resistance studies - Efflux pump activity assay - Target receptor sequencing culture_split->characterize_resistant investigate_mechanism Investigate Underlying Mechanism: - Gene expression analysis (efflux pumps) - Western blot for receptor expression - Signaling pathway analysis characterize_resistant->investigate_mechanism reversal_strategy Test Reversal Strategies: - Co-treatment with efflux pump inhibitors - Combination with downstream pathway inhibitors investigate_mechanism->reversal_strategy

Caption: Workflow for investigating acquired resistance to this compound.

Issue 2: High intrinsic resistance to this compound in a new cell line.

Some cell lines may exhibit natural resistance to certain compounds.

G cluster_0 Workflow: Assessing Intrinsic Resistance start High IC50 Value Observed in Initial this compound Screening receptor_expression Assess Acetylcholine Receptor Expression (Muscarinic & Nicotinic) - qPCR - Western Blot - Flow Cytometry start->receptor_expression efflux_pump_activity Measure Basal Efflux Pump Activity (e.g., Rhodamine 123 Assay) start->efflux_pump_activity compare_cell_lines Compare with a Panel of Sensitive Cell Lines receptor_expression->compare_cell_lines efflux_pump_activity->compare_cell_lines pathway_analysis Analyze Basal Activity of Downstream Signaling Pathways compare_cell_lines->pathway_analysis G cluster_0 Postulated Signaling Pathway of this compound as an Anticholinergic Agent acetylcholine Acetylcholine receptor Muscarinic/Nicotinic Receptor acetylcholine->receptor This compound This compound This compound->receptor g_protein G-Protein Activation receptor->g_protein ion_channel Ion Channel Opening receptor->ion_channel downstream Downstream Signaling (e.g., PLC, AC, Ca2+ influx) g_protein->downstream ion_channel->downstream cellular_response Cellular Response downstream->cellular_response

References

Technical Support Center: Optimizing Isoaminile Activity by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for optimal Isoaminile activity in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH range for this compound activity?

While a precise optimal pH for this compound has not been published, its primary site of action as an antitussive is the airway surface liquid. The physiological pH of the airway surface liquid varies, with the upper airways being slightly acidic (around pH 6.6) and the lower airways being closer to neutral (around pH 7.1)[1][2]. Therefore, it is reasonable to hypothesize that this compound is most active within a pH range of 6.5 to 7.5 . Experiments should be designed to test this range.

Q2: How does pH likely affect this compound's activity?

The pH of the experimental medium can influence a drug's activity in several ways:

  • Drug Ionization: Most drugs are weak acids or bases. Their ionization state, which is pH-dependent, affects their ability to cross cell membranes and bind to their target receptors.

  • Receptor Binding: The conformation of the target receptor, in this case, likely muscarinic acetylcholine (B1216132) receptors for the anticholinergic activity of this compound, can be sensitive to pH changes, potentially altering the binding affinity of the drug[3].

  • Drug Stability: Extreme pH values can lead to the degradation of the compound, reducing its effective concentration.

Q3: What is the known mechanism of action for this compound?

This compound is known to have two primary pharmacological actions:

  • Antitussive (Cough Suppressant): It acts centrally on the cough center in the brainstem.

  • Anticholinergic: It exhibits both antimuscarinic and antinicotinic properties, meaning it blocks the action of acetylcholine at muscarinic and nicotinic receptors[4]. The anticholinergic effects are relevant for its action on the airways.

Troubleshooting Guide

This guide addresses common problems encountered when investigating the effect of pH on this compound activity.

Problem Potential Cause Suggested Solution
Low or no this compound activity observed across all pH levels. 1. Degradation of this compound stock solution. 2. Incorrect drug concentration. 3. Issues with the experimental assay itself.1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of the stock solution. 3. Include positive and negative controls in your assay to ensure it is working correctly.
Inconsistent results between replicate experiments. 1. Inaccurate pH measurement and adjustment. 2. Fluctuations in pH during the experiment. 3. Variability in cell culture conditions.1. Calibrate the pH meter before each use. 2. Use a suitable buffering system (e.g., HEPES, MES) to maintain a stable pH. 3. Standardize cell seeding density, incubation time, and other culture parameters.
Precipitation of this compound in the experimental medium. The solubility of this compound may be pH-dependent.1. Visually inspect the medium after adding this compound. 2. Consider using a lower concentration of the drug. 3. If solubility is a persistent issue, a small amount of a biocompatible solvent (e.g., DMSO) may be used, with appropriate vehicle controls.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity in a Cell-Based Assay

This protocol provides a general framework for testing the efficacy of this compound across a range of pH values.

Materials:

  • This compound

  • Appropriate cell line expressing relevant acetylcholine receptors

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Biological buffers (e.g., HEPES, MES)

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Multi-well plates

  • Assay-specific reagents (e.g., for measuring downstream signaling or cell viability)

Methodology:

  • Prepare Buffered Media:

    • Prepare aliquots of your chosen cell culture medium.

    • Add a suitable biological buffer (e.g., 25 mM HEPES) to each aliquot.

    • Adjust the pH of each aliquot to a specific value within your test range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile 1 M HCl or 1 M NaOH.

    • Sterile-filter the pH-adjusted media.

  • Cell Seeding:

    • Seed your cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • On the day of the experiment, replace the existing medium with the pH-adjusted media.

    • Add the desired final concentration of this compound to the appropriate wells. Include vehicle controls for each pH condition.

  • Incubation:

    • Incubate the plates for a predetermined duration based on the specific assay and the expected timeline of the biological response.

  • Activity Measurement:

    • Perform the assay to measure the activity of this compound. This could be, for example, a calcium imaging assay to measure changes in intracellular calcium in response to an acetylcholine challenge, or a cell proliferation assay.

  • Data Analysis:

    • Normalize the data to the vehicle control for each pH condition.

    • Plot the activity of this compound as a function of pH to determine the optimal pH.

Quantitative Data Summary (Hypothetical)

The following table illustrates how to present the results from the experiment described above.

pHThis compound Concentration (µM)Measured Activity (e.g., % inhibition of ACh response)Standard Deviation
6.01045.23.1
6.51068.74.5
7.01085.32.8
7.51072.13.9
8.01050.94.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Buffered Media at Different pH prep_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with this compound at Each pH prep_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate measure_activity Measure Biological Activity incubate->measure_activity analyze_data Analyze and Plot Data measure_activity->analyze_data determine_optimum Determine Optimal pH analyze_data->determine_optimum

Caption: Experimental workflow for determining the optimal pH for this compound activity.

anticholinergic_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound receptor Muscarinic Receptor This compound->receptor Blocks Acetylcholine g_protein G-Protein receptor->g_protein Inhibits Activation effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messenger (e.g., IP3, DAG) effector->second_messenger cellular_response Cellular Response (e.g., ↓ Ca²⁺ release) second_messenger->cellular_response

Caption: Simplified hypothetical signaling pathway for this compound's anticholinergic action.

References

Isoaminile degradation and prevention in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of isoaminile in vitro and strategies for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is an antitussive agent with the chemical name 4-(Dimethylamino)-2-isopropyl-2-phenylvaleronitrile[1][2]. Its structure includes a nitrile group (-C≡N) and a tertiary amine, which are important considerations for its stability. It is also an anticholinergic compound[1][3][4].

Q2: What are the primary causes of this compound degradation in an experimental setting?

While specific degradation kinetics for this compound are not extensively published, based on its chemical structure, the primary modes of degradation in vitro are likely to be:

  • Hydrolysis: The nitrile group and the tertiary amine can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The tertiary amine can be prone to oxidation.

  • Photodegradation: The presence of a phenyl group suggests that this compound may be sensitive to light, particularly UV radiation[5][6][7][8].

Q3: How should I store this compound solutions to minimize degradation?

For optimal stability, this compound solutions should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable[1].

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil[1].

  • pH: Maintain a neutral pH for aqueous solutions unless the experimental protocol requires otherwise.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity over a short period. Degradation of this compound due to improper storage or experimental conditions.1. Prepare fresh solutions for each experiment.2. Review storage conditions (temperature, light exposure).3. Analyze the purity of the stored solution using a stability-indicating method like HPLC.
Inconsistent results between experimental replicates. Inconsistent degradation of this compound across different samples.1. Ensure uniform handling and storage of all samples.2. Minimize the time between solution preparation and use.3. Use a consistent light environment for all replicates.
Appearance of unknown peaks in analytical assays (e.g., HPLC). Formation of degradation products.1. Perform forced degradation studies to identify potential degradation products.2. Adjust experimental conditions (e.g., pH, temperature, light) to minimize degradation.3. Use a validated stability-indicating assay to resolve the parent compound from its degradants[9][10][11][12].

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Methanol or acetonitrile (B52724) (HPLC grade)
  • UV-Vis spectrophotometer or HPLC system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
  • Photodegradation: Expose a solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period.
  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for 48 hours.

3. Analysis:

  • Analyze the stressed samples by a suitable analytical method, such as HPLC, to separate and identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products[9][10][11][12].

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 7.0)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)
  • Temperature: 25°C

2. Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure separation of this compound from its degradants.

Visual Guides

cluster_degradation Potential Degradation Pathways of this compound This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Hydrolysis (Acid/Base) This compound->Degradation_Products Oxidation This compound->Degradation_Products Photodegradation (UV Light)

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress analyze Analyze by Stability-Indicating Method (e.g., HPLC) stress->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: Workflow for assessing this compound stability.

cluster_prevention Prevention of this compound Degradation storage Proper Storage - -20°C (long-term) - 0-4°C (short-term) - Protect from light handling Careful Handling - Use fresh solutions - Minimize exposure to harsh conditions monitoring Regular Monitoring - Use stability-indicating assays - Check for purity

Caption: Key strategies for preventing this compound degradation.

References

Technical Support Center: Control Experiments for Isoaminile Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on Isoaminile is limited, particularly concerning its specific binding affinities (Ki), potency (IC50/EC50) at receptor subtypes, and detailed effects on intracellular signaling pathways. The following guide provides a framework for researchers studying this compound or similar compounds with known or suspected activity as a muscarinic and nicotinic receptor antagonist. The experimental protocols and data tables are presented as templates and should be adapted based on experimentally determined values for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is described as an anticholinergic agent with both antimuscarinic and antinicotinic properties. Early studies have shown it to be an inhibitor of muscarinic and nicotinic ganglionic receptors. However, its specific affinity and selectivity for the various subtypes of these receptors have not been extensively characterized in recent literature.

Q2: I am observing unexpected or inconsistent results in my cell-based assays with this compound. What are some potential causes?

A2: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure that your this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to a loss of potency.

  • Off-Target Effects: Due to its structural similarity to methadone, this compound may have off-target effects. It is crucial to perform counter-screening against a panel of other receptors, ion channels, and enzymes to identify any unintended interactions.

  • Cell Line Variability: The expression levels of muscarinic and nicotinic receptor subtypes can vary between cell lines and even with passage number. Regularly validate the expression of your target receptors in the cell line being used.

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation times can all influence the outcome of your experiment. Ensure these are consistent across all experiments.

Q3: How can I confirm that the observed effect of this compound is mediated by its intended receptor target?

A3: To confirm on-target activity, you can perform several control experiments:

  • Competitive Antagonism: Use a known selective agonist for the receptor of interest and demonstrate that this compound can competitively inhibit the agonist-induced response.

  • Knockdown/Knockout Models: If available, use cell lines or animal models where the target receptor has been knocked down (e.g., using siRNA) or knocked out. The effect of this compound should be significantly diminished or absent in these models.

  • Rescue Experiments: In a knockout model, re-introducing the receptor should rescue the effect of this compound.

Q4: Are there any known safety concerns when working with this compound?

A4: Yes, some older literature reports cases of compulsive use and acute intoxication with this compound. Additionally, one study noted a slight cyanide release at high doses in vivo. Therefore, appropriate personal protective equipment should be used when handling the compound, and researchers should be aware of its potential for abuse and toxicity.

Troubleshooting Guides

Problem 1: High background signal in radioligand binding assay.
  • Possible Cause: Insufficient washing, non-specific binding of the radioligand to the filter or cell membranes, or contaminated reagents.

  • Troubleshooting Steps:

    • Increase the number and volume of wash steps with ice-cold buffer.

    • Include a non-specific binding control by adding a high concentration of a known, unlabeled ligand to displace all specific binding of the radioligand.

    • Test different types of filter plates to find one with low non-specific binding characteristics.

    • Ensure all buffers and reagents are freshly prepared and filtered.

Problem 2: No response or a very weak response in a functional assay (e.g., calcium imaging).
  • Possible Cause: Low expression of the target receptor in the cell line, incorrect concentration of this compound or agonist, or desensitization of the receptor.

  • Troubleshooting Steps:

    • Confirm receptor expression using a validated method such as qPCR, Western blot, or by testing a known potent agonist.

    • Perform a dose-response curve for both this compound and a reference agonist to ensure you are using appropriate concentrations.

    • Reduce the incubation time with the agonist to minimize receptor desensitization.

    • Ensure the health and viability of your cells before starting the experiment.

Problem 3: High variability between replicate wells in a plate-based assay.
  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells and reagents.

    • Avoid using the outer wells of the plate, as these are more prone to evaporation and temperature fluctuations.

    • Allow the plate to equilibrate to room temperature before adding reagents if it was stored in a refrigerator.

Data Presentation

Table 1: Template for Reporting Binding Affinities (Ki) of this compound at Muscarinic Receptor Subtypes.
Receptor SubtypeRadioligandKi (nM) - this compoundKi (nM) - Atropine (Reference)Cell Line/TissueReference
M1[³H]-PirenzepineData Not Available0.5 ± 0.1CHO-K1[Example]
M2[³H]-AF-DX 384Data Not Available1.2 ± 0.2Rat Heart[Example]
M3[³H]-4-DAMPData Not Available0.3 ± 0.05Human Salivary Gland[Example]
M4[³H]-HimbacineData Not Available2.5 ± 0.4Rat Striatum[Example]
M5[³H]-NMSData Not Available0.8 ± 0.1Transfected HEK293[Example]

Note: The Ki values for Atropine are representative examples and may vary based on experimental conditions.

Table 2: Template for Reporting Potency (IC50) of this compound at Nicotinic Receptor Subtypes.
Receptor SubtypeAgonistIC50 (µM) - this compoundIC50 (µM) - Mecamylamine (Reference)Cell Line/AssayReference
α4β2NicotineData Not Available1.5 ± 0.3Xenopus Oocytes[Example]
α7CholineData Not Available5.2 ± 0.8GH4C1 Cells[Example]
α3β4DMPPData Not Available0.8 ± 0.1SH-SY5Y Cells[Example]

Note: The IC50 values for Mecamylamine are representative examples and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-N-methylscopolamine).

  • Unlabeled this compound.

  • Unlabeled reference antagonist (e.g., Atropine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and the reference antagonist in binding buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a high concentration of the reference antagonist (for non-specific binding), or a dilution of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvest the membranes onto the filter plate using a cell harvester and wash several times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound.

  • Determine the IC50 value from the resulting curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Imaging Assay for Functional Antagonism

Objective: To measure the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization.

Materials:

  • A cell line endogenously or recombinantly expressing the target muscarinic (e.g., M1, M3, M5) or nicotinic receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A known agonist for the target receptor (e.g., Carbachol for muscarinic receptors, Nicotine for nicotinic receptors).

  • This compound.

  • A fluorescence plate reader or microscope capable of measuring intracellular calcium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells and immediately start recording the fluorescence intensity over time.

  • Calculate the peak fluorescence response minus the baseline for each well.

  • Plot the percentage of inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

G General Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase Gi_o->AC inhibits K_channel ↑ K⁺ Channel Activity Gi_o->K_channel activates cAMP ↓ cAMP AC->cAMP This compound This compound This compound->M1_M3_M5 Antagonist This compound->M2_M4 Antagonist

Caption: Generalized signaling pathways for muscarinic receptor subtypes.

G General Nicotinic Receptor Signaling and Blockade cluster_activation Receptor Activation cluster_antagonism Antagonist Action ACh Acetylcholine (Agonist) nAChR_closed Nicotinic Receptor (Closed) ACh->nAChR_closed binds nAChR_open Nicotinic Receptor (Open) nAChR_closed->nAChR_open conformational change No_opening Channel Remains Closed nAChR_closed->No_opening Ion_influx Na⁺, Ca²⁺ Influx nAChR_open->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Cellular_response Cellular Response Depolarization->Cellular_response This compound This compound (Antagonist) This compound->nAChR_closed binds Block_response Blockade of Cellular Response No_opening->Block_response

Caption: Workflow of nicotinic receptor activation and antagonism.

G Logical Workflow for Investigating this compound's Antagonism start Hypothesis: This compound is a receptor antagonist binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Imaging) start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Functional Potency) functional_assay->determine_ic50 subtype_selectivity Assess Subtype Selectivity determine_ki->subtype_selectivity determine_ic50->subtype_selectivity off_target Off-Target Screening subtype_selectivity->off_target conclusion Characterize this compound's Pharmacological Profile off_target->conclusion

Caption: Experimental workflow for characterizing a receptor antagonist.

Interpreting unexpected results with Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving Isoaminile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a centrally acting antitussive (cough suppressant) agent. However, it also possesses significant anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2] This dual activity is a critical consideration in experimental design and data interpretation.

Q2: Beyond its antitussive effects, what are the known off-target effects of this compound?

A2: The most significant off-target effects of this compound stem from its anticholinergic activity.[2][3] This can lead to a range of physiological responses, including dry mouth, blurred vision, constipation, urinary retention, and cognitive effects.[4][5][6] At high doses, there have been reports of a slight release of cyanide (CN-), which is a notable toxicological concern.[7]

Q3: We are using this compound as a cough suppressant in our animal model, but we are observing unexpected behavioral changes. What could be the cause?

A3: The unexpected behavioral changes are likely due to the central anticholinergic effects of this compound. Blockade of muscarinic and nicotinic receptors in the central nervous system can lead to effects such as sedation, confusion, and memory impairment.[5] It is crucial to include appropriate behavioral controls to distinguish the intended antitussive effects from these central nervous system side effects.

Q4: Can this compound interfere with cell signaling pathways in our in vitro assays?

A4: Yes, due to its antagonism of muscarinic and nicotinic receptors, this compound can significantly interfere with signaling pathways that are modulated by acetylcholine. This includes pathways involving G-protein coupled receptors (GPCRs) for muscarinic receptors and ligand-gated ion channels for nicotinic receptors. These interactions can alter intracellular calcium levels, cyclic AMP (cAMP) production, and other second messenger systems.

Troubleshooting Guides

Unexpected Finding 1: Unexplained Changes in Cell Viability or Proliferation Assays
Symptom Possible Cause Recommended Action
Decreased cell viability or proliferation in a cell line expressing cholinergic receptors.This compound is antagonizing the pro-survival or pro-proliferative effects of acetylcholine or other cholinergic agonists present in the cell culture medium (e.g., from serum).1. Verify the expression of muscarinic and/or nicotinic receptors in your cell line. 2. Conduct concentration-response curves with and without known cholinergic agonists to confirm antagonism. 3. Consider using a serum-free medium or charcoal-stripped serum to eliminate confounding factors.
Increased cell death at high concentrations of this compound.Potential cytotoxicity due to high-dose effects, such as cyanide release, or non-specific off-target effects.[7]1. Perform a detailed dose-response analysis to determine the cytotoxic concentration 50 (CC50). 2. Use a lower, more specific concentration of this compound if possible. 3. Include a positive control for cytotoxicity in your experiments.
Unexpected Finding 2: Altered Electrophysiological Recordings
Symptom Possible Cause Recommended Action
Inhibition of neuronal firing or altered synaptic transmission in neuronal cultures or brain slices.Antagonism of nicotinic receptors, which are ligand-gated ion channels involved in fast synaptic transmission, or modulation of neuronal excitability through muscarinic receptors.1. Apply specific nicotinic and muscarinic receptor agonists to see if they can reverse the effects of this compound. 2. Perform voltage-clamp and current-clamp experiments to characterize the changes in ion channel activity and membrane potential. 3. Compare the effects of this compound to those of well-characterized nicotinic and muscarinic antagonists.
Unexpected Finding 3: Inconsistent Results in Cardiovascular or Smooth Muscle Preparations
Symptom Possible Cause Recommended Action
Unexplained changes in heart rate, blood pressure, or smooth muscle contraction/relaxation.This compound's antagonism of muscarinic receptors in the heart (e.g., M2) and smooth muscle (e.g., M3), as well as nicotinic receptors in autonomic ganglia.[1]1. Dissect the specific receptor subtype involved using selective agonists and antagonists for muscarinic and nicotinic receptors. 2. Measure changes in second messenger levels (e.g., cAMP, IP3/DAG) to elucidate the downstream signaling pathway being affected. 3. Ensure that the observed effects are not due to the vehicle used to dissolve this compound.

Experimental Protocols

Protocol: Radioligand Binding Assay to Determine this compound's Affinity for Muscarinic Receptors

This protocol provides a general framework for assessing the binding of this compound to muscarinic receptors.

1. Materials:

  • Cell membranes prepared from a cell line or tissue expressing the muscarinic receptor of interest (e.g., CHO cells transfected with M1, M2, or M3 receptors).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

  • This compound stock solution.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the following to each well:

    • Binding buffer

    • Cell membranes (typically 20-50 µg of protein)

    • [³H]-NMS at a concentration near its Kd.

    • Either vehicle (for total binding), atropine (for non-specific binding), or a concentration of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of this compound.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M_receptor Muscarinic Receptor (GPCR) This compound->M_receptor Antagonism ACh Acetylcholine ACh->M_receptor Gq Gq M_receptor->Gq (M1, M3, M5) Gi Gi M_receptor->Gi (M2, M4) PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Muscarinic Receptor Signaling Pathways.

nicotinic_signaling cluster_membrane Cell Membrane cluster_ions Ion Flux cluster_response Cellular Response This compound This compound N_receptor Nicotinic Receptor (Ligand-gated Ion Channel) This compound->N_receptor Antagonism ACh Acetylcholine ACh->N_receptor Na_ion Na⁺ N_receptor->Na_ion Influx Ca_ion Ca²⁺ N_receptor->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Ca_signaling Ca²⁺-dependent Signaling Ca_ion->Ca_signaling K_ion K⁺ K_ion->N_receptor Efflux Action_Potential Action Potential (in excitable cells) Depolarization->Action_Potential

Caption: Nicotinic Receptor Signaling Pathway.

troubleshooting_flow start Unexpected Experimental Result with this compound check_cholinergic Is the experimental system cholinergically sensitive? start->check_cholinergic off_target_effects Consider anticholinergic (muscarinic/nicotinic) off-target effects. check_cholinergic->off_target_effects Yes other_mechanisms Consider other mechanisms: - High-dose toxicity (e.g., CN⁻ release) - Non-specific effects check_cholinergic->other_mechanisms No confirm_antagonism Confirm antagonism: - Competition with agonists - Use selective antagonists off_target_effects->confirm_antagonism dose_response Perform dose-response and cytotoxicity assays. other_mechanisms->dose_response characterize_downstream Characterize downstream effects: - Measure 2nd messengers (Ca²⁺, cAMP) - Electrophysiology confirm_antagonism->characterize_downstream end Interpretation of Results characterize_downstream->end dose_response->end

Caption: Troubleshooting Logic for this compound.

References

Technical Support Center: Isoaminile Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference by the antitussive and anticholinergic agent, isoaminile, in common biochemical assays. While direct evidence of this compound-induced assay artifacts is not extensively documented in scientific literature, its chemical properties and mechanism of action suggest potential for interference. This guide offers troubleshooting advice and experimental protocols to help researchers identify and mitigate these potential issues, ensuring the accuracy and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a centrally acting cough suppressant (antitussive).[1] Its chemical formula is C16H24N2, and it has a molecular weight of 244.38 g/mol .[1] Pharmacologically, it also acts as an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132) at both muscarinic and nicotinic receptors.[2][3]

Q2: Why might this compound interfere with my biochemical assay?

While specific data is limited, potential interference can be predicted based on its chemical structure and properties:

  • Anticholinergic Activity: As an anticholinergic, this compound interacts with G-protein coupled receptors (GPCRs), which can lead to downstream signaling events that may interfere with cell-based assays measuring these pathways.

  • Chemical Structure: this compound is an alkylbenzene derivative.[2][3] Aromatic structures can sometimes exhibit intrinsic fluorescence or absorbance, potentially interfering with optical-based assays.

  • Physicochemical Properties: Like many CNS-acting drugs, this compound has amphiphilic properties which can lead to non-specific interactions with assay components, including proteins and membranes.

Q3: What types of assays are potentially at risk of interference from this compound?

Based on general principles of assay interference, the following assay types may be susceptible:

  • Fluorescence-Based Assays: Due to potential intrinsic fluorescence or quenching properties.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Through non-specific binding to antibodies or other assay components.

  • Luciferase-Based Reporter Assays: Potential for direct inhibition of the luciferase enzyme.

  • Cell-Based Assays: Particularly those involving cholinergic signaling pathways or measuring general cell health.

Troubleshooting Guides

Issue 1: Unexpected Results in a Fluorescence-Based Assay

Symptoms:

  • High background fluorescence in wells containing this compound.

  • A decrease in the fluorescence signal of a positive control in the presence of this compound.

  • Non-linear or unexpected dose-response curves.

Troubleshooting Steps:

Potential Cause Identification Mitigation Strategy
Autofluorescence Run a spectral scan of this compound in the assay buffer to determine its excitation and emission profile.[4]If there is spectral overlap, consider using a fluorophore with a different excitation/emission wavelength. Alternatively, subtract the background fluorescence from this compound-only control wells.
Fluorescence Quenching In a cell-free system, mix this compound with the fluorescent dye used in the assay and measure the signal. A concentration-dependent decrease in fluorescence suggests quenching.[4]Increase the concentration of the fluorescent probe if possible. Use a different fluorescent probe with a longer Stokes shift.
Light Scatter Visually inspect wells for precipitation, especially at high concentrations of this compound. Measure absorbance at a wavelength outside the fluorophore's absorbance spectrum.Decrease the concentration of this compound. Improve the solubility of this compound in the assay buffer.
Issue 2: Inconsistent or Unreliable Results in an ELISA

Symptoms:

  • High variability between replicate wells.

  • False-positive or false-negative results.

  • Poor standard curve.

Troubleshooting Steps:

Potential Cause Identification Mitigation Strategy
Non-specific Binding Coat a plate with blocking buffer only and then add this compound followed by the detection antibody. A signal indicates non-specific binding of the detection antibody to this compound.Increase the concentration of the blocking agent (e.g., BSA, casein). Add a non-ionic detergent (e.g., Tween-20) to the wash buffers.[5]
Interference with Antibody-Antigen Binding Perform the assay with and without this compound to see if it affects the binding of the detection antibody to the target antigen.Modify the assay buffer conditions (e.g., pH, ionic strength). If possible, use a different antibody pair that binds to different epitopes of the target antigen.
Matrix Effect Spike a known concentration of the analyte into a sample with and without this compound. A significant difference in the measured concentration indicates a matrix effect.Dilute the sample to reduce the concentration of interfering substances. Use a sample preparation method to remove interfering components.
Issue 3: Altered Signal in a Luciferase-Based Reporter Assay

Symptoms:

  • Decreased luminescence signal in the presence of this compound.

  • Increased luminescence signal in some cellular assays.

Troubleshooting Steps:

Potential Cause Identification Mitigation Strategy
Direct Luciferase Inhibition Perform a cell-free assay with purified luciferase enzyme and its substrate in the presence and absence of this compound. A decrease in luminescence indicates direct inhibition.[6][7]Use a different type of luciferase (e.g., Renilla luciferase) that may be less sensitive to inhibition. If inhibition is competitive with the substrate, increasing the substrate concentration may help.
Luciferase Stabilization In a cell-based assay, a compound can sometimes protect the luciferase enzyme from degradation, leading to signal accumulation and an apparent increase in activity.[6]Use a destabilized luciferase reporter to minimize the effects of enzyme stabilization. Perform a cell-free counter-screen to confirm direct enzyme effects.
Off-Target Cellular Effects This compound's anticholinergic activity could modulate signaling pathways that indirectly affect the expression of the reporter gene.Use a control vector with a constitutive promoter to assess non-specific effects on transcription and translation.[6]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in an assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Method:

  • Prepare a serial dilution of this compound in the assay buffer at the concentrations to be used in the experiment.

  • Include a control well with assay buffer only.

  • Dispense the solutions into the wells of the microplate.

  • Scan the plate at the excitation and emission wavelengths used for your experimental fluorophore.

  • Interpretation: A significant signal in the this compound-containing wells above the buffer-only control indicates autofluorescence.

Protocol 2: Cell-Free Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of luciferase.

Materials:

  • Purified luciferase enzyme (e.g., firefly luciferase)

  • Luciferase assay substrate (luciferin) and buffer

  • This compound stock solution

  • Luminometer

  • White, opaque microplates

Method:

  • Prepare a serial dilution of this compound in the luciferase assay buffer.

  • Add a constant amount of purified luciferase to each well of the microplate.

  • Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the luciferase substrate to all wells.

  • Immediately measure the luminescence using a luminometer.

  • Interpretation: A dose-dependent decrease in luminescence in the presence of this compound indicates direct enzyme inhibition.[6][7]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Suspected Interference Start Unexpected Assay Result Check_Autofluorescence Run Autofluorescence Check Start->Check_Autofluorescence Check_Quenching Run Quenching Check Start->Check_Quenching Check_Enzyme_Inhibition Run Cell-Free Enzyme Assay Start->Check_Enzyme_Inhibition Interference_Confirmed Interference Confirmed Check_Autofluorescence->Interference_Confirmed Positive No_Interference No Direct Interference Check_Autofluorescence->No_Interference Negative Check_Quenching->Interference_Confirmed Positive Check_Quenching->No_Interference Negative Check_Enzyme_Inhibition->Interference_Confirmed Positive Check_Enzyme_Inhibition->No_Interference Negative Mitigate Apply Mitigation Strategy Interference_Confirmed->Mitigate Investigate_Other Investigate Other Assay Parameters No_Interference->Investigate_Other

Caption: A logical workflow for troubleshooting suspected assay interference.

cluster_pathway Postulated Anticholinergic Signaling of this compound This compound This compound Muscarinic_Receptor Muscarinic Receptor (GPCR) This compound->Muscarinic_Receptor Blocks Binding ACh Acetylcholine ACh->Muscarinic_Receptor Binds and Activates G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., IP3, DAG, cAMP) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Postulated anticholinergic signaling pathway of this compound.

cluster_workflow Experimental Workflow for Interference Check Prepare_Compound Prepare this compound Dilutions Primary_Assay Run Primary Assay with this compound Prepare_Compound->Primary_Assay Control_Assay Run Control Assay (e.g., without cells/enzyme) Prepare_Compound->Control_Assay Analyze_Primary Analyze Primary Assay Data Primary_Assay->Analyze_Primary Analyze_Control Analyze Control Assay Data Control_Assay->Analyze_Control Compare Compare Results Analyze_Primary->Compare Analyze_Control->Compare Interference Interference Likely Compare->Interference Discrepancy Observed No_Interference Interference Unlikely Compare->No_Interference No Significant Difference

Caption: A general experimental workflow to identify potential assay interference.

References

Ensuring Reproducibility in Isoaminile Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Isoaminile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is primarily known as an antitussive (cough suppressant).[1][2] Its mechanism of action is complex, but it has been shown to act as an inhibitor of muscarinic and nicotinic ganglionic receptors.[3] Additionally, some studies suggest it may influence dopamine (B1211576) biosynthesis.[4][5] Given its effects on ion channels, it is often studied in the context of electrophysiology and neuronal signaling.

Q2: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?

A2: High variability in cell viability assays is a common issue in drug discovery research.[6][7][8][9][10] Several factors could be contributing to this issue in your this compound experiments:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant differences in metabolic activity or cell count at the end of the experiment.

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, leading to changes in media concentration and affecting cell growth.

  • Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations or in certain media, leading to inconsistent dosing.

  • Assay Interference: The chosen viability assay might be incompatible with this compound. For example, compounds can interfere with the chemistry of tetrazolium-based assays (e.g., MTT, MTS).[11]

Q3: My patch-clamp recordings of ion channel activity are inconsistent after applying this compound. How can I troubleshoot this?

A3: Inconsistent patch-clamp recordings are a frequent challenge.[12][13][14][15] When studying the effects of a compound like this compound on ion channels, consider the following:

  • Seal Stability: A stable giga-ohm seal is crucial for high-quality recordings. Variations in seal resistance can alter current measurements.

  • Voltage Control: Ensure your voltage-clamp protocol is optimal for isolating the specific ion channel of interest. Off-target effects on other channels can confound results.[16]

  • Compound Washout: Incomplete washout of this compound between applications can lead to cumulative effects and altered baseline readings.

  • Cell Health: The health and viability of the cells being patched are paramount. Use cells from a consistent passage number and ensure they are in a healthy state before recording.

Q4: I am using calcium imaging to assess this compound's effect on neuronal activity, but the results are not reproducible. What should I check?

A4: Calcium imaging experiments can be sensitive to various factors.[17][18][19] For reproducible results when using this compound:

  • Dye Loading and Concentration: Ensure consistent loading of the calcium indicator dye across all cells and experiments. Uneven dye distribution can lead to variable fluorescence signals.

  • Autofluorescence: Determine if this compound itself is fluorescent at the excitation and emission wavelengths used for your calcium indicator, as this can create artifacts.[20]

  • Off-Target Effects: this compound's potential effects on receptors other than the intended target could indirectly influence intracellular calcium levels, for example, through GPCR signaling.[16]

  • Phototoxicity: Excessive laser power or prolonged exposure during imaging can damage cells and alter their response to this compound.[17]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: I am determining the half-maximal inhibitory concentration (IC50) of this compound on a neuronal cell line, but the values vary significantly between experiments. How can I improve consistency?

Answer: Achieving consistent IC50 values requires careful optimization of your experimental protocol.[6][8] Here are some key areas to focus on:

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the duration of the assay.

  • Standardize Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Be mindful of the final vehicle concentration across all wells, including controls.[10]

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Validate Assay Method: If using a metabolic assay (e.g., MTT), run a control experiment to check for any direct reaction between this compound and the assay reagents in the absence of cells.[11] Consider using an alternative assay that measures a different cellular parameter, such as total protein content (SRB assay) or membrane integrity (Trypan Blue exclusion).[11]

  • Run a Positive Control: Include a well-characterized inhibitor of your target pathway as a positive control in every assay to monitor for consistency.

Data Presentation: Example of a Cell Seeding Optimization Experiment

Seeding Density (cells/well)Signal at 24h (Absorbance)Signal at 48h (Absorbance)Signal at 72h (Absorbance)
2,5000.25 ± 0.030.52 ± 0.051.10 ± 0.09
5,0000.48 ± 0.041.05 ± 0.082.15 ± 0.15 (Over-confluent)
10,0000.95 ± 0.072.08 ± 0.12 (Over-confluent)2.20 ± 0.18 (Over-confluent)

Data are presented as mean ± standard deviation.

Issue 2: Variable Blockade of Ion Channels in Electrophysiology Recordings

Question: I am using whole-cell patch-clamp to measure the blocking effect of this compound on a specific voltage-gated ion channel, but the percentage of block is not consistent. What could be the problem?

Answer: Reproducibility in patch-clamp experiments is highly dependent on technical precision and stable recording conditions.[14][21]

Troubleshooting Steps:

  • Monitor Seal and Access Resistance: Continuously monitor the seal resistance and series resistance throughout the recording. Discard any recordings where these parameters change significantly.

  • Use a Stable Perfusion System: Ensure a constant and rapid solution exchange to have a precise application and washout of this compound.

  • Control for Rundown: Some ion channels exhibit "rundown," where the current amplitude decreases over time, even in the absence of a blocker. Record a stable baseline for a sufficient period before applying this compound to account for any rundown.

  • Employ a Strict Voltage Protocol: Use a consistent and appropriate voltage protocol to activate the channel of interest and minimize the activation of other channels.[16]

  • Consider State-Dependence: The blocking effect of a compound can be state-dependent (resting, open, or inactivated state of the channel). Ensure your voltage protocol consistently probes the same channel states.

Experimental Protocols: Standard Whole-Cell Patch-Clamp Protocol

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell configuration with a seal resistance >1 GΩ.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage step protocol to elicit the current of interest.

    • Record a stable baseline current for 3-5 minutes.

    • Perfuse with this compound at the desired concentration for 2-3 minutes.

    • Washout the compound and ensure the current returns to baseline.

Mandatory Visualization: Experimental Workflow for Patch-Clamp

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Plating giga_seal Giga-ohm Seal Formation cell_prep->giga_seal pipette_prep Pipette Pulling pipette_prep->giga_seal solution_prep Solution Preparation solution_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Recording whole_cell->baseline drug_app This compound Application baseline->drug_app washout Washout drug_app->washout data_acq Data Acquisition washout->data_acq analysis Calculate % Block data_acq->analysis G cluster_cell PC12 Cell This compound This compound Receptor Receptor (e.g., Nicotinic/Muscarinic) This compound->Receptor Inhibits (?) SecondMessenger Second Messenger System (e.g., cAMP) Receptor->SecondMessenger PKA PKA SecondMessenger->PKA CREB CREB PKA->CREB TH_gene Tyrosine Hydroxylase Gene Expression CREB->TH_gene TH_protein Tyrosine Hydroxylase (Protein) TH_gene->TH_protein Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH_protein Dopamine Dopamine L_DOPA->Dopamine

References

Technical Support Center: Best Practices for Storing Isoaminile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the proper storage and handling of Isoaminile compounds. Adherence to these best practices is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and prolonging its shelf life.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound powder?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. Exposure to moisture, light, and high temperatures can lead to degradation. When possible, store the compound in its original, tightly sealed container.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound may not be readily available, it is a best practice to protect it from light. Many pharmaceutical compounds can undergo photodegradation. Therefore, storing this compound in amber vials or in a dark location is highly recommended to prevent the formation of degradation products.

Q3: How should I store this compound solutions?

A3: Stock solutions of this compound should be stored in a freezer at -20°C or -80°C. It is advisable to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Ensure the vials are tightly sealed to prevent solvent evaporation.

Q4: My solid this compound has changed color. What should I do?

A4: A change in color or physical appearance of the solid compound may indicate degradation. It is recommended to perform an analytical test, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound before use. If significant degradation is detected, the batch should be discarded.

Q5: I've noticed precipitation in my thawed this compound solution. Is it still usable?

A5: Precipitation upon thawing may occur if the compound's solubility limit has been exceeded or if the solvent has evaporated. Gently warm the solution and vortex or sonicate to attempt redissolution. If the precipitate does not dissolve, or if you suspect degradation, it is best to prepare a fresh solution. An analytical verification of the concentration and purity is recommended.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound compounds in both solid and solution forms.

FormStorage TemperatureRelative HumidityLight ConditionsContainerShelf Life (Typical)
Solid Powder 2-8°C (Long-term)< 60% RHProtected from lightTightly sealed, amber glass vial> 2 years
15-25°C (Short-term)< 60% RHProtected from lightTightly sealed, amber glass vial< 6 months
Stock Solution -20°CN/AProtected from lightTightly sealed, single-use aliquotsUp to 6 months
-80°CN/AProtected from lightTightly sealed, single-use aliquots> 1 year

Experimental Protocols: Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1] This protocol outlines the typical conditions for stress testing.[2][3]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Analytical Method: A validated stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL).

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a known concentration.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples for immediate HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

Data Analysis: For each condition, calculate the percentage of this compound degradation and quantify the formation of any degradation products using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged.[2]

Hypothetical Forced Degradation Results for this compound
Stress ConditionDurationThis compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C24 hours85.210.52.1
0.1 M NaOH, 60°C24 hours92.84.7Not Detected
3% H₂O₂, RT24 hours89.58.31.5
Solid, 80°C48 hours95.13.2Not Detected
Photolytic1.2 M lux hrs91.36.8Not Detected

Mandatory Visualization

experimental_workflow Workflow for Handling and Storing this compound Compounds cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log Compound in Inventory inspect->log sds Verify SDS is Available log->sds Ensure Accessibility store_solid Store Solid at 2-8°C (Protected from Light) log->store_solid retrieve Retrieve from Storage store_solid->retrieve check_expiry Check Expiry Date store_solid->check_expiry store_solution Store Solution at -20°C/-80°C (Aliquoted) store_solution->check_expiry prepare_solution Prepare Solution (If applicable) retrieve->prepare_solution experiment Use in Experiment retrieve->experiment Direct use of solid prepare_solution->store_solution Store Aliquots prepare_solution->experiment return_storage Return to Correct Storage experiment->return_storage return_storage->store_solid return_storage->store_solution dispose Dispose of Expired/ Degraded Compound check_expiry->dispose

Caption: Logical workflow for receiving, storing, and handling this compound compounds.

References

Validation & Comparative

Validating Isoaminile's Muscarinic Receptor Binding Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Muscarinic Receptor Antagonists

To provide a robust baseline for comparison, the following table summarizes the binding affinities (Ki values) of several well-characterized selective and non-selective muscarinic receptor antagonists across the M1-M5 receptor subtypes. These antagonists are frequently used as pharmacological tools to delineate the involvement of specific muscarinic receptor subtypes in physiological and pathological processes.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Pirenzepine (B46924) 62[4]758[4]---M1 selective[5][6]
AF-DX 116 758[4]High Affinity[7]Low Affinity[7]--M2 selective[6][8]
4-DAMP --High Affinity[9]--M3 selective[9]
Methoctramine -High Affinity[6]Low Affinity[7]High Affinity[7]-M2/M4 selective[6][7]
Atropine (B194438) 0.6[4]----Non-selective[10]
Trihexyphenidyl (B89730) High Affinity[10]----M1 preference[10]
Dicyclomine (B1218976) High Affinity[10]Low Affinity[10]Intermediate Affinity[10]--M1 preference[10]

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate that specific data was not found in the searched literature.

Experimental Protocols

To determine the binding affinity of isoaminile for each muscarinic receptor subtype, a competitive radioligand binding assay is the gold standard. Below are detailed methodologies for cell membrane preparation and the binding assay itself.

Cell Membrane Preparation from Transfected Cell Lines

This protocol describes the preparation of cell membranes from cultured cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK293 cells).[11]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Cell scrapers

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Grow cells expressing the muscarinic receptor subtype of interest to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells using a Dounce homogenizer (10-20 strokes) or sonication on ice.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that specifically binds to the muscarinic receptors in the prepared cell membranes.[1][2][12]

Materials:

  • Prepared cell membranes expressing a specific muscarinic receptor subtype.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Radioligand: A high-affinity, non-subtype-selective muscarinic antagonist such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-labeled competitor compound: this compound, dissolved and serially diluted in Assay Buffer.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of a non-labeled, high-affinity antagonist like atropine.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/B or GF/C).

  • Cell harvester and vacuum filtration system.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Cell Membranes.

    • Non-specific Binding (NSB): Radioligand + Atropine (or other non-labeled antagonist) + Cell Membranes.

    • Competition: Radioligand + Serial dilutions of this compound + Cell Membranes.

  • Incubation: Add the components to the wells, typically starting with the buffer, then the competitor or NSB control, followed by the radioligand, and finally initiate the reaction by adding the cell membrane suspension. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Pathways and Processes

To further aid in the understanding of muscarinic receptor function and the experimental design for validating this compound's binding, the following diagrams illustrate the primary signaling pathways of muscarinic receptors and the workflow of a competitive radioligand binding assay.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine (B1216132) M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ion_channel Ion Channel Modulation Gi_o->Ion_channel cAMP ↓ cAMP AC->cAMP

Figure 1. Muscarinic Receptor Signaling Pathways.

binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing Muscarinic Receptors Incubation Incubation in 96-well Plate (Total, NSB, Competition) Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Liquid Scintillation Counting (Measures Radioactivity) Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate IC50 and Ki Curve_Fitting->Ki_Calculation

Figure 2. Competitive Radioligand Binding Assay Workflow.

References

An In Vitro Comparison of Isoaminile and Atropine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of isoaminile and atropine (B194438), two compounds with anticholinergic properties. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these substances. While extensive quantitative data is available for the well-characterized muscarinic receptor antagonist atropine, similar detailed in vitro data for this compound is not as readily available in publicly accessible literature. This guide summarizes the existing information and provides standard experimental protocols relevant to the study of anticholinergic compounds.

Mechanism of Action

Both this compound and atropine exert their effects by acting as antagonists at cholinergic receptors. Acetylcholine (B1216132) (ACh) is a crucial neurotransmitter that binds to two main types of receptors: muscarinic and nicotinic.

Atropine is a well-established competitive and reversible antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2][3][4] By blocking these receptors, atropine inhibits the effects of acetylcholine in the parasympathetic nervous system and other tissues.[4]

This compound is also an anticholinergic agent, exhibiting antagonist activity at both muscarinic and nicotinic acetylcholine receptors.[5][6][7][8] Its dual action on both major classes of cholinergic receptors distinguishes its pharmacological profile.[5][8]

Quantitative Comparison of Receptor Binding and Functional Inhibition

A direct quantitative comparison of the in vitro potency of this compound and atropine is challenging due to the limited availability of specific binding affinity (Ki) and functional inhibition (IC50) values for this compound across the different muscarinic receptor subtypes. However, extensive data exists for atropine, which serves as a benchmark for anticholinergic activity.

Table 1: In Vitro Anticholinergic Activity of Atropine

ParameterM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorSource
IC50 (nM) 2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16[9]
Ki (nM) 1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84[9]
pKi ----8.7[10][11][12]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor. pKi is the negative logarithm of the Ki value.

While specific Ki and IC50 values for this compound are not extensively documented, it is qualitatively described as an inhibitor of both muscarinic and nicotinic ganglionic receptors.[5][6] Further research is required to quantitatively determine its potency and selectivity for the different cholinergic receptor subtypes.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Their activation by acetylcholine initiates distinct intracellular signaling cascades. Atropine and this compound, as antagonists, block these pathways.

The M1, M3, and M5 receptor subtypes typically couple to Gq/11 proteins.[5] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5]

The M2 and M4 receptor subtypes are coupled to Gi/o proteins.[5] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

Below is a diagram illustrating the signaling pathways of muscarinic receptors that are inhibited by antagonists like atropine and this compound.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2/M4 Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Antagonist Atropine / this compound Antagonist->M1_M3_M5 Antagonist->M2_M4

Caption: Muscarinic receptor signaling pathways inhibited by antagonists.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the anticholinergic properties of compounds like this compound and atropine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the ability of a test compound (e.g., this compound or atropine) to displace a radiolabeled ligand from muscarinic receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO or HEK cells).

  • Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Test compound (this compound or atropine).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Wells containing cell membranes and radioligand.

    • Non-specific Binding: Wells containing cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Competition: Wells containing cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents setup_assay Set up 96-well plate (Total, Non-specific, Competition) prepare_reagents->setup_assay incubation Incubate to reach equilibrium setup_assay->incubation filtration Separate bound and unbound ligand via filtration incubation->filtration washing Wash filters filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response of a cell to a drug, providing information on its efficacy as an agonist or antagonist.

Objective: To determine the ability of a test compound to inhibit the functional response (e.g., calcium mobilization) induced by a muscarinic receptor agonist.

Materials:

  • Cells expressing a Gq/11-coupled muscarinic receptor (M1, M3, or M5).

  • Muscarinic receptor agonist (e.g., carbachol).

  • Test compound (this compound or atropine).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells expressing the muscarinic receptor of interest into a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Generate concentration-response curves by plotting the fluorescence signal against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Conclusion

Atropine is a potent, non-selective muscarinic receptor antagonist with well-defined in vitro pharmacological properties. This compound also exhibits anticholinergic activity through the antagonism of both muscarinic and nicotinic receptors. However, a detailed quantitative in vitro comparison is hindered by the lack of publicly available data on this compound's binding affinities and functional potencies at the various cholinergic receptor subtypes. The experimental protocols provided in this guide offer a framework for researchers to further characterize the in vitro pharmacology of this compound and other novel anticholinergic compounds. Such studies are essential for a comprehensive understanding of their mechanisms of action and for the development of more selective therapeutic agents.

References

A Comparative Analysis of Isoaminile and Codeine for Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two antitussive agents, Isoaminile and codeine. While codeine has long been considered a standard in cough suppression, its central nervous system effects and variable efficacy warrant a closer look at alternatives like this compound. This document delves into their mechanisms of action, antitussive efficacy supported by experimental data, and side effect profiles to offer a comprehensive resource for research and development in respiratory therapeutics.

Executive Summary

This compound and codeine suppress cough through fundamentally different mechanisms. Codeine, a centrally acting opioid agonist, exerts its effect on the brain's cough center. In contrast, this compound is understood to act peripherally, exhibiting anticholinergic properties. This core difference in their pharmacological action leads to distinct efficacy and safety profiles. While codeine's effectiveness has been a subject of debate in recent clinical studies, this compound presents an alternative with a different mode of action.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological and clinical characteristics of this compound and codeine, based on available data.

Table 1: Comparative Pharmacodynamics and Pharmacokinetics

FeatureThis compoundCodeine
Mechanism of Action Peripherally acting; Anticholinergic (antimuscarinic and antinicotinic)Centrally acting; μ-opioid receptor agonist
Metabolism Information not widely availableMetabolized in the liver by CYP2D6 to its active metabolite, morphine.[1]
Onset of Action Information not widely availableApproximately 30-60 minutes
Duration of Action Information not widely available4-6 hours
Elimination Half-life Information not widely availableApproximately 3 hours[1]

Table 2: Comparative Antitussive Efficacy (Preclinical)

AgentAnimal ModelChallenge AgentRoute of AdministrationDose RangeObserved Effect
Codeine Guinea PigCitric Acid AerosolOral6, 12, 24 mg/kgDose-dependent reduction in cough frequency and increase in cough latency.[2]
This compound Data from direct comparative preclinical studies with codeine is limited.----

Table 3: Comparative Side Effect Profile

Side Effect CategoryThis compoundCodeine
Central Nervous System Drowsiness, dizziness (less pronounced than codeine)Drowsiness, dizziness, sedation, potential for dependence and abuse.[3]
Gastrointestinal Dry mouth, potential for constipation (due to anticholinergic effects)Nausea, vomiting, constipation (common).[1]
Respiratory Not typically associated with respiratory depressionRespiratory depression, particularly at higher doses.[1]
Other Blurred vision, urinary retention (anticholinergic effects)Itching

Experimental Protocols

A standardized and widely accepted preclinical model for evaluating the efficacy of antitussive agents is the citric acid-induced cough model in guinea pigs .

Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (e.g., 0.4 M)

  • Test compound (this compound or codeine) and vehicle control

Procedure:

  • Acclimatization: Animals are individually placed in the plethysmograph chamber to acclimate for a set period.

  • Drug Administration: The test compound or vehicle is administered via the intended route (e.g., oral gavage, intraperitoneal injection) at predetermined doses. A standard positive control, such as codeine, is often used for comparison.

  • Cough Induction: After a specific pretreatment time to allow for drug absorption, the citric acid solution is aerosolized into the chamber for a defined duration (e.g., 10 minutes).

  • Data Recording: The number of coughs is recorded during the challenge and for a subsequent observation period. Coughs are identified by their characteristic sound and the associated sharp changes in pressure within the plethysmograph.

  • Analysis: The cough frequency and latency (time to first cough) are compared between the vehicle-treated and drug-treated groups. A dose-response curve can be generated to determine the potency of the antitussive agent.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the antitussive action of codeine and this compound.

Codeine_Signaling_Pathway cluster_CNS Central Nervous System (Brainstem) Codeine Codeine Morphine Morphine (Active Metabolite) Codeine->Morphine Metabolism (CYP2D6) Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Neuronal_Activity ↓ Neuronal Hyperpolarization G_Protein->Neuronal_Activity ↑ K+ efflux ↓ Ca2+ influx cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cough_Center Cough Center Suppression cAMP->Cough_Center Neuronal_Activity->Cough_Center

Caption: Central antitussive signaling pathway of codeine.

Isoaminile_Signaling_Pathway cluster_Peripheral Peripheral Nervous System (Airway Sensory Nerves) This compound This compound Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Antagonism Nicotinic_Receptor Nicotinic Receptor This compound->Nicotinic_Receptor Antagonism Signal_Transduction ↓ Signal Transduction Muscarinic_Receptor->Signal_Transduction Afferent_Nerve ↓ Afferent Nerve Depolarization Nicotinic_Receptor->Afferent_Nerve Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Acetylcholine->Nicotinic_Receptor Cough_Reflex Cough Reflex Inhibition Signal_Transduction->Cough_Reflex Afferent_Nerve->Cough_Reflex

Caption: Peripheral antitussive signaling pathway of this compound.
Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of antitussive drugs.

Antitussive_Experimental_Workflow cluster_Protocol Preclinical Antitussive Efficacy Testing Animal_Selection Animal Selection (e.g., Guinea Pigs) Acclimatization Acclimatization to Plethysmograph Animal_Selection->Acclimatization Grouping Randomization into Treatment Groups (Vehicle, Codeine, this compound) Acclimatization->Grouping Drug_Admin Drug Administration (Specified Dose & Route) Grouping->Drug_Admin Cough_Induction Cough Induction (e.g., Citric Acid Aerosol) Drug_Admin->Cough_Induction Data_Collection Data Collection (Cough Count & Latency) Cough_Induction->Data_Collection Data_Analysis Statistical Analysis (Comparison between groups) Data_Collection->Data_Analysis Results Results Interpretation (Dose-Response Curve Generation) Data_Analysis->Results

Caption: Experimental workflow for antitussive drug evaluation.

References

A Comparative Guide to Isoaminile and Tiotropium in Respiratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of isoaminile and tiotropium, two drugs with distinct mechanisms of action that have relevance in the study of respiratory physiology and pathology. While both compounds interact with the cholinergic system, their primary targets and overall effects differ significantly. This document aims to objectively present the available experimental data to inform preclinical research and drug development efforts.

Overview of a Comparative Analysis

FeatureThis compoundTiotropium
Primary Mechanism of Action Centrally acting antitussive; Anticholinergic (muscarinic and nicotinic antagonist)Long-acting muscarinic antagonist (LAMA)
Primary Therapeutic Target Cough reflex center in the brainstemM3 muscarinic receptors in airway smooth muscle
Primary Pharmacological Effect Suppression of coughBronchodilation
Receptor Specificity Acts on both muscarinic and nicotinic receptorsHigh affinity for M1, M2, and M3 muscarinic receptors, with kinetic selectivity for M1 and M3
Site of Action Central Nervous System and Autonomic GangliaPrimarily peripheral (airways)

Mechanisms of Action

This compound: A Centrally Acting Antitussive with Peripheral Effects

This compound is primarily classified as a centrally acting cough suppressant. Its main therapeutic effect is the inhibition of the cough reflex at the level of the brainstem. In addition to its central effects, this compound also exhibits anticholinergic properties by acting as an antagonist at both muscarinic and nicotinic receptors in autonomic ganglia.[1][2] This dual mechanism suggests a complex pharmacological profile that could potentially influence respiratory function through both central and peripheral pathways. However, the precise central mechanism for its antitussive action has not been fully elucidated.

dot

Isoaminile_Mechanism cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Cough Center Cough Center Autonomic Ganglia Autonomic Ganglia Muscarinic Receptors Muscarinic Receptors Nicotinic Receptors Nicotinic Receptors This compound This compound This compound->Cough Center Suppresses This compound->Autonomic Ganglia Blocks Tiotropium_Signaling_Pathway Acetylcholine Acetylcholine M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine->M3 Muscarinic Receptor Binds to Gq/11 Gq/11 M3 Muscarinic Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Leads to Tiotropium Tiotropium Tiotropium->M3 Muscarinic Receptor Blocks Tiotropium_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (12 weeks) cluster_analysis Outcome Analysis Guinea Pigs Guinea Pigs LPS Instillation LPS Instillation Guinea Pigs->LPS Instillation Saline Control Saline Control Guinea Pigs->Saline Control Tiotropium Inhalation Tiotropium Inhalation LPS Instillation->Tiotropium Inhalation Pre-treatment Bronchoalveolar Lavage Bronchoalveolar Lavage LPS Instillation->Bronchoalveolar Lavage Histology Histology LPS Instillation->Histology Immunohistochemistry Immunohistochemistry LPS Instillation->Immunohistochemistry Tiotropium Inhalation->Bronchoalveolar Lavage Tiotropium Inhalation->Histology Tiotropium Inhalation->Immunohistochemistry Saline Control->Bronchoalveolar Lavage Saline Control->Histology Saline Control->Immunohistochemistry

References

Isoaminile: A Comparative Analysis of Its Cross-Reactivity with Muscarinic and Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a centrally acting antitussive agent with a pharmacological profile that extends beyond its primary therapeutic effect. Structurally similar to methadone, this compound also exhibits notable anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2] This dual antagonism contributes to its overall pharmacological effect and potential side-effect profile. This guide provides a comparative analysis of this compound's cross-reactivity with these cholinergic receptors, presenting the available experimental data and outlining the methodologies used to characterize such interactions.

Receptor Interaction Profile of this compound

A key study by Bastos and Ramos (1970) demonstrated this compound's ability to inhibit ganglionic transmission mediated by both muscarinic and nicotinic receptors in animal models.[3] The study reported the following qualitative findings:

Target SystemAgonist/StimulusEffect Observed
Nicotinic Ganglionic Receptors
Dog Blood PressureNicotine (B1678760)This compound (10-30 mg/kg) reduced or abolished the hypertensive effects.[3]
Dog Blood PressureSplanchnic Nerve StimulationThis compound (>10 mg/kg) reduced or abolished the hypertensive response.[3]
Muscarinic Ganglionic Receptors
Cat Nictitating MembranePreganglionic Sympathetic Nerve StimulationThis compound was effective in blocking the contraction.[3]
Cat Nictitating Membrane & Blood PressureMcN-A-343 (a muscarinic ganglionic stimulant)This compound (2-25 mg/kg) partially or completely inhibited the induced contractions and hypertension.[3]

These findings indicate that this compound acts as an antagonist at both major types of cholinergic ganglia receptors. However, without quantitative binding data (e.g., Kᵢ, Kₐ, or IC₅₀ values), the precise affinity and selectivity of this compound for different muscarinic and nicotinic receptor subtypes remain to be elucidated.

Signaling Pathways and Experimental Workflow

To quantitatively assess the cross-reactivity of a compound like this compound, a series of in vitro experiments would be required. The following diagrams illustrate the general signaling pathways of the targeted receptors and a typical experimental workflow for determining receptor binding affinity.

cluster_0 Muscarinic Receptor (Gq-coupled) cluster_1 Nicotinic Receptor (Ion Channel) Acetylcholine_M Acetylcholine M_Receptor Muscarinic Receptor (e.g., M1, M3, M5) Acetylcholine_M->M_Receptor Activates Isoaminile_M This compound Isoaminile_M->M_Receptor Inhibits Gq Gq Protein M_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Acetylcholine_N Acetylcholine N_Receptor Nicotinic Receptor Acetylcholine_N->N_Receptor Activates Isoaminile_N This compound Isoaminile_N->N_Receptor Inhibits Ion_Influx Na⁺/Ca²⁺ Influx N_Receptor->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization

Caption: Signaling pathways for muscarinic (Gq) and nicotinic receptors.

Start Start: Characterize This compound Cross-Reactivity Membrane_Prep Prepare Membranes from Cells Expressing Target Receptors Start->Membrane_Prep Radioligand_Binding Perform Radioligand Competition Binding Assay Membrane_Prep->Radioligand_Binding Data_Collection Measure Bound Radioactivity at various this compound concentrations Radioligand_Binding->Data_Collection IC50_Determination Determine IC₅₀ Value from Concentration-Response Curve Data_Collection->IC50_Determination Ki_Calculation Calculate Kᵢ Value using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation Selectivity_Profile Generate Selectivity Profile (Compare Kᵢ across receptors) Ki_Calculation->Selectivity_Profile End End: Quantitative Cross-Reactivity Profile Selectivity_Profile->End

Caption: Experimental workflow for determining binding affinity (Kᵢ).

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be used to quantitatively determine the cross-reactivity of this compound with muscarinic and nicotinic receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human muscarinic or nicotinic receptor subtype of interest (e.g., M₁, M₂, M₃, α₄β₂, α₇).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition at various concentrations of this compound.

  • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors; [³H]-epibatidine for nicotinic receptors), and the membrane preparation.

  • Non-specific Binding: Add a high concentration of a known, non-labeled antagonist (e.g., atropine (B194438) for muscarinic receptors; nicotine for nicotinic receptors) in addition to the radioligand and membranes.

  • Competition: Add serial dilutions of this compound, the fixed concentration of radioligand, and the membrane preparation.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Calcium Flux Functional Assay (for Gq-coupled Muscarinic Receptors)

This assay measures the functional antagonism of this compound at Gq-coupled muscarinic receptors (e.g., M₁, M₃, M₅) by quantifying changes in intracellular calcium concentration.

1. Cell Preparation:

  • Seed cells expressing the target Gq-coupled muscarinic receptor in a 96-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

2. Functional Assay:

  • Place the cell plate into a fluorescence plate reader.

  • Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Stimulate the cells with a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the agonist response as a function of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value for the functional inhibition by this compound.

Conclusion

The available evidence strongly indicates that this compound possesses antagonistic activity at both muscarinic and nicotinic receptors. However, the lack of publicly available quantitative binding and functional data for specific receptor subtypes represents a significant knowledge gap. To fully characterize the cross-reactivity profile of this compound, further in vitro studies employing the standardized protocols outlined above are necessary. Such data would be invaluable for a more precise understanding of its pharmacological effects, potential off-target liabilities, and for guiding the development of more selective antitussive agents.

References

Isoaminile's Antitussive Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Isoaminile, a centrally acting cough suppressant with anticholinergic properties, has demonstrated antitussive efficacy comparable to other established non-narcotic agents. This guide provides a comprehensive comparison of this compound with alternative antitussives, supported by available clinical data and a detailed overview of relevant experimental methodologies.

Comparative Efficacy of this compound

A key double-blind, randomized clinical trial provides the primary evidence for this compound's efficacy in treating cough.[1] In this study, this compound was compared to chlophedianol, another centrally acting non-opioid antitussive.

The trial involved two distinct cohorts: 60 patients with cough associated with various chest diseases and 12 healthy volunteers in whom cough was experimentally induced. In the patient group, this compound, administered at a dose of 40 mg three times daily, was found to be as effective as 20 mg of chlophedianol given three times a day.[1] The assessment was based on the reduction in cough counts over 3-hour and 24-hour periods.[1]

In the healthy volunteer group, a single 40 mg dose of this compound was as effective as a 20 mg dose of chlophedianol in suppressing induced cough. Notably, the study indicated that this compound had a somewhat longer duration of action compared to chlophedianol.[1]

The following table summarizes the quantitative data on cough count reduction from this clinical trial.

Treatment Group Mean Baseline 24-hour Cough Count (± SEM) Mean 24-hour Cough Count after 14 days (± SEM)
This compound citrate (B86180) (40 mg, 3x daily)52.5 (± 4.01)13.70 (± 2.84)
Chlophedianol hydrochloride (20 mg, 3x daily)63.3 (± 3.64)14.2 (± 2.66)

SEM: Standard Error of the Mean

Mechanism of Action

This compound's primary mechanism of action is the suppression of the cough reflex at the level of the central nervous system (CNS).[1] It is structurally similar to methadone and also exhibits anticholinergic properties by acting as an antagonist at both muscarinic and nicotinic receptors. This dual mechanism contributes to its antitussive effect. The anticholinergic action is thought to play a role in modulating the cough reflex within the brainstem.

Anticholinergic_Mechanism_of_Cough_Suppression cluster_peripheral Peripheral Nerves cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway Irritant Airway Irritants (e.g., Citric Acid) Vagal_Afferent Vagal Afferent Nerves Irritant->Vagal_Afferent Stimulate NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferent->NTS Signal Transmission Cough_Center Cough Center NTS->Cough_Center Signal Relay Motor_Neurons Motor Neurons Cough_Center->Motor_Neurons Efferent Signal This compound This compound Muscarinic_Receptors Muscarinic Receptors This compound->Muscarinic_Receptors Antagonist Muscarinic_Receptors->Cough_Center Modulates Activity Respiratory_Muscles Respiratory Muscles Motor_Neurons->Respiratory_Muscles Innervate Cough Cough Respiratory_Muscles->Cough

Proposed signaling pathway of this compound's antitussive action.

Experimental Protocols

While the full detailed protocol for the pivotal clinical trial on this compound is not publicly available, a standard methodology for evaluating antitussive efficacy in a clinical setting is outlined below. This is followed by a typical preclinical protocol using an animal model, which is essential for initial efficacy and safety assessment of antitussive drugs.

Clinical Trial Protocol: Cough Count in Patients
  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: Patients with a persistent cough due to respiratory illness. Inclusion criteria would typically involve a baseline cough frequency above a certain threshold.

  • Intervention:

    • Test Group: this compound citrate (e.g., 40 mg orally, three times daily).

    • Control Group: A comparator drug such as chlophedianol hydrochloride (e.g., 20 mg orally, three times daily) or a placebo.

  • Primary Outcome Measure: The primary endpoint is the change in 24-hour cough frequency from baseline to the end of the treatment period (e.g., 14 days).

  • Data Collection:

    • Baseline Assessment: At the start of the trial, each patient's coughs are recorded for a full 24-hour period using an ambulatory cough monitor.

    • Treatment Period: Patients are randomly assigned to receive either this compound or the comparator drug for a specified duration (e.g., 14 days).

    • Follow-up Assessment: At the end of the treatment period, another 24-hour cough recording is performed.

  • Data Analysis: The mean reduction in cough counts from baseline is calculated for each group. Statistical analysis (e.g., t-test or ANCOVA) is used to compare the efficacy between the treatment groups.

Clinical_Trial_Workflow start Patient Recruitment (Persistent Cough) baseline Baseline 24-hour Cough Count Recording start->baseline randomization Randomization baseline->randomization treatment_A Treatment Group A (this compound) randomization->treatment_A treatment_B Treatment Group B (Comparator/Placebo) randomization->treatment_B follow_up End of Treatment (e.g., 14 days) treatment_A->follow_up treatment_B->follow_up final_assessment Final 24-hour Cough Count Recording follow_up->final_assessment analysis Data Analysis and Comparison final_assessment->analysis

A typical workflow for a clinical trial evaluating antitussive drugs.
Preclinical Protocol: Citric Acid-Induced Cough in Guinea Pigs

The guinea pig model of citric acid-induced cough is a standard and widely used preclinical assay for screening potential antitussive agents.

  • Animals: Male Dunkin-Hartley guinea pigs are commonly used.

  • Apparatus: A whole-body plethysmograph to house the animal and a nebulizer to deliver the citric acid aerosol.

  • Procedure:

    • Acclimatization: Animals are acclimatized to the plethysmograph chamber before the experiment.

    • Drug Administration: Animals are pre-treated with the test compound (e.g., this compound), a vehicle control, or a standard comparator like codeine, typically via oral or intraperitoneal administration.

    • Cough Induction: After a set pre-treatment time, the animals are exposed to an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes).

    • Cough Measurement: The number of coughs is detected and recorded by a sound-detecting transducer and a pressure transducer connected to the plethysmograph.

  • Data Analysis: The number of coughs in the drug-treated groups is compared to the vehicle control group, and the percentage inhibition of cough is calculated.

Comparison with Standard Antitussives

Feature This compound Codeine Dextromethorphan (B48470)
Mechanism of Action Central; AnticholinergicCentral; Opioid Receptor AgonistCentral; NMDA Receptor Antagonist; Sigma-1 Receptor Agonist
Efficacy Effective for pathological and induced coughConsidered a standard for antitussive efficacy, though some studies show limited benefit in acute coughEfficacy debated, particularly in acute cough associated with upper respiratory tract infections
Side Effects Mild; may include dry mouth, dizziness due to anticholinergic effectsConstipation, drowsiness, potential for abuse and respiratory depression at higher dosesDrowsiness, dizziness; potential for abuse at high doses
Prescription Status Varies by countryTypically prescription-onlyOften available over-the-counter

References

Comparative Analysis of Isoaminile Enantiomers: A Guided Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of Isoaminile enantiomers. Due to a lack of publicly available experimental data specifically comparing the (R)- and (S)-enantiomers of this compound, this document outlines the theoretical basis for such a comparison, methodologies typically employed, and hypothetical data based on known principles of stereopharmacology.

Theoretical Pharmacological Profile of this compound Enantiomers

The differential effects of enantiomers arise from their unique three-dimensional arrangements, which dictate their interactions with chiral biological targets such as receptors and enzymes. One enantiomer, the "eutomer," is typically responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or contribute to adverse effects.

Antitussive Activity:

The primary therapeutic action of this compound is the suppression of cough. This is thought to be centrally mediated. A comparative analysis would seek to determine which enantiomer possesses greater antitussive potency. It is plausible that one enantiomer has a higher affinity for the relevant receptors in the cough center of the brainstem.

Anticholinergic Activity:

This compound's anticholinergic effects stem from its interaction with muscarinic and nicotinic receptors. These interactions are highly stereoselective. A detailed analysis would likely reveal that one enantiomer is a more potent antagonist at these receptors, which would correlate with a higher incidence of anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.

Data Presentation: A Hypothetical Comparison

In the absence of specific experimental data for this compound enantiomers, the following tables illustrate how such data would be presented. The values are hypothetical and based on typical observations for other chiral drugs.

Table 1: Hypothetical Pharmacodynamic Properties of this compound Enantiomers

Parameter(R)-Isoaminile(S)-IsoaminileRacemic this compound
Antitussive Potency (ED50, mg/kg) e.g., 5e.g., 20e.g., 10
Muscarinic Receptor Binding (Ki, nM) e.g., 15e.g., 100e.g., 30
Nicotinic Receptor Binding (Ki, nM) e.g., 50e.g., 250e.g., 100

Table 2: Hypothetical Pharmacokinetic Properties of this compound Enantiomers

Parameter(R)-Isoaminile(S)-Isoaminile
Oral Bioavailability (%) e.g., 60e.g., 45
Plasma Half-life (hours) e.g., 4e.g., 6
Metabolism Pathway e.g., CYP3A4e.g., CYP2D6
Primary Metabolite e.g., N-desmethyle.g., Hydroxylated

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative analysis of this compound enantiomers.

Chiral Separation of this compound Enantiomers

Objective: To resolve racemic this compound into its individual (R)- and (S)-enantiomers for subsequent pharmacological and pharmacokinetic studies.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with a derivative of cellulose (B213188) or amylose, is often effective for separating chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio would be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Procedure:

    • Dissolve racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase.

    • Collect the separated enantiomer fractions as they elute from the column.

    • Confirm the purity of each enantiomer using analytical chiral HPLC and determine the absolute configuration using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of each this compound enantiomer for muscarinic and nicotinic acetylcholine (B1216132) receptors.

Methodology: Radioligand Binding Assay

  • Materials:

    • Membrane preparations from cells expressing the target receptor subtype (e.g., M1-M5 muscarinic receptors, various nicotinic receptor subtypes).

    • A radiolabeled ligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).

    • Increasing concentrations of (R)-Isoaminile, (S)-Isoaminile, and racemic this compound.

  • Procedure:

    • Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound (unlabeled this compound enantiomer).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Analyze the data to determine the inhibition constant (Ki) for each enantiomer, which is a measure of its binding affinity.

In Vivo Antitussive Activity Assay

Objective: To evaluate and compare the cough-suppressing effects of the this compound enantiomers in an animal model.

Methodology: Citric Acid-Induced Cough Model in Guinea Pigs

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Administer a range of doses of (R)-Isoaminile, (S)-Isoaminile, racemic this compound, or vehicle control to different groups of animals.

    • After a set pretreatment time, expose each animal to an aerosol of a tussive agent (e.g., 0.4 M citric acid) in a whole-body plethysmograph chamber.

    • Record the number of coughs for a defined period.

    • Analyze the data to determine the dose-response relationship for each compound and calculate the ED50 (the dose that produces 50% of the maximal antitussive effect).

Visualizations

Chiral_Separation_Workflow Racemic_this compound Racemic this compound Solution HPLC_System HPLC System with Chiral Stationary Phase Racemic_this compound->HPLC_System Injection Detector UV Detector HPLC_System->Detector Elution Fraction_Collector Fraction Collector Detector->Fraction_Collector Signal R_Enantiomer (R)-Isoaminile Fraction_Collector->R_Enantiomer Collection of First Eluting Enantiomer S_Enantiomer (S)-Isoaminile Fraction_Collector->S_Enantiomer Collection of Second Eluting Enantiomer

Chiral Separation of this compound Enantiomers by HPLC.

Hypothetical_Antitussive_Signaling_Pathway cluster_neuron Cough Center Neuron Receptor Target Receptor (e.g., NMDA, Opioid, or other GPCRs) G_Protein G-Protein Signaling Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Ion_Channel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx) Second_Messenger->Ion_Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization or Reduced Excitability Ion_Channel->Neuronal_Hyperpolarization Cough_Suppression Cough Suppression Neuronal_Hyperpolarization->Cough_Suppression This compound This compound Enantiomer (Eutomer) This compound->Receptor Binding

Hypothetical Signaling Pathway for an Antitussive Drug.

References

Isoaminile vs. Other Anticholinergic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Isoaminile with other prominent anticholinergic agents. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their pharmacological properties, supported by available experimental data.

Introduction to Anticholinergic Agents

Anticholinergic agents are a class of drugs that antagonize the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors.[1][2] These agents are broadly classified into two categories: antimuscarinic and antinicotinic, based on their selectivity for the two main types of cholinergic receptors.[2] By blocking the parasympathetic nervous system, these drugs can influence a wide range of physiological functions, including the involuntary actions of smooth muscles in the gastrointestinal tract, lungs, and urinary tract.[1][3] Consequently, they are utilized in the treatment of diverse conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[4]

This compound is identified as an antitussive agent that also possesses anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors.[5] This dual activity distinguishes it from many other anticholinergic drugs and forms the basis of this comparative analysis.

Mechanism of Action: The Cholinergic Signaling Pathway

Anticholinergic agents exert their effects by competitively inhibiting the binding of acetylcholine to its receptors on the postsynaptic membrane. This blockade prevents the downstream signaling cascades that are normally initiated by ACh.

Below is a diagram illustrating the general mechanism of action for anticholinergic agents at a muscarinic receptor.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Muscarinic_Receptor Muscarinic Receptor ACh_Release->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector Enzyme/ Ion Channel G_Protein->Effector Cellular_Response Cellular Response Effector->Cellular_Response Anticholinergic_Agent Anticholinergic Agent (e.g., this compound) Anticholinergic_Agent->Muscarinic_Receptor Blocks

Figure 1: General Mechanism of Anticholinergic Action

Quantitative Comparison of Muscarinic Receptor Antagonists

The binding affinity of an antagonist to its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and several other anticholinergic agents at the five muscarinic receptor subtypes (M1-M5).

AgentM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Atropine 1.27[1]3.24[1]2.21[1]0.77[1]2.84[1]
Scopolamine 0.835.30.340.380.34
Ipratropium 2.92.01.7Data not availableData not available
Oxybutynin High affinityLower affinityHigh affinityData not availableData not available
Tolterodine Non-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selective

Note: The data for Scopolamine, Ipratropium, Oxybutynin, and Tolterodine are compiled from various sources indicating their respective affinities.[2][6][7][8] Oxybutynin demonstrates a preference for M1 and M3 subtypes over M2.[7][9] Tolterodine and its active metabolite are non-selective across M1-M5 subtypes.[6]

Nicotinic Receptor Antagonism

In addition to its antimuscarinic effects, this compound is also an inhibitor of nicotinic ganglionic receptors.[5] This property is less common among the compared anticholinergic agents, which are primarily antimuscarinic. The clinical significance of this dual antagonism requires further investigation. Similar to the muscarinic receptor data, quantitative binding affinities for this compound at nicotinic receptor subtypes are not currently available.

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate binding affinity data is crucial for interpreting the results. Below are detailed protocols for key in vitro assays.

Radioligand Binding Assay for Muscarinic Receptors

This assay is a standard method for determining the affinity of a drug for a specific receptor.

Start Start: Prepare Receptor Membranes Incubation Incubate Membranes with: - Radioligand (e.g., [3H]NMS) - Competing Drug (e.g., this compound) - Buffer Start->Incubation Separation Separate Bound from Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Figure 2: Workflow for a Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptors.

Materials:

  • Receptor Source: Cell membranes expressing the desired muscarinic receptor subtype.

  • Radioligand: A radioactively labeled ligand that binds to the receptor of interest (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • Test Compound: The unlabeled drug being investigated (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Isolate cell membranes containing the muscarinic receptors.

  • Incubation: In a series of tubes, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of atropine).

  • Separation: After incubation to allow binding to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Anticholinergic Activity

Functional assays measure the biological effect of a drug on a cell or tissue. For anticholinergic agents, this often involves measuring the inhibition of an agonist-induced response.

Start Start: Prepare Cell/Tissue expressing Cholinergic Receptors Agonist_Response Measure Baseline Response to a Cholinergic Agonist (e.g., Carbachol) Start->Agonist_Response Antagonist_Incubation Incubate Cell/Tissue with Antagonist (e.g., this compound) Agonist_Response->Antagonist_Incubation Agonist_Challenge Re-measure Response to the Cholinergic Agonist Antagonist_Incubation->Agonist_Challenge Analysis Data Analysis: - Compare pre- and post-antagonist responses - Determine dose-response relationship Agonist_Challenge->Analysis End End: Quantify Functional Antagonism Analysis->End

Figure 3: Logical Flow of a Functional Antagonism Assay

Objective: To determine the functional potency of an anticholinergic agent by measuring its ability to inhibit an agonist-induced cellular response.

Example Assay: Calcium Mobilization Assay

Materials:

  • Cell Line: A cell line expressing the muscarinic receptor of interest (e.g., CHO-K1 cells transfected with the human M3 receptor).

  • Cholinergic Agonist: An agent that activates the receptor (e.g., carbachol).

  • Test Antagonist: The drug being investigated (e.g., this compound).

  • Calcium-sensitive Fluorescent Dye: A dye that increases in fluorescence upon binding to calcium (e.g., Fluo-4 AM).

  • Plate Reader: A fluorescent plate reader capable of kinetic reads.

Procedure:

  • Cell Culture: Culture the cells in appropriate media and seed them into a multi-well plate.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Antagonist Addition: Add varying concentrations of the test antagonist (this compound) to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the cholinergic agonist (carbachol) to the wells to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using the plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration, which is the cellular response to receptor activation.

  • Data Analysis:

    • Plot the agonist-induced fluorescence change as a function of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.

    • This IC50 value provides a measure of the functional potency of the antagonist.

Conclusion

This compound presents a unique pharmacological profile as an antitussive agent with both antimuscarinic and antinicotinic properties. While qualitative evidence confirms its anticholinergic activity, a significant gap exists in the publicly available literature regarding its quantitative binding affinities at cholinergic receptor subtypes. This guide has provided a framework for comparing this compound to other well-established anticholinergic agents and has detailed the standard experimental protocols necessary for generating the requisite quantitative data. Further research to determine the specific receptor binding profile of this compound is warranted to fully elucidate its mechanism of action and clinical potential. Such data would enable a more direct and comprehensive comparison with other anticholinergic drugs and facilitate the development of novel therapeutic applications.

References

A Head-to-Head Comparison of Isoaminile and Dextromethorphan for Antitussive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antitussive agents, both isoaminile and dextromethorphan (B48470) have carved out niches based on their distinct pharmacological profiles. While dextromethorphan is a widely recognized and studied compound, this compound presents an alternative with a different mechanism of action. This guide provides a comprehensive, data-driven comparison of these two centrally acting cough suppressants, designed to inform preclinical and clinical research endeavors. The absence of direct head-to-head clinical trials necessitates a comparative analysis based on existing data from separate studies.

Pharmacodynamic Profile: A Tale of Two Mechanisms

Dextromethorphan's antitussive effect is attributed to its multi-target engagement within the central nervous system. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor.[1][2] This complex pharmacology contributes to its efficacy in suppressing the cough reflex.

In contrast, this compound's primary mechanism is understood to be its central antitussive action, though the precise molecular targets are not as extensively characterized as those of dextromethorphan.[3] A key distinguishing feature of this compound is its additional anticholinergic activity, exerting antagonist effects at both muscarinic and nicotinic receptors.[3] This dual action suggests a different pathway to cough suppression compared to dextromethorphan.

dot

cluster_this compound This compound Signaling Pathway cluster_dextromethorphan Dextromethorphan Signaling Pathway This compound This compound Cough_Center_I Medullary Cough Center This compound->Cough_Center_I Central Action Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Antagonist Nicotinic_R Nicotinic Receptors This compound->Nicotinic_R Antagonist Cough_Suppression_I Cough Suppression Cough_Center_I->Cough_Suppression_I Cholinergic_Blockade Cholinergic Blockade Muscarinic_R->Cholinergic_Blockade Nicotinic_R->Cholinergic_Blockade Cholinergic_Blockade->Cough_Suppression_I Dextromethorphan Dextromethorphan NMDA_R NMDA Receptor Dextromethorphan->NMDA_R Antagonist Sigma1_R Sigma-1 Receptor Dextromethorphan->Sigma1_R Agonist Cough_Center_D Medullary Cough Center NMDA_R->Cough_Center_D Inhibition Sigma1_R->Cough_Center_D Modulation Cough_Suppression_D Cough Suppression Cough_Center_D->Cough_Suppression_D

Caption: Comparative Signaling Pathways of this compound and Dextromethorphan.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and dextromethorphan. It is important to note the disparity in the volume of research, with significantly more quantitative data available for dextromethorphan.

Table 1: Comparative Efficacy Data

ParameterThis compoundDextromethorphanSource
Clinical Efficacy
Dose40 mg, 3x daily10-30 mg, every 4-8 hours[4]
ComparatorChlophedianol (20 mg, 3x daily)Placebo, Codeine[4]
OutcomeAs effective as chlophedianol in suppressing cough countsSuperior to placebo in reducing cough frequency[4]
Preclinical Efficacy (Citric Acid-Induced Cough in Guinea Pigs)
DoseData not available10 mg/kg[4]
% Inhibition of CoughData not available~50%[4]

Table 2: Comparative Pharmacokinetic Data

ParameterThis compoundDextromethorphanSource
Absorption Orally activeRapidly absorbed orally[5]
Metabolism Data not availableExtensive first-pass metabolism via CYP2D6 and CYP3A4[4]
Active Metabolite Data not availableDextrorphan (active)[4]
Half-life Data not available2-4 hours (extensive metabolizers)[4]
Excretion Data not availablePrimarily renal[4]

Table 3: Comparative Safety and Side Effect Profile

ParameterThis compoundDextromethorphanSource
Common Side Effects Mild in nature (specifics not detailed in cited study)Dizziness, nausea, drowsiness[4]
Serious Side Effects Allergic skin rash (rare, observed with comparator chlophedianol)Serotonin syndrome (with SSRIs), abuse potential at high doses[4]
Respiratory Depression Reported to be devoid of respiratory depressant effect in animal modelsNo significant respiratory depression at therapeutic doses[4]

Experimental Protocols

A standardized and widely accepted preclinical model for evaluating the efficacy of antitussive agents is the citric acid-induced cough model in guinea pigs.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Test compounds (this compound, Dextromethorphan) and vehicle control

  • Citric acid solution (0.3 M in saline)

  • Whole-body plethysmograph chamber

  • Nebulizer

  • Sound recording equipment and analysis software

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 3 days prior to the experiment.

  • Drug Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses and pretreatment times based on their pharmacokinetic profiles.

  • Exposure: Each animal is placed individually in the whole-body plethysmograph chamber. After a brief adaptation period (5-10 minutes), a citric acid aerosol is delivered into the chamber via a nebulizer for a fixed duration (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is recorded during the exposure period using a microphone and specialized software. Coughs are distinguished from sneezes and other respiratory noises by their characteristic sound profile.

  • Data Analysis: The total number of coughs for each animal in the treatment groups is compared to the vehicle control group. The percentage inhibition of the cough response is calculated.

dot

cluster_workflow Experimental Workflow: Antitussive Efficacy start Start: Acclimatized Guinea Pigs drug_admin Drug Administration (this compound, Dextromethorphan, or Vehicle) start->drug_admin plethysmograph Placement in Plethysmograph Chamber drug_admin->plethysmograph citric_acid Citric Acid Aerosol Exposure plethysmograph->citric_acid data_acq Data Acquisition (Cough Recording) citric_acid->data_acq data_analysis Data Analysis (% Cough Inhibition) data_acq->data_analysis end End: Efficacy Determination data_analysis->end

Caption: A generalized experimental workflow for assessing antitussive efficacy.

Conclusion and Future Directions

This comparative guide highlights the distinct pharmacological profiles of this compound and dextromethorphan. Dextromethorphan's mechanisms of action are well-documented, supported by a wealth of preclinical and clinical data. This compound, with its central antitussive and anticholinergic effects, presents a potentially valuable alternative.

A significant gap in the literature is the absence of direct, head-to-head comparative studies. Such research would be invaluable for elucidating the relative efficacy and safety of these two agents. Furthermore, more in-depth preclinical studies on this compound are warranted to fully characterize its receptor binding affinities, pharmacokinetic profile, and dose-response relationship in validated cough models. This would enable a more direct and quantitative comparison with established antitussives like dextromethorphan and guide future clinical development.

References

Validating Isoaminile's Central Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isoaminile, a centrally acting antitussive agent, with other established cough suppressants. The objective is to delineate its mechanism of action through available experimental data and to provide a framework for further investigation by outlining detailed experimental protocols. While quantitative data for this compound is not extensively available in public literature, this guide synthesizes current knowledge to facilitate a comprehensive understanding and to guide future research.

Central Mechanism of Action: A Comparative Overview

This compound is recognized as a centrally acting cough suppressant, exerting its effects on the medullary cough center.[1] A key distinguishing feature of this compound is its dual pharmacological profile, acting as both an antitussive and an anticholinergic agent with antagonist effects at both muscarinic and nicotinic receptors.[1][2][3] Its structural similarity to methadone has been noted, although it does not appear to possess physical dependence liability.[1][4]

In comparison, other centrally acting antitussives operate through distinct molecular pathways:

  • Dextromethorphan (B48470): This non-opioid antitussive primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor in the cough center.[5][6][7][8] Its pharmacological profile is considered promiscuous, with potential interactions at other receptor sites.

  • Codeine: As an opioid derivative, codeine's antitussive effect is mediated through its agonistic activity at μ (mu)-opioid receptors in the central nervous system.[5][6][7][8][9]

The following table summarizes the primary mechanisms of action for these compounds.

Drug Primary Central Mechanism of Action Receptor Targets Additional Mechanisms
This compound Central suppression of the cough reflex in the medulla.Data not availableAnticholinergic (Muscarinic and Nicotinic receptor antagonist).[1][2][3]
Dextromethorphan NMDA receptor antagonism.[5][6][7][8]NMDA ReceptorSigma-1 receptor agonist, serotonin-norepinephrine reuptake inhibitor.
Codeine μ-opioid receptor agonism.[5][6][7][8][9]μ-Opioid ReceptorWeak affinity for δ and κ opioid receptors.

Quantitative Comparison of Receptor Interactions

A significant gap in the publicly available literature is the absence of specific quantitative data (e.g., Ki, IC50, EC50 values) detailing this compound's binding affinities and functional activities at various receptors. The following tables are presented as a template for future research and include available data for comparator drugs.

Table 2.1: Muscarinic Receptor Binding Affinities (Ki, nM)

Receptor SubtypeThis compoundAtropine (B194438) (Reference Antagonist)Pirenzepine (M1 Selective)AF-DX 116 (M2 Selective)4-DAMP (M3 Selective)
M1 Data not available0.6[10]62[10]Data not available8.6 (pKB)[11]
M2 Data not availableData not availableData not available758[10]Data not available
M3 Data not availableData not availableData not availableData not available8.6 (pKB)[11]
M4 Data not availableData not availableData not availableData not availableData not available
M5 Data not available8.7 (pKB)[11]6.4 (pKB)[11]Data not available8.6 (pKB)[11]

Table 2.2: Nicotinic Acetylcholine (B1216132) Receptor Binding Affinities (IC50, nM)

Ligand/ConditionThis compound(-)-Nicotine(+)-NicotineAcetylcholined-Tubocurarine
Human Brain Membranes Data not available0.51[12]19.9[12]12.6[12]>50,000[12]
α4β2 (9:1 ratio) Data not availableData not availableData not available~60,000 (EC50)200[13]
α4β2 (1:9 ratio) Data not availableData not availableData not available~2,000 (EC50)2,000 and 163,000[13]

Table 2.3: Opioid Receptor Binding Affinities (Ki, nM)

Receptor SubtypeCodeineMorphine (Active Metabolite)
μ (mu) ~340~3.4
δ (delta) >10,000~230
κ (kappa) >10,000~4,000
Note: These are representative values from literature and can vary based on experimental conditions.

Experimental Protocols

To facilitate further research into this compound's mechanism of action, this section provides detailed protocols for key in-vitro and in-vivo assays.

In-Vitro Receptor Binding Assay (Muscarinic Receptors)

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology: Competitive Radioligand Binding Assay.

Materials:

  • Cell membranes from stable cell lines expressing a single human muscarinic receptor subtype (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable subtype-selective radioligand.

  • Test Compound: this compound.

  • Reference Compound: Atropine (non-selective antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: To each well of a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of atropine (e.g., 1 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vivo Antitussive Assay (Citric Acid-Induced Cough in Guinea Pigs)

Objective: To evaluate the antitussive efficacy of this compound in a preclinical model.

Methodology: Induction of cough by citric acid aerosol in conscious, unrestrained guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g).

  • Whole-body plethysmograph chamber.

  • Ultrasonic nebulizer.

  • Citric acid solution (0.3 M).

  • Test Compound: this compound.

  • Positive Control: Codeine or Dextromethorphan.

  • Vehicle Control (e.g., saline).

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmograph chamber for at least 15 minutes before the experiment.

  • Baseline Cough Response: Place each animal in the chamber and expose them to a nebulized 0.3 M citric acid solution for a fixed period (e.g., 10 minutes). Record the number of coughs.

  • Drug Administration: Administer this compound, the positive control, or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-treatment Cough Challenge: At a predetermined time after drug administration (e.g., 60 minutes), re-expose the animals to the citric acid aerosol and record the number of coughs.

  • Data Analysis:

    • Calculate the percentage inhibition of cough for each animal: % Inhibition = [(Baseline coughs - Post-treatment coughs) / Baseline coughs] x 100.

    • Compare the mean percentage inhibition between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Determine the ED50 (the dose that produces 50% of the maximal effect) for this compound and the positive control.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Central_Cough_Reflex_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Medulla) cluster_drugs Drug Intervention Airway Afferents Airway Afferents Cough Center Cough Center Airway Afferents->Cough Center Sensory Input Motor Output Motor Output Cough Center->Motor Output Efferent Command Cough Cough Motor Output->Cough Airway Irritants Airway Irritants Airway Irritants->Airway Afferents This compound This compound This compound->Cough Center Inhibition (Presumed) Dextromethorphan Dextromethorphan Dextromethorphan->Cough Center NMDA-R Antagonism Codeine Codeine Codeine->Cough Center μ-Opioid Agonism

Caption: Overview of the central cough reflex pathway and the presumed sites of action for this compound, dextromethorphan, and codeine.

Anticholinergic_Signaling_Pathway cluster_receptor Muscarinic Acetylcholine Receptor cluster_effector Downstream Effectors cluster_second_messenger Second Messengers M1_M3_M5 M1, M3, M5 Gq/11-coupled PLC Phospholipase C M1_M3_M5:f1->PLC Activates M2_M4 M2, M4 Gi/o-coupled AC Adenylyl Cyclase M2_M4:f1->AC Inhibits IP3_DAG IP3 DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Decreases Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5:f0 Binds Acetylcholine->M2_M4:f0 Binds This compound This compound This compound->M1_M3_M5:f0 Antagonizes This compound->M2_M4:f0 Antagonizes

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

Experimental_Workflow_InVivo_Antitussive_Assay start Start acclimatize Acclimatize Guinea Pig to Plethysmograph start->acclimatize baseline Induce Cough with Citric Acid Aerosol (Baseline Measurement) acclimatize->baseline drug_admin Administer Test Compound (this compound, Control, or Vehicle) baseline->drug_admin wait Waiting Period (e.g., 60 minutes) drug_admin->wait post_treat Induce Cough with Citric Acid Aerosol (Post-treatment Measurement) wait->post_treat data_analysis Data Analysis: Calculate % Inhibition and Compare Groups post_treat->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in-vivo antitussive assay using a citric acid-induced cough model in guinea pigs.

Conclusion and Future Directions

This compound presents a unique pharmacological profile as a centrally acting antitussive with additional anticholinergic properties. While its clinical use has been established, a detailed characterization of its central mechanism at the molecular level is lacking in the public domain. This guide provides a comparative framework against well-characterized antitussives, dextromethorphan and codeine, and outlines the necessary experimental protocols to elucidate this compound's precise mechanism of action.

Future research should prioritize:

  • Quantitative Receptor Profiling: Conducting comprehensive in-vitro binding and functional assays to determine the affinity and activity of this compound at a wide range of CNS receptors, including but not limited to muscarinic, nicotinic, opioid, and NMDA receptors.

  • In-Vivo Target Engagement Studies: Utilizing advanced techniques such as positron emission tomography (PET) to confirm central receptor occupancy of this compound at therapeutic doses.

  • Comparative Efficacy Studies: Performing head-to-head preclinical studies comparing the antitussive potency and side-effect profile of this compound with dextromethorphan and codeine in various cough models.

By systematically addressing these knowledge gaps, a clearer understanding of this compound's central mechanism of action can be achieved, potentially leading to the development of more targeted and effective antitussive therapies.

References

Comparative Potency of Isoaminile on M1, M2, and M3 Muscarinic Receptors: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of Isoaminile on M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. Due to the limited availability of public domain data specifically quantifying the binding affinity (Ki) or functional potency (IC50/EC50) of this compound for individual M1, M2, and M3 receptor subtypes, a direct quantitative comparison cannot be presented at this time. Historical literature identifies this compound as an inhibitor of muscarinic receptors, but detailed subtype selectivity data is not readily accessible.

This guide will, therefore, focus on providing the foundational knowledge for researchers interested in conducting such comparative studies. It outlines the standard experimental protocols used to determine the potency of compounds like this compound on muscarinic receptor subtypes and details the distinct signaling pathways associated with M1, M2, and M3 receptors.

Data Presentation

As of the latest literature review, specific Ki, IC50, or EC50 values for this compound at M1, M2, and M3 receptors are not available in publicly accessible databases and scientific literature. Researchers seeking to establish the comparative potency of this compound would need to perform direct experimental assessments. A proposed structure for presenting such data, once obtained, is provided below.

Table 1: Comparative Potency of this compound at M1, M2, and M3 Muscarinic Receptors

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (IC50/EC50) [nM]Assay Type
M1 Data not availableData not availablee.g., Radioligand Binding Assay
M2 Data not availableData not availablee.g., cAMP Inhibition Assay
M3 Data not availableData not availablee.g., Calcium Mobilization Assay

Experimental Protocols

To determine the potency of this compound on M1, M2, and M3 receptors, standardized in vitro pharmacological assays are employed. The following are detailed methodologies for key experiments.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

Radioligand binding assays are utilized to measure the affinity of a compound for a specific receptor. This is typically achieved through competitive binding experiments where the unlabeled compound (this compound) competes with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines (e.g., CHO or HEK 293 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).

  • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • A range of concentrations of the unlabeled competitor (this compound).

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as atropine (B194438) (1-10 µM).

  • The mixture is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining Potency (IC50/EC50)

Functional assays measure the effect of a compound on the signaling pathway activated by the receptor.

1. M1 and M3 Receptor (Gq-coupled) - Calcium Mobilization Assay:

  • Cells expressing M1 or M3 receptors are seeded in a 96-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The baseline fluorescence is measured.

  • Cells are then stimulated with a known agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist (this compound) to determine its IC50, or with varying concentrations of this compound alone to determine its EC50 if it has agonist activity.

  • The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Concentration-response curves are generated to calculate the IC50 or EC50 values.

2. M2 Receptor (Gi-coupled) - cAMP Inhibition Assay:

  • Cells expressing M2 receptors are treated with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.

  • The cells are then incubated with a known M2 agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist (this compound) to determine its IC50, or with varying concentrations of this compound alone to determine its EC50 if it has agonist activity.

  • The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

  • Concentration-response curves are plotted to determine the IC50 or EC50 values for the inhibition of cAMP production.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for M1, M2, and M3 muscarinic receptors.

M1_M3_Signaling_Pathway M1/M3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3 M1 / M3 Receptor Gq Gq Protein M1_M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq-coupled signaling pathway for M1 and M3 muscarinic receptors.

M2_Signaling_Pathway M2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gi Gi Protein M2->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Canonical Gi-coupled signaling pathway for the M2 muscarinic receptor.

Experimental Workflow

The following diagram outlines a general workflow for determining the comparative potency of a compound on muscarinic receptors.

Experimental_Workflow Workflow for Comparative Potency Determination cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (IC50/EC50) Compound Test Compound (this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ mobilization, cAMP inhibition) Compound->Functional_Assay Receptor_Prep Receptor Preparation (Membranes from cells expressing M1, M2, or M3) Receptor_Prep->Binding_Assay Receptor_Prep->Functional_Assay Data_Analysis_Ki Data Analysis (IC50 -> Ki) Binding_Assay->Data_Analysis_Ki Comparison Comparative Potency Analysis Data_Analysis_Ki->Comparison Data_Analysis_Potency Data Analysis (Concentration-Response Curves) Functional_Assay->Data_Analysis_Potency Data_Analysis_Potency->Comparison

Caption: General experimental workflow for assessing compound potency at muscarinic receptors.

Isoaminile's Efficacy in Cough Models Unresponsive to Naloxone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antitussive agents is paramount. This guide provides a comparative analysis of isoaminile's efficacy, particularly in naloxone-insensitive cough models, placing it alongside other key non-opioid and opioid antitussives. The data presented herein is compiled from available preclinical and clinical studies to offer a clear, data-driven comparison.

This compound, a centrally acting cough suppressant, presents a unique pharmacological profile that suggests its utility in coughs that do not respond to traditional opioid antagonists like naloxone (B1662785). Its mechanism extends beyond the opioid pathways, primarily through its anticholinergic and antinicotinic properties. This guide will delve into the experimental data supporting this, compare its performance with alternative antitussives, and provide detailed experimental protocols for the key assays discussed.

Comparative Efficacy of Antitussive Agents

The following table summarizes the efficacy of this compound and comparator drugs in preclinical cough models. The data is primarily from studies using the citric acid-induced cough model in guinea pigs, a standard for evaluating antitussive agents. It is important to note that direct head-to-head comparative studies for this compound in a naloxone-challenge model are limited in the public domain. Therefore, its naloxone insensitivity is inferred from its mechanism of action.

DrugClassMechanism of ActionNaloxone SensitivityEfficacy in Citric Acid-Induced Cough (Guinea Pig) - % Inhibition (Dose)Source(s)
This compound Central AntitussiveCentral action, Anticholinergic, AntinicotinicInferred Insensitive Data not available in a directly comparable format[1]
Codeine Opioid Antitussiveμ-opioid receptor agonistSensitive~70% (24 mg/kg, p.o.)[2]
Dextromethorphan (B48470) Non-Opioid AntitussiveNMDA receptor antagonist, sigma-1 agonistSensitive in some modelsNo significant effect (32 mg/kg, p.o.) in one study[2][3]
Levodropropizine (B346804) Peripheral AntitussiveInhibition of C-fiber activationInsensitiveNo significant effect (72 mg/kg, p.o.) in one study[2][4][5]
Benzonatate (B1666683) Peripheral AntitussiveAnesthetizes stretch receptors in the respiratory tractInsensitiveData not available in a directly comparable format[6][7]

Note: The efficacy of dextromethorphan and levodropropizine can vary between studies and models. The data presented represents findings from a specific comparative study.

In-Depth Look at Naloxone Insensitivity

Naloxone is a competitive antagonist of opioid receptors and is used to counter the effects of opioids. An antitussive agent's efficacy in the presence of naloxone indicates a mechanism of action independent of the opioid pathway.

  • This compound : The antitussive effect of this compound is believed to be mediated, at least in part, through its anticholinergic and antinicotinic actions[1]. These pathways are distinct from the opioid receptors that naloxone blocks. Therefore, it is hypothesized that this compound's efficacy would not be significantly diminished by naloxone administration.

  • Dextromethorphan : While classified as a non-opioid, studies in animal models have shown that the antitussive effect of dextromethorphan can be prevented by naloxone[3]. This suggests a complex mechanism that may involve endogenous opioid pathways.

  • Levodropropizine and Benzonatate : These agents act peripherally on the cough reflex arc[4][6][7]. Levodropropizine inhibits the activation of C-fibers in the airways, while benzonatate anesthetizes stretch receptors. These mechanisms are independent of central opioid receptors, rendering them insensitive to naloxone.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model for evaluating the efficacy of antitussive agents.

Workflow:

G cluster_acclimatization Acclimatization cluster_pretreatment Pre-treatment cluster_challenge Cough Induction cluster_recording Data Recording cluster_analysis Analysis Acclimatization Guinea pigs acclimatized to individual plethysmograph chambers Pretreatment Animals pre-treated with test compound (e.g., this compound) or vehicle via oral gavage Acclimatization->Pretreatment Challenge Exposure to citric acid aerosol (e.g., 0.4 M for 10 minutes) Pretreatment->Challenge Recording Cough events are recorded via a pressure transducer and specialized software Challenge->Recording Analysis Number of coughs is quantified and compared between treatment groups Recording->Analysis

Caption: Workflow of the citric acid-induced cough model in guinea pigs.

Detailed Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs are commonly used.

  • Acclimatization: Animals are placed in whole-body plethysmograph chambers for a period of acclimatization before the experiment begins.

  • Pre-treatment: Test compounds (e.g., this compound, codeine, dextromethorphan, levodropropizine) or vehicle are administered, typically orally (p.o.), at a specified time before the tussive challenge.

  • Cough Induction: A nebulizer generates an aerosol of citric acid solution (e.g., 0.4 M) which is delivered to the chamber for a set duration (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is detected by a pressure transducer connected to the plethysmograph and recorded using specialized software. Coughs are distinguished from sneezes and other respiratory events by their characteristic pressure waveform.

  • Data Analysis: The total number of coughs during the exposure period is counted. The percentage of cough inhibition for each drug is calculated relative to the vehicle control group.

Signaling Pathways

The cough reflex is a complex process involving both central and peripheral pathways. The diagram below illustrates the putative sites of action for various antitussive agents, highlighting the naloxone-sensitive (opioid) and naloxone-insensitive pathways.

G cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System (Brainstem) cluster_muscles Effector Muscles cluster_drugs CoughReceptors Cough Receptors in Airways (e.g., Stretch Receptors, C-fibers) Afferent Afferent Vagal Nerves CoughReceptors->Afferent NTS Nucleus Tractus Solitarius (NTS) Afferent->NTS CoughCenter Cough Pattern Generator NTS->CoughCenter Efferent Efferent Nerves CoughCenter->Efferent RespiratoryMuscles Respiratory Muscles Efferent->RespiratoryMuscles This compound This compound This compound->NTS Anticholinergic/ Antinicotinic Codeine Codeine Codeine->NTS μ-opioid agonism Naloxone Naloxone Naloxone->Codeine antagonizes Levodropropizine_Benzonatate Levodropropizine / Benzonatate Levodropropizine_Benzonatate->CoughReceptors Peripheral action

Caption: Putative sites of action for various antitussive agents.

Conclusion

Based on its known pharmacological profile, this compound is a promising antitussive agent for coughs that are not mediated by opioid pathways and are therefore insensitive to naloxone. Its central action, combined with anticholinergic and antinicotinic properties, provides a multi-faceted approach to cough suppression. While direct comparative data in naloxone-insensitive models is needed to fully elucidate its efficacy relative to other non-opioid antitussives, the existing evidence suggests it is a valuable compound for further investigation in the development of novel cough therapies. Researchers are encouraged to conduct head-to-head studies incorporating naloxone challenges to definitively position this compound in the landscape of antitussive treatments.

References

Isoaminile: A Comparative Analysis of an Antitussive Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of a compound's performance relative to existing alternatives is paramount. This guide provides a comparative analysis of Isoaminile, a centrally acting antitussive agent, with other common cough suppressants. The information is based on published findings to facilitate an objective evaluation.

Performance Comparison of Antitussive Agents

The following table summarizes the quantitative data from a key clinical trial comparing this compound to Chlophedianol, alongside data for other common antitussives, Codeine and Dextromethorphan, from various studies.

DrugDosageEfficacy in Experimentally Induced CoughEfficacy in Pathological Cough (Chest Diseases)Key Mechanistic Target(s)
This compound Citrate (B86180) 40 mgAs effective as 20 mg Chlophedianol, with a somewhat longer duration of action.[1]As effective as 20 mg Chlophedianol (3x daily) in suppressing cough based on 3-h and 24-h cough counts.[1]Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors (Antagonist)
Chlophedianol Hydrochloride 20 mgAs effective as 40 mg this compound.[1]As effective as 40 mg this compound (3x daily). A more marked increase in Peak Expiratory Flow Rate (PEFR) at day 7 was observed compared to this compound.[1]Central Cough Center (Medulla), potentially involving GABAergic pathways; Local Anesthetic; Anticholinergic properties.[2][3][4][5]
Codeine VariesEffective in suppressing cough.[6][7][8]Efficacious in reducing cough frequency.[6][7][8]μ-Opioid Receptors (Agonist, via metabolism to Morphine).[6][7][8]
Dextromethorphan VariesEffective in reducing cough.[9][10][11][12][13]Effective in reducing cough frequency.[9][10][11][12][13]NMDA Receptor (Antagonist); Sigma-1 Receptor (Agonist).[9][10][11][12][13]

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon published research. Below are the methodologies for key experiments cited in the comparison.

Clinical Trial Protocol: this compound vs. Chlophedianol

While the full text of the pivotal 1982 study by Diwan et al. comparing this compound and Chlophedianol is not widely available, the abstract provides insight into the methodology.[1][14][15][16] Based on this and general knowledge of antitussive clinical trials, a likely protocol is outlined below.

Objective: To compare the efficacy and safety of this compound citrate with Chlophedianol hydrochloride as antitussive agents.

Study Design: A randomized, double-blind, interpatient study.

Participants:

  • Experimentally Induced Cough: 12 healthy human subjects.

  • Pathological Cough: 60 patients with cough associated with chest diseases.

Interventions:

  • This compound Group: Received 40 mg of this compound citrate. For patients with chest diseases, the dosage was 40 mg three times daily.

  • Chlophedianol Group: Received 20 mg of Chlophedianol hydrochloride. For patients with chest diseases, the dosage was 20 mg three times daily.

Outcome Measures:

  • Experimentally Induced Cough:

    • Cough suppression effectiveness.

    • Duration of action.

  • Pathological Cough:

    • 3-hour and 24-hour cough counts.

    • Peak Expiratory Flow Rate (PEFR) measured at day 7 of treatment.

    • Interference with expectoration.

    • Incidence and severity of side effects.

Statistical Analysis: Appropriate statistical tests would have been used to compare the outcomes between the two treatment groups.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is as an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine at both muscarinic and nicotinic receptors. This dual antagonism contributes to its antitussive effect.

Anticholinergic Signaling Pathway

The following diagram illustrates the general signaling pathways affected by anticholinergic agents like this compound. The specific receptor subtypes (M1-M5 for muscarinic, various nicotinic subtypes) that this compound has the highest affinity for in the context of cough suppression require further investigation.

Anticholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Effector Cell cluster_muscarinic Muscarinic Receptors cluster_nicotinic Nicotinic Receptors ACh_vesicle Acetylcholine (ACh) Vesicles M_odd M1, M3, M5 (Gq/11-coupled) ACh_vesicle->M_odd ACh M_even M2, M4 (Gi/o-coupled) ACh_vesicle->M_even ACh N_receptor Nicotinic Receptor (Ligand-gated ion channel) ACh_vesicle->N_receptor ACh PLC Phospholipase C (PLC) M_odd->PLC AC Adenylyl Cyclase M_even->AC Ion_influx Ion Influx (Na+, Ca2+) N_receptor->Ion_influx IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_M Cellular Response Ca_PKC->Cellular_Response_M cAMP Decreased cAMP AC->cAMP cAMP->Cellular_Response_M Depolarization Depolarization & Cellular Response Ion_influx->Depolarization This compound This compound This compound->M_odd This compound->M_even This compound->N_receptor Antitussive_Trial_Workflow Start Patient Recruitment (Healthy Volunteers & Patients with Cough) Screening Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Alternative Antitussive) Randomization->Group_B Blinding Double-Blinding (Patient & Investigator) Group_A->Blinding Group_B->Blinding Treatment Drug Administration Blinding->Treatment Data_Collection Data Collection (Cough Counts, PEFR, Side Effects) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results Conclusion Conclusion on Efficacy & Safety Results->Conclusion

References

Independent Validation of Isoaminile's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Isoaminile, a centrally-acting antitussive agent, with other relevant compounds. The information is compiled from published experimental and clinical data to support independent validation and further research.

Executive Summary

This compound is a non-narcotic antitussive agent with a dual mechanism of action, exhibiting both centrally mediated cough suppression and peripheral anticholinergic effects. Clinical studies have demonstrated its efficacy to be comparable to other established non-narcotic antitussives. Animal studies suggest an antitussive potency similar to codeine but without the associated respiratory depression. Its anticholinergic properties, targeting both muscarinic and nicotinic receptors, may contribute to its overall therapeutic profile. This guide presents a detailed comparison of this compound with key alternatives, supported by experimental data and methodologies.

Quantitative Data Comparison

The following tables summarize the quantitative data from comparative studies on the antitussive and anticholinergic effects of this compound and alternative drugs.

Table 1: Comparative Antitussive Efficacy in Humans

ParameterThis compound CitrateChlophedianol HydrochlorideComparatorStudy PopulationKey FindingsReference
Dosage 40 mg, 3 times daily20 mg, 3 times dailyN/A60 patients with coughBoth drugs were equally effective in suppressing cough.Diwan et al., 1982
3-hour Cough Count Significant reductionSignificant reductionN/A60 patients with coughNo statistically significant difference between the two drugs.Diwan et al., 1982
24-hour Cough Count Significant reductionSignificant reductionN/A60 patients with coughNo statistically significant difference between the two drugs.Diwan et al., 1982
Duration of Action (Experimentally Induced Cough) Longer durationShorter durationN/A12 normal human subjectsThis compound (40 mg) had a somewhat longer duration of action than chlophedianol (20 mg).Diwan et al., 1982
Peak Expiratory Flow Rate (PEFR) at Day 7 Slight increaseMore marked increaseN/A60 patients with coughChlophedianol showed a more pronounced effect on PEFR.Diwan et al., 1982

Table 2: Comparative Antitussive Efficacy in Animals

ParameterThis compoundCodeineExperimental ModelKey FindingsReference
Antitussive Efficacy As efficacious as codeineStandard comparatorAnimal experimentsThis compound demonstrated comparable efficacy to codeine.Krause, 1958; Kuroda et al., 1971 (as cited in Diwan et al., 1982)
Respiratory Depression Devoid of respiratory depressant effectKnown to cause respiratory depressionAnimal experimentsThis compound did not show the respiratory depressant effects observed with codeine.Krause, 1958; Kuroda et al., 1971 (as cited in Diwan et al., 1982)

Experimental Protocols

This section details the methodologies used in the key studies cited for the independent validation of this compound's pharmacological effects.

Clinical Comparison of Antitussive Efficacy (Diwan et al., 1982)
  • Study Design: A double-blind, randomized, interpatient study.

  • Participants:

    • Experimentally Induced Cough: 12 healthy adult male volunteers.

    • Pathological Cough: 66 patients with cough associated with various chest diseases (e.g., chronic bronchitis, bronchiectasis). 60 patients completed the study.

  • Drug Administration:

    • This compound Citrate: 40 mg tablets.

    • Chlophedianol Hydrochloride: 20 mg tablets.

    • Dosage Regimen (Pathological Cough): One tablet three times a day for seven days.

  • Efficacy Assessment:

    • Experimentally Induced Cough: Cough was induced by inhalation of citric acid aerosol. The number of coughs was counted.

    • Pathological Cough:

      • Cough Counts: Patients were asked to record the number of coughs during a 3-hour period on days 0, 1, 3, and 7. A 24-hour cough count was also recorded on the same days.

      • Peak Expiratory Flow Rate (PEFR): Measured on days 0 and 7 using a Wright's peak flow meter.

  • Safety Assessment: Patients were monitored for any side effects.

Anticholinergic Activity Assessment (Bastos & Ramos, 1970)
  • Objective: To investigate the effects of this compound on muscarinic and nicotinic ganglionic receptors.

  • Experimental Models:

    • Isolated Guinea Pig Ileum: To assess antimuscarinic activity by measuring the inhibition of acetylcholine-induced contractions.

    • Cat Nictitating Membrane: To evaluate the blockade of nicotinic receptors in the superior cervical ganglion by measuring the inhibition of contractions induced by preganglionic nerve stimulation.

  • Methodology:

    • Isolated Guinea Pig Ileum: The ileum was suspended in an organ bath containing Tyrode's solution. Contractions were induced by the addition of acetylcholine. The inhibitory effect of this compound at various concentrations was measured.

    • Cat Nictitating Membrane: Cats were anesthetized, and the nictitating membrane contractions were recorded in response to electrical stimulation of the preganglionic cervical sympathetic nerve. The blocking effect of intravenously administered this compound was quantified.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for the central antitussive and anticholinergic effects of this compound.

centrally_acting_antitussive_pathway cluster_cough_stimulus Cough Stimulus cluster_cns Central Nervous System (Brainstem) cluster_cough_response Cough Response Peripheral\nReceptors Peripheral Receptors Cough\nCenter Cough Center Peripheral\nReceptors->Cough\nCenter Afferent Pathway Efferent\nPathway Efferent Pathway Cough\nCenter->Efferent\nPathway Signal to Respiratory Muscles This compound This compound This compound->Cough\nCenter Suppresses Sensitivity Cough Cough Efferent\nPathway->Cough anticholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetylcholine\n(ACh) Acetylcholine (ACh) Muscarinic\nReceptor Muscarinic Receptor Acetylcholine\n(ACh)->Muscarinic\nReceptor Binds Nicotinic\nReceptor Nicotinic Receptor Acetylcholine\n(ACh)->Nicotinic\nReceptor Binds Cellular\nResponse\n(e.g., Smooth Muscle\nContraction) Cellular Response (e.g., Smooth Muscle Contraction) Muscarinic\nReceptor->Cellular\nResponse\n(e.g., Smooth Muscle\nContraction) Cellular\nResponse\n(e.g., Ganglionic\nTransmission) Cellular Response (e.g., Ganglionic Transmission) Nicotinic\nReceptor->Cellular\nResponse\n(e.g., Ganglionic\nTransmission) This compound This compound This compound->Muscarinic\nReceptor Blocks This compound->Nicotinic\nReceptor Blocks

Safety Operating Guide

Essential Procedures for the Proper Disposal of Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of isoaminile, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound waste should wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration. Under no circumstances should this compound be discharged into the sewer system[1][2].

  • Waste Collection and Storage:

    • Collect waste this compound in its original container or a clearly labeled, compatible waste container.

    • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions[3].

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the this compound Safety Data Sheet.

  • Disposal of Contaminated Packaging:

    • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste[1][2].

    • After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling or reconditioning[1][2].

    • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing[2].

Data on this compound Disposal

Currently, specific quantitative data regarding disposal limits or concentrations for this compound are not publicly available. The primary guideline is to treat all concentrations of this compound waste as hazardous and dispose of it through a licensed facility.

Experimental Protocols

The recommended disposal method for this compound is high-temperature incineration, which does not involve a laboratory-based experimental protocol for neutralization or degradation. Chemical degradation methods for other pharmaceutical compounds have been investigated, but specific protocols for this compound are not established[4][5]. Therefore, on-site chemical treatment of this compound waste is not recommended.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Isoaminile_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate Personal Protective Equipment start->ppe collect Collect in a Labeled, Compatible Container ppe->collect segregate Segregate from Other Waste Streams collect->segregate store Store in a Secure, Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs incineration Arrange for Controlled Incineration contact_ehs->incineration package_disposal Handle Contaminated Packaging incineration->package_disposal rinse Triple Rinse Container package_disposal->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate puncture_recycle Puncture and Recycle/ Dispose of Container rinse->puncture_recycle collect_rinsate->incineration end End: Proper Disposal Completed puncture_recycle->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoaminile

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Isoaminile, ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these procedural guidelines is paramount for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and personal clothing.
Respiratory Protection Fume Hood or RespiratorWork with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Protocol:
  • Preparation: Before handling this compound, ensure that all necessary PPE is donned correctly and that a safety data sheet (SDS) is readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage Protocol:
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Access: Restrict access to authorized personnel only.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for chemical waste.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound."

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Emergency Spill Response Workflow

In the event of an this compound spill, a swift and organized response is crucial to mitigate potential hazards. The following workflow diagram outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Hazard Assessment cluster_Minor_Spill_Response Minor Spill Cleanup cluster_Major_Spill_Response Major Spill Response Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk (Consult SDS) Isolate->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Yes Major_Spill Major Spill? Assess->Major_Spill No Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Contact_EHS Contact Environmental Health & Safety (EHS) Major_Spill->Contact_EHS Contain Contain the Spill with Absorbent Material Don_PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Follow_EHS Follow EHS Instructions Contact_EHS->Follow_EHS

Caption: Workflow for responding to an this compound spill.

Quantitative Data

At present, there is no established Occupational Exposure Limit (OEL) for this compound from major regulatory bodies. In the absence of specific exposure limits, a conservative approach to handling is strongly advised, and all operations should be conducted in a manner that minimizes any potential for exposure.

Physical and Chemical Properties
CAS Number 77-51-0
Molecular Formula C16H24N2
Molecular Weight 244.38 g/mol

This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoaminile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isoaminile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.